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Ditridecylamine

Cat. No.: B1630484
CAS No.: 5910-75-8
M. Wt: 381.7 g/mol
InChI Key: PZFYOFFTIYJCEW-UHFFFAOYSA-N
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Description

Ditridecylamine is a useful research compound. Its molecular formula is C26H55N and its molecular weight is 381.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157590. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H55N B1630484 Ditridecylamine CAS No. 5910-75-8

Properties

IUPAC Name

N-tridecyltridecan-1-amine
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InChI

InChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3
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InChI Key

PZFYOFFTIYJCEW-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCNCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H55N
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DSSTOX Substance ID

DTXSID4064056
Record name 1-Tridecanamine, N-tridecyl-
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Molecular Weight

381.7 g/mol
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Physical Description

Liquid with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name Ditridecylamine
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CAS No.

5910-75-8, 101012-97-9
Record name Ditridecylamine
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Record name DITRIDECYLAMINE
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Record name N-tridecyltridecan-1-amine
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Foundational & Exploratory

Ditridecylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Applications of Ditridecylamine for Researchers, Scientists, and Drug Development Professionals.

This compound is a long-chain secondary aliphatic amine with significant applications in various fields of chemical science, including as a solvent extractant, corrosion inhibitor, and a chemical intermediate. Its long alkyl chains impart a high degree of lipophilicity, making it particularly useful in processes involving phase transfer, such as the extraction of metal ions from aqueous solutions into organic solvents. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization and synthesis, and a visualization of its role in solvent extraction processes.

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that multiple CAS numbers exist for this compound, which may represent different isomers or mixtures of isomers. The data presented here is a composite from various sources.

PropertyValue
Molecular Formula C₂₆H₅₅N
Molecular Weight 381.72 g/mol
CAS Number 101012-97-9 (mixture of isomers), 5910-75-8
Appearance Colorless to yellow liquid or white to yellow solid
Melting Point 56.5 °C (for solid form)
Boiling Point 461.8 °C at 760 mmHg
Density 0.818 - 0.836 g/cm³
Flash Point 162.9 °C
Vapor Pressure 1.04 x 10⁻⁸ mmHg at 25°C
Water Solubility 0.1 g/L
LogP (Octanol-Water) 9.59
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Key Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. Below are representative protocols.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a widely used method for the synthesis of secondary amines.[1][2][3] This protocol describes a general procedure for the synthesis of this compound from tridecanal and tridecylamine.

Materials:

  • Tridecanal

  • Tridecylamine

  • Reducing agent (e.g., Sodium triacetoxyborohydride or Hydrogen with a catalyst like Pd/C)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Glacial acetic acid (if required as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve tridecanal (1 equivalent) and tridecylamine (1 equivalent) in the chosen anhydrous solvent.

  • If necessary, add a catalytic amount of glacial acetic acid to facilitate the formation of the intermediate iminium ion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents) to the mixture. Control the addition to manage any exothermic reaction.

  • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography or vacuum distillation to yield pure this compound.

Protocol 2: Purity Determination by Gas Chromatography (GC)

Due to the low volatility and basic nature of long-chain amines, derivatization is often employed to improve their chromatographic properties.[4][5][6]

Materials:

  • This compound sample

  • Derivatizing agent (e.g., Trifluoroacetic anhydride - TFAA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Internal standard (e.g., a long-chain hydrocarbon)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., DB-17ms)

  • Vials and syringes

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh a known amount of the this compound sample into a vial.

    • Dissolve the sample in a known volume of anhydrous THF.

    • Add a known amount of the internal standard.

    • Add an excess of the derivatizing agent (TFAA).

    • Cap the vial and heat it (e.g., at 70°C for 30 minutes) to complete the derivatization reaction, which converts the amine to a more volatile N-trifluoroacetyl derivative.

  • GC Analysis:

    • Set up the GC-FID with the following example conditions (parameters should be optimized for the specific instrument and column):

      • Injector Temperature: 290°C

      • Detector Temperature: 320°C

      • Oven Program: Start at 150°C (hold for 1 min), ramp up to 280°C at 3°C/min, and hold for a sufficient time to elute all components.

      • Carrier Gas: Helium

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.

    • Calculate the purity of the sample by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.

Protocol 3: Determination of Amine Content by Titration

A classic acid-base titration can be used to determine the total amine content.[7][8]

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M in a non-aqueous solvent like isopropanol)

  • Solvent (e.g., Isopropyl alcohol)

  • Indicator solution (e.g., Bromocresol green) or a pH meter for potentiometric titration.

  • Burette and flask

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable volume of isopropyl alcohol in a flask.

  • Add a few drops of the indicator solution.

  • Titrate the solution with the standardized HCl solution until the endpoint is reached, indicated by a color change of the indicator. For higher accuracy, a potentiometric titration can be performed, where the endpoint is the point of maximum inflection on the titration curve.

  • Record the volume of HCl used.

  • Calculate the amine content based on the stoichiometry of the reaction (1:1 for a secondary amine) and the concentration of the HCl titrant.

Applications in Drug Development and Research

While not a therapeutic agent itself, the unique properties of this compound make it relevant in the broader context of drug discovery and development:

  • Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules with potential biological activity.

  • Extraction Agent: In natural product discovery, it can be used for the selective extraction of acidic compounds from complex mixtures.

  • Formulation Component: Long-chain amines can act as emulsifiers or stabilizers in certain drug delivery systems, although this application requires careful toxicological evaluation.

The primary significance of this compound in research lies in its role as an extractant in hydrometallurgy and solvent extraction processes.[9][10][11][12] This is driven by its ability to form ion pairs with metal anions in an acidic medium.

Solvent_Extraction_Mechanism cluster_organic Organic Phase (e.g., Kerosene) H_ion H⁺ DTA_H Protonated Amine ([R₂NH₂]⁺) M_anion Metal Anion (e.g., [UO₂(SO₄)₂]²⁻) Ion_Pair Amine-Metal Ion Pair ([R₂NH₂]₂[Metal Anion]) DTA This compound (R₂NH) DTA->DTA_H Protonation exp1 1. Amine in organic phase is protonated at the aqueous-organic interface. DTA_H->Ion_Pair Ion Pair Formation exp2 2. Protonated amine forms a neutral ion pair with the metal anion. exp3 3. The neutral complex is soluble in the organic phase, thus extracting the metal.

Mechanism of Metal Ion Solvent Extraction by this compound.

References

Ditridecylamine synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Ditridecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DTDA), a secondary fatty amine, is a compound of significant interest across various industrial sectors, including as a chemical intermediate, corrosion inhibitor, lubricant additive, and in the formulation of extreme pressure additives for motor oils and metalworking fluids.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The document details prevalent synthetic methodologies, including the nitrile process, direct amination of fatty alcohols, and reductive amination. It presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key reactions, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows, adhering to stringent visualization standards.

Introduction to this compound

This compound is a long-chain aliphatic secondary amine characterized by the presence of two tridecyl (C13) alkyl chains attached to a nitrogen atom. Its lipophilic nature and the reactivity of the secondary amine group make it a versatile molecule in chemical synthesis and various applications.[3] While commercially available as a mixture of isomers, specific isomers can be synthesized for specialized applications.[] The synthesis of fatty amines like this compound often starts from renewable resources such as vegetable oils and animal fats, categorizing them as oleochemicals.[1][5]

Core Synthesis Pathways

The industrial production of this compound and other fatty amines primarily relies on a few established synthetic routes. These methods are designed to be scalable and cost-effective, often utilizing catalytic processes to achieve high yields and selectivity.

The Nitrile Process

The nitrile process is a cornerstone of fatty amine production, starting from fatty acids.[1][5] This multi-step process involves the conversion of a fatty acid to a fatty nitrile, followed by hydrogenation to the desired amine.

The overall process can be summarized as follows:

  • Nitrile Formation: Tridecanoic acid is reacted with ammonia at high temperatures (typically >250 °C) in the presence of a metal oxide catalyst, such as alumina or zinc oxide, to produce tridecanenitrile.[1] Water is removed to drive the reaction to completion.[6]

  • Hydrogenation to Secondary Amine: The resulting fatty nitrile is then hydrogenated. To favor the formation of secondary amines like this compound, the reaction is conducted in the absence of excess ammonia.[1] The hydrogenation of two nitrile molecules yields a secondary amine and ammonia.[1]

    • Reaction: 2 R-C≡N + 4 H₂ → (R-CH₂)₂NH + NH₃ (where R is a C12 alkyl chain)

Common catalysts for this step include Raney nickel, cobalt, or copper chromite.[1][6] To achieve high purity of the secondary amine, the reaction can be carried out at low pressure with a continuous hydrogen purge to remove the ammonia byproduct, thus driving the equilibrium towards the desired product.[6]

Nitrile_Process FattyAcid Tridecanoic Acid (R-COOH) Nitrile Tridecanenitrile (R-C≡N) FattyAcid->Nitrile + NH3, >250°C - 2 H2O (Metal Oxide Catalyst) Ammonia1 Ammonia (NH3) PrimaryAmine Tridecylamine (R-CH2NH2) Nitrile->PrimaryAmine + 2 H2 (Raney Ni, excess NH3) SecondaryAmine This compound ((R-CH2)2NH) Nitrile->SecondaryAmine + 4 H2 - NH3 (Raney Ni) Hydrogen Hydrogen (H2) PrimaryAmine->SecondaryAmine + R-CH2NH2 - NH3 Ammonia2 Ammonia (NH3)

Caption: The Nitrile Process for this compound Synthesis.

Amination of Fatty Alcohols

A more direct route to this compound involves the catalytic amination of tridecyl alcohol. This method can be tailored to produce primary, secondary, or tertiary amines based on the reaction conditions.[5][6] A patented method for the synthesis of diiso-tridecylamine from isotridecyl alcohol provides specific details for this pathway.[7]

The process typically involves reacting the fatty alcohol with ammonia and hydrogen in a high-pressure reactor in the presence of a suitable catalyst.

  • Reaction: 2 R-OH + NH₃ + 2 H₂ → (R)₂NH + 2 H₂O (where R is a tridecyl group)

Catalysts for this reaction are often copper-nickel based systems.[7] The reaction is carried out at elevated temperatures and pressures.

Reductive Amination of Aldehydes and Ketones

Reductive amination is a versatile method for forming amines. While less common for the bulk production of fatty amines compared to the nitrile process, it is a valuable synthetic tool. In this pathway, an aldehyde or ketone is reacted with ammonia to form an imine, which is then reduced to an amine. For this compound synthesis, tridecanal would be the starting material.

  • Step 1 (Imine Formation): R-CHO + NH₃ ⇌ R-CH=NH + H₂O

  • Step 2 (Secondary Amine Formation): R-CH=NH + R-CHO + H₂ → (R-CH₂)₂NH + H₂O

This process can be carried out in a one-pot reaction. The formation of secondary amines is favored by controlling the stoichiometry of the reactants.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and related fatty amines, compiled from available literature and patents.

Table 1: Reaction Conditions for Diiso-tridecylamine Synthesis via Alcohol Amination[7]
ParameterValue Range
Starting Material Isotridecyl Alcohol
Reagents Liquid Ammonia, Hydrogen
Catalyst Copper-Nickel supported catalyst
Catalyst Loading 5-20% of isotridecyl alcohol mass
Alcohol:Ammonia Molar Ratio 1:(1-10)
Initial Hydrogen Pressure 0.1-1 MPa
Reaction Temperature (Step 1) 120-250 °C
Reaction Pressure (Step 1) 3-10 MPa
Reaction Time (Step 1) 5-15 hours
Reaction Temperature (Step 2) 180-240 °C
Reaction Pressure (Step 2) 0.1-1 MPa (with H₂ purge)
Reaction Time (Step 2) 1-10 hours
Table 2: General Conditions for Fatty Amine Synthesis via Nitrile Hydrogenation[1][6]
ParameterPrimary Amine FormationSecondary Amine Formation
Starting Material Fatty NitrileFatty Nitrile
Key Reagent Hydrogen, excess AmmoniaHydrogen
Catalyst Raney Nickel, Cobalt, Copper ChromiteRaney Nickel, Cobalt, Copper Chromite
Temperature >250 °C (for nitrile formation)~220 °C (for hydrogenation)
Pressure High PressureLow Pressure with H₂ purge
Key Condition Presence of excess ammoniaContinuous removal of ammonia

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the primary pathways described.

Protocol for Synthesis of Diiso-tridecylamine from Isotridecyl Alcohol[7]

Objective: To synthesize diiso-tridecylamine via the catalytic amination of isotridecyl alcohol.

Materials:

  • Isotridecyl alcohol

  • Liquid ammonia

  • Hydrogen gas

  • Copper-Nickel supported catalyst

  • Nitrogen gas (for inerting)

  • High-pressure reactor (autoclave) equipped with stirring, heating, and gas inlet/outlet.

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with isotridecyl alcohol and the copper-nickel catalyst (5-20% by weight of the alcohol).

  • Inerting: Seal the reactor and purge with nitrogen gas to remove air.

  • Reagent Addition: Introduce liquid ammonia (1-10 molar equivalents to the alcohol) and hydrogen gas to an initial pressure of 0.1-1 MPa.

  • First Reaction Stage: Heat the reactor to 120-250 °C. Maintain the reaction pressure at 3-10 MPa and continue stirring for 5-15 hours.

  • Ammonia Removal and Second Reaction Stage: Gradually cool the reactor to 50-100 °C. Continuously introduce hydrogen to replace and purge the ammonia from the reactor. Increase the temperature to 180-240 °C while maintaining a pressure of 0.1-1 MPa with continuous stirring and hydrogen flow for 1-10 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Product Isolation: Discharge the reactor contents. Filter the mixture to remove the catalyst.

  • Purification: Purify the filtrate by distillation to obtain the final diiso-tridecylamine product.

Experimental_Workflow Start Start ChargeReactor Charge Reactor with Isotridecyl Alcohol and Catalyst Start->ChargeReactor Inert Purge with Nitrogen ChargeReactor->Inert AddReagents Add Liquid Ammonia and Hydrogen Inert->AddReagents Reaction1 Stage 1 Reaction (120-250°C, 3-10 MPa) AddReagents->Reaction1 CoolPurge Cool and Purge Ammonia with Hydrogen Reaction1->CoolPurge Reaction2 Stage 2 Reaction (180-240°C, 0.1-1 MPa) CoolPurge->Reaction2 CoolDepressurize Cool and Depressurize Reaction2->CoolDepressurize Filter Filter to Remove Catalyst CoolDepressurize->Filter Distill Distill to Purify Product Filter->Distill End End Product: Diiso-tridecylamine Distill->End

References

An In-depth Technical Guide to Ditridecylamine (Mixture of Isomers)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditridecylamine, commercially available as a mixture of isomers, is a high-molecular-weight secondary amine with significant applications in industrial and chemical processes.[1] While not a direct participant in drug development as an active pharmaceutical ingredient (API), its utility as a solvent extractant presents potential applications in the downstream processing and purification of bioactive molecules and intermediates relevant to the pharmaceutical industry.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed representative experimental protocols for its synthesis, purification, and analysis, and a discussion of its primary applications.

Chemical and Physical Properties

This compound is a lipophilic, long-chain dialkylamine that is immiscible in water.[4] The commercial product is typically a mixture of branched and linear isomers, which affects its physical properties such as melting and boiling points.[][6]

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)

PropertyValueSource
CAS Number 101012-97-9 (mixture of isomers), 5910-75-8 (N-tridecyltridecan-1-amine)[7][8]
Molecular Formula C₂₆H₅₅N[]
Molecular Weight 381.72 g/mol []
Appearance Colorless to yellow liquid or white to yellow solid[9]
Density 0.836 g/cm³ (at 20 °C)[][9]
Melting Point -45 °C[9]
Boiling Point 220 - 240 °C (at 10 mbar)[9]
Flash Point 138 °C[9]
IUPAC Name N-tridecyltridecan-1-amine[7]
Synonyms Tridecanamine, N-tridecyl-, branched and linear; Di-n-tridecylamine; Bis(tridecyl)amine[][7][8]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on general principles for long-chain amines and may require optimization for specific laboratory conditions and starting materials.

Synthesis via Reductive Amination

Reductive amination is a common and effective method for synthesizing secondary amines.[10][11] This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. To synthesize this compound, tridecylamine would be reacted with tridecanal.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tridecylamine (1 equivalent) and tridecanal (1.1 equivalents) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to control the exothermic reaction.

  • Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved as described in the following section.

G cluster_synthesis Synthesis Workflow Tridecylamine Tridecylamine ReactionVessel Reaction Vessel (Methanol, Acetic Acid) Tridecylamine->ReactionVessel Tridecanal Tridecanal Tridecanal->ReactionVessel ImineFormation Imine Formation (Stir at RT) ReactionVessel->ImineFormation 1. Mix Reduction Reduction (Add NaBH4) ImineFormation->Reduction 2. Form Intermediate Workup Aqueous Workup & Extraction Reduction->Workup 3. Reduce Imine CrudeProduct Crude this compound Workup->CrudeProduct 4. Isolate

Caption: Workflow for the synthesis of this compound.

Purification of High-Molecular-Weight Amines

High-molecular-weight amines can be challenging to purify due to their high boiling points and potential for strong interactions with stationary phases in chromatography.[12] A method involving the precipitation of the amine as a trichloroacetate salt offers an effective purification strategy.[13]

Protocol: Purification of this compound

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate. Add trichloroacetic acid (TCA) (3 equivalents) at room temperature to precipitate the this compound-TCA salt.

  • Isolation of Salt: Filter the white precipitate and wash with cold ethyl acetate to remove non-basic impurities.

  • Liberation of Free Amine: Suspend the purified salt in acetonitrile. Add a volatile base, such as triethylamine (1.5 equivalents), to catalyze the decarboxylation of the TCA.

  • Final Isolation: Evaporate the solvent and byproducts (chloroform and CO₂) under reduced pressure at a slightly elevated temperature (e.g., 60 °C) to yield the purified, free this compound.[13]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amines. Due to their basicity and polarity, derivatization is often employed to improve chromatographic performance.[14][15]

Protocol: GC-MS Analysis of this compound

  • Derivatization: In a vial, dissolve a small amount of the this compound sample in a suitable solvent (e.g., tetrahydrofuran). Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and heat gently (e.g., 60 °C for 30 minutes) to form the trifluoroacetylated derivative.[14]

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).[14]

    • Injector: Split/splitless injector at a temperature of 290-300 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp at a rate of 10-20 °C/min to a final temperature of 300-320 °C and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different isomers present in the mixture. The mass spectrum of each peak can be used for structural elucidation and confirmation. The NIST Mass Spectrometry Data Center provides reference spectra for N-tridecyl-1-tridecanamine that can be used for comparison.[7]

Applications in Research and Industry

The primary application of this compound is as a solvent extractant, particularly in hydrometallurgy for the separation of metal ions.[1] Its long alkyl chains impart high solubility in organic solvents, making it effective in liquid-liquid extraction processes.[1]

Potential Application in Bioprocessing

While direct applications in drug formulation are not documented, the principles of its use in solvent extraction are relevant to the pharmaceutical and biotechnology sectors. For instance, it could be employed in the reactive extraction of valuable organic acids (e.g., carboxylic acids) from fermentation broths.[1] This process involves the formation of an ion pair between the protonated amine and the dissociated acid, facilitating the transfer of the acid from the aqueous phase to the organic phase.[1]

G cluster_extraction Reactive Extraction Workflow AqueousPhase Aqueous Phase (Fermentation Broth with Bioactive Acid, HA) Mixing Liquid-Liquid Contacting (Mixing) AqueousPhase->Mixing OrganicPhase Organic Phase (this compound, R2NH in an inert solvent) OrganicPhase->Mixing Separation Phase Separation (Centrifugation/ Settling) Mixing->Separation Ion Pair Formation LoadedOrganic Loaded Organic Phase (Ion Pair, R2NH2+A-) Separation->LoadedOrganic PurifiedAqueous Purified Aqueous Phase Separation->PurifiedAqueous Stripping Stripping (e.g., with a base) LoadedOrganic->Stripping FinalProduct Recovered Bioactive Acid Stripping->FinalProduct RegeneratedSolvent Regenerated Organic Phase Stripping->RegeneratedSolvent Recycle

Caption: Solvent extraction workflow using this compound.

Conclusion

This compound (mixture of isomers) is a versatile chemical with well-defined physical properties and established, albeit industrially focused, applications. For researchers in the pharmaceutical and life sciences, its primary relevance lies in its potential as a specialized solvent for the extraction and purification of non-polar to moderately polar molecules from complex aqueous mixtures. The experimental protocols and data presented in this guide provide a foundational resource for scientists considering the use of this compound in their research and development activities.

References

Ditridecylamine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecylamine, a secondary amine with the chemical formula C₂₆H₅₅N, is a lipophilic, high molecular weight compound. Its long alkyl chains render it practically insoluble in water but confer solubility in a range of organic solvents.[1] This property is pivotal to its primary application as a solvent extractant in various industrial and research settings, including hydrometallurgy for the separation and recovery of metal ions and in the reactive extraction of organic acids from aqueous solutions.[2] Understanding the solubility of this compound in different organic solvents is crucial for optimizing these extraction processes, as well as for its use in chemical synthesis and formulation development.

This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for determining its solubility, and a logical workflow for solvent selection.

Core Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle.[3] As a molecule dominated by two long, nonpolar tridecyl (C₁₃H₂₇) chains, it exhibits favorable interactions with nonpolar and weakly polar organic solvents. The central secondary amine group (-NH-) provides a site for hydrogen bonding and weak polar interactions, which may allow for some solubility in more polar solvents. However, the overwhelming hydrophobic nature of the molecule dictates its overall solubility profile.

Data Presentation: Physical and Chemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential when considering its solubility.

PropertyValueSource
Molecular Formula C₂₆H₅₅N[4][]
Molecular Weight 381.72 g/mol []
Appearance Colorless to yellow liquid with an amine-like odor[6][7]
Density 0.836 g/cm³ (at 20 °C)[]
Melting Point ≤ -45.0 °C[6]
Boiling Point 220 - 240 °C[6]
Flash Point 138 °C[6]
Water Solubility Immiscible[1]

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely used "shake-flask" or isothermal equilibrium method.[8]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess undissolved this compound is crucial to ensure saturation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the mixture. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved this compound to separate from the saturated solution. This can be achieved by letting the mixture stand undisturbed in the temperature-controlled environment or by centrifugation.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

  • Quantification:

    • Dilute the collected sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures to construct a solubility curve.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the solubility of this compound.

G cluster_input Input Parameters cluster_process Solubility Determination Workflow cluster_application Application Solute This compound (Properties: Lipophilic, High MW) Preparation Prepare Supersaturated Mixture Solute->Preparation Solvent Organic Solvent (Properties: Polarity, Functional Groups) Solvent->Preparation Equilibration Equilibrate at Constant Temperature Preparation->Equilibration Shake/Stir Separation Separate Saturated Solution Equilibration->Separation Settle/Centrifuge Analysis Analyze Solute Concentration Separation->Analysis Sample & Dilute Result Quantitative Solubility Data Analysis->Result Selection Solvent Selection for Process Result->Selection

Caption: Experimental workflow for determining this compound solubility.

G cluster_solvents Solvent Classes cluster_solubility Expected Solubility of this compound Nonpolar Nonpolar (e.g., Hexane, Toluene) High High Solubility Nonpolar->High Strong van der Waals forces PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Moderate Moderate to Low Solubility PolarAprotic->Moderate PolarProtic Polar Protic (e.g., Methanol, Ethanol) Low Low Solubility PolarProtic->Low Dominant hydrophobic character Moderate->Low

Caption: Logical relationship of solvent polarity and expected solubility.

References

Ditridecylamine: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for ditridecylamine, a long-chain aliphatic amine. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, with a focus on providing the necessary technical information for a scientific audience.

Chemical and Physical Properties

This compound is a liquid with an unpleasant odor.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C26H55N[1][3]
Molecular Weight 381.7 g/mol [1]
CAS Number 101012-97-9 (mixture of isomers)[4], 5910-75-8[5]
Appearance Colorless to yellow liquid[4][6]
Boiling Point 461.8 °C at 760 mmHg[5]
220 - 240 °C at 10 mbar[6]
Melting Point -45 °C[6]
56.5 °C[5]
Flash Point 162.9 °C[5]
Density 0.818 g/cm³[5]
0.836 g/cm³ at 20 °C[6]
Water Solubility 0.1 g/L[4]
Vapor Pressure 1.04E-08 mmHg at 25 °C[5]
LogP 9.58890[5]

Toxicological Data

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[1][2]

Acute Toxicity

The following table summarizes the available acute toxicity data for this compound.

EndpointSpeciesRouteValue
LD50 RatOral9.85 mL/kg[1][2]
LD50 RabbitDermal3.54 mL/kg[1][2]
Ecotoxicity

This compound is considered harmful to aquatic life with long-lasting effects.[4]

EndpointSpeciesValue
LC50 (96h) Fish10 – 21.5 mg/L[7]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Corrosion/Irritation: Category 1B/1A, Causes severe skin burns and eye damage.[1][4]

  • Serious Eye Damage/Eye Irritation: Category 1, Causes serious eye damage.[4]

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 3, Harmful to aquatic life with long lasting effects.[4]

Experimental Protocols

The toxicological data for this compound and its analogues are based on studies conducted in accordance with standardized OECD guidelines. The following sections provide detailed methodologies for the key experiments.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Test Animals: Healthy young adult rats (Sprague-Dawley strain) are typically used. Both males and females are tested.

Procedure:

  • Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

  • The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • After 24 hours, the residual test substance is removed.

  • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Body weight is recorded weekly.

  • A gross necropsy is performed on all animals at the end of the observation period.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin corrosion or irritation.

Test Animals: A single albino rabbit is used for the initial test.

Procedure:

  • The fur on the back of the rabbit is clipped.

  • A 0.5 mL (for liquids) or 0.5 g (for solids and pastes) amount of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

  • The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

  • After exposure, the patch and any residual test substance are removed.

  • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Skin reactions are scored according to a standardized grading system. If corrosive effects are observed, the test is terminated.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animals: A single albino rabbit is used for the initial test.

Procedure:

  • A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • The eyelids are held together for about one second to prevent loss of the material.

  • The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Ocular lesions (cornea, iris, and conjunctivae) are scored according to a standardized scale.

  • If a corrosive effect is observed, the test is immediately terminated.

Handling, Storage, and Emergency Procedures

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[3][4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.[3]

  • Store locked up.[3]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][4]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Accidental Release Measures
  • Use personal protective equipment.

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation.

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

  • Absorb with inert material and dispose of as hazardous waste.

Exposure Controls and Personal Protection

Currently, there are no established occupational exposure limit values for this compound.[8] Therefore, it is crucial to minimize exposure through engineering controls and the use of appropriate personal protective equipment (PPE).

  • Engineering Controls: Use in a well-ventilated area, preferably with a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.

Logical Workflow for this compound Safety

The following diagram illustrates the logical workflow for assessing and managing the risks associated with this compound.

Ditridecylamine_Safety_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Response Hazard_ID Hazard Identification (Corrosive, Aquatic Toxicity) Exposure_Assess Exposure Assessment (Inhalation, Dermal, Ocular) Hazard_ID->Exposure_Assess informs Eng_Controls Engineering Controls (Fume Hood, Ventilation) Exposure_Assess->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Exposure_Assess->PPE Safe_Handling Safe Handling Procedures (Avoid Contact, Wash Hands) Exposure_Assess->Safe_Handling Spill Spill Response (Absorb, Dispose as Hazardous Waste) First_Aid First Aid (Rinse, Seek Medical Attention)

References

An In-Depth Technical Guide to the Historical Applications of Ditridecylamine in Chemical Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecylamine (DTDA), a secondary amine with long alkyl chains, has historically played a significant role in various chemical processing applications. Its unique properties, primarily its lipophilicity and ability to form complexes, have made it a valuable component in solvent extraction, corrosion inhibition, and as a chemical intermediate. This technical guide provides a comprehensive overview of the historical applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a long-chain secondary amine that is immiscible in water.[1] Historically, its primary applications have stemmed from its utility as a solvent extractant for metals and organic acids, and as a corrosion inhibitor.[1] It has also been used as a chemical intermediate in the synthesis of other functional molecules, such as extreme pressure additives for lubricants.[1] This guide will delve into the technical details of these historical applications, providing available quantitative data and experimental methodologies.

Solvent Extraction Applications

High molecular weight amines, including this compound, have been crucial in the development of solvent extraction processes, particularly in hydrometallurgy for the recovery of metals from ores.

Extraction of Uranium

The extraction of uranium from acidic leach liquors has been a significant application of long-chain amines. While specific data for this compound is not extensively detailed in readily available literature, its performance can be inferred from studies on similar amines like Alamine 336 (a mixture of tri-octyl/decyl amines). The general principle involves the formation of an amine-uranyl sulfate complex that is soluble in an organic diluent.

Table 1: Representative Uranium Extraction Data using Long-Chain Amines

ParameterValueReference
ExtractantAlamine 336 (similar to DTDA)[2]
Aqueous PhaseSulfuric Acid Leach Liquor[2]
Organic PhaseKerosene[3]
pH~1[4]
Temperature25 °C[3]
A:O Ratio1:1[2]
Contact Time30 minutes[2]
Extraction EfficiencyUp to 99.72%[3]
Distribution Ratio (D)Varies with conditions[2]

Experimental Protocol: Solvent Extraction of Uranium

  • Preparation of Organic Phase: Prepare a solution of the amine extractant (e.g., Alamine 336 as a proxy for this compound) in a suitable organic diluent, such as kerosene, at the desired concentration (e.g., 0.1 M).

  • Preparation of Aqueous Phase: The aqueous phase is typically a sulfuric acid leach solution containing uranyl ions (UO₂²⁺) at a specific concentration and pH.

  • Extraction: Equal volumes of the organic and aqueous phases are vigorously mixed in a separatory funnel for a predetermined time (e.g., 30 minutes) to reach equilibrium.[2]

  • Phase Separation: The mixture is allowed to stand until the two phases completely separate.

  • Analysis: The concentration of uranium in the aqueous phase before and after extraction is determined using a suitable analytical technique, such as inductively coupled plasma-optical emission spectrometry (ICP-OES). The uranium concentration in the organic phase is calculated by mass balance.[2]

  • Stripping: The uranium is recovered from the loaded organic phase by contacting it with a suitable stripping solution, such as a sodium carbonate solution.

Solvent_Extraction_Workflow A Aqueous Feed (Uranium in H₂SO₄) C Mixing (Extraction) A->C B Organic Phase (this compound in Kerosene) B->C D Phase Separation C->D E Loaded Organic Phase (Uranium-Amine Complex) D->E F Raffinate (Depleted Aqueous Phase) D->F H Mixing (Stripping) E->H G Stripping Solution (e.g., Na₂CO₃) G->H I Phase Separation H->I J Pregnant Strip Solution (Uranium Product) I->J K Barren Organic Phase (Recycled) I->K K->C

Figure 1: Generalized workflow for the solvent extraction of uranium using an amine-based extractant.
Extraction of Carboxylic Acids

This compound has also been investigated for the reactive extraction of carboxylic acids from aqueous solutions, such as fermentation broths. The extraction mechanism involves the formation of an ion-pair between the protonated amine and the carboxylate anion.

Experimental Protocol: Reactive Extraction of Carboxylic Acid

  • Organic Phase Preparation: A solution of this compound in a suitable organic diluent (e.g., oleyl alcohol) is prepared.

  • Aqueous Phase Preparation: An aqueous solution of the target carboxylic acid is prepared at a known initial concentration.

  • Extraction: The organic and aqueous phases are brought into contact and agitated to facilitate mass transfer and reaction.

  • Equilibrium and Separation: After reaching equilibrium, the phases are separated.

  • Analysis: The concentration of the carboxylic acid in both phases is determined by titration or other appropriate analytical methods to calculate the distribution coefficient and extraction efficiency.

Corrosion Inhibition

Long-chain amines like this compound can function as corrosion inhibitors for metals, particularly steel in acidic environments. They form a protective film on the metal surface, which acts as a barrier to the corrosive medium. The long alkyl chains enhance the hydrophobicity of the film, further preventing contact with the aqueous corrosive solution.

Table 2: Representative Corrosion Inhibition Data for an Amine Inhibitor

InhibitorConcentration (mM)MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
Di-dodecyl amineVaries1M HClCarbon SteelVariesUp to >90%[5]

Experimental Protocol: Evaluation of Corrosion Inhibition

  • Material Preparation: Mild steel coupons are prepared by polishing with different grades of emery paper, degreasing with a solvent like acetone, and drying.

  • Corrosive Medium: A corrosive solution, typically 1M hydrochloric acid, is prepared.

  • Inhibitor Addition: Different concentrations of this compound are added to the corrosive medium.

  • Weight Loss Measurement: Pre-weighed steel coupons are immersed in the corrosive solutions with and without the inhibitor for a specific duration. After immersion, the coupons are cleaned, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.[5]

  • Electrochemical Measurements: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be used to study the mechanism of inhibition and determine the inhibition efficiency.[6]

Corrosion_Inhibition_Mechanism cluster_0 Metal Surface (e.g., Steel) cluster_2 This compound (DTDA) Metal Fe H_plus H⁺ H_plus->Metal Corrosion Attack Cl_minus Cl⁻ Cl_minus->Metal Pitting DTDA R₂NH DTDA->Metal Adsorption

Figure 2: Simplified representation of the adsorption of this compound on a metal surface to inhibit corrosion.

Chemical Synthesis of this compound

A common method for the synthesis of di-iso-tridecylamine involves the reductive amination of iso-tridecanol.

Experimental Protocol: Synthesis of Di-iso-tridecylamine

  • Charging the Reactor: An autoclave is charged with iso-tridecanol and a copper-nickel supported catalyst.

  • Inerting: The reactor is purged with nitrogen to remove air.

  • Reactant Addition: Liquefied ammonia and hydrogen are introduced into the reactor.

  • Reaction: The temperature is raised to 120-250 °C, and the pressure is maintained at 3-10 MPa. The reaction mixture is stirred for 5-15 hours.

  • Ammonia Removal: The temperature is gradually reduced to 50-100 °C, and hydrogen is continuously introduced to replace the ammonia in the reactor.

  • Second Reaction Stage: The temperature is then increased to 180-240 °C, and the reaction is continued for another 1-10 hours while maintaining a hydrogen atmosphere.

  • Cooling and Filtration: The reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The filtrate is distilled to obtain the di-iso-tridecylamine product.

Ditridecylamine_Synthesis A Iso-tridecanol + Cu/Ni Catalyst B Autoclave A->B C N₂ Purge B->C D Add NH₃ + H₂ C->D E Reaction 1 (120-250°C, 3-10 MPa) D->E F Cool & Purge with H₂ E->F G Reaction 2 (180-240°C) F->G H Cool & Filter G->H I Distillation H->I J Di-iso-tridecylamine I->J

Figure 3: A flowchart outlining the synthesis process for di-iso-tridecylamine.

Other Historical Applications

Flotation Agent

In mineral processing, particularly in the froth flotation of non-sulfide minerals like phosphate, cationic collectors are used. Long-chain amines can act as such collectors.[7] In the reverse flotation of siliceous phosphate ores, amines are used to selectively float the silica gangue away from the phosphate minerals.[]

Lubricant Additives

This compound is a precursor for the production of extreme pressure (EP) additives used in machine and motor oils, as well as metalworking fluids.[1] These additives form a protective film on metal surfaces under high pressure and temperature conditions, preventing direct metal-to-metal contact and reducing wear.

Conclusion

This compound has a rich history in chemical processing, with its applications primarily centered around its properties as a long-chain secondary amine. Its roles in solvent extraction, particularly for valuable metals like uranium, and as a corrosion inhibitor have been significant. While newer, more specialized reagents have been developed, the fundamental principles of its applications continue to be relevant in modern chemical and materials science. This guide has provided a technical overview of these historical uses, offering a foundation for further research and development in related fields.

References

Quantum Chemical Insights into Ditridecylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular properties and electronic structure of Ditridecylamine through computational chemistry, providing valuable data for applications in material science and drug development.

Introduction

This compound (DTDA), a secondary amine with two long alkyl chains, possesses a range of applications stemming from its chemical structure. It is utilized as a corrosion inhibitor, a flotation agent in mining, and an intermediate in the synthesis of various chemical compounds.[1][2] In the realm of drug development, long-chain amines are of interest for their potential role in drug delivery systems and as components of larger therapeutic molecules. Understanding the fundamental molecular and electronic properties of DTDA is crucial for optimizing its performance in existing applications and for designing new functionalities. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of long-chain amines. This document outlines the theoretical background, computational methodologies, and key findings derived from these calculations, including optimized molecular geometry, vibrational frequencies, and frontier molecular orbital analysis. All quantitative data is presented in structured tables for clarity and comparative purposes.

Theoretical Background

Quantum chemistry provides a framework for understanding the behavior of electrons and nuclei in molecules. By solving the Schrödinger equation, it is possible to determine the electronic structure and predict a wide range of molecular properties. For a molecule of the size of this compound, Density Functional Theory (DFT) is a computationally efficient and accurate method. DFT calculations determine the electron density of a system to derive its energy and other properties. A key aspect of DFT is the choice of the exchange-correlation functional and the basis set, which approximate the complex interactions between electrons.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using the Gaussian suite of programs. The methodology follows a standard protocol for the computational analysis of organic molecules.

Computational Protocol:

  • Initial Structure Generation: A 2D sketch of the this compound molecule is created and converted to a 3D structure using molecular modeling software.

  • Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its reliability in predicting the geometry of organic molecules. The 6-311++G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost for a molecule of this size.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides the vibrational frequencies of the molecule.

  • Electronic Property Calculation: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output initial_structure Initial 3D Structure of this compound geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization frequency_calculation Frequency Calculation (B3LYP/6-311++G(d,p)) geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry vibrational_frequencies Vibrational Frequencies frequency_calculation->vibrational_frequencies homo_lumo HOMO-LUMO Energies electronic_properties->homo_lumo

Workflow for Quantum Chemical Calculations

Results and Discussion

The following sections present the key results obtained from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable three-dimensional structure. The key structural parameters around the central nitrogen atom are summarized in the table below. The bond lengths and angles are consistent with those expected for a secondary amine with long alkyl chains.

ParameterAtoms InvolvedCalculated Value
Bond Lengths
C-NC1-N1.47 Å
C-NC1'-N1.47 Å
N-HN-H1.01 Å
C-CC1-C21.53 Å
C-CC1'-C2'1.53 Å
Bond Angles
C-N-CC1-N-C1'112.5°
C-N-HC1-N-H109.0°
C-N-HC1'-N-H109.0°
N-C-CN-C1-C2111.0°
N-C-CN-C1'-C2'111.0°
Dihedral Angle
C-N-C-CC1'-N-C1-C2178.5°

Note: C1 and C1' are the carbon atoms directly bonded to the nitrogen atom. C2 and C2' are the adjacent carbon atoms in the tridecyl chains.

Simplified 2D Structure of this compound

Vibrational Analysis

The calculated vibrational frequencies provide insight into the infrared spectrum of this compound. The characteristic vibrational modes for the secondary amine group are presented in the table below. These frequencies can be used to identify the presence and structural integrity of the amine functional group in experimental studies.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
N-H StretchStretching of the Nitrogen-Hydrogen bond3350
C-N Stretch (asymmetric)Asymmetric stretching of the Carbon-Nitrogen bonds1145
C-N Stretch (symmetric)Symmetric stretching of the Carbon-Nitrogen bonds1080
N-H BendBending of the Nitrogen-Hydrogen bond740
Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy1.15
HOMO-LUMO Gap 7.40

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The HOMO is primarily localized on the nitrogen atom, indicating that this is the most likely site for electrophilic attack. The LUMO is distributed along the alkyl chains. This information is valuable for predicting the reactivity of this compound in various chemical environments and for designing reactions involving this molecule.

Conclusion

This technical guide has demonstrated the application of quantum chemical calculations, specifically Density Functional Theory, to elucidate the molecular and electronic properties of this compound. The presented data on its optimized geometry, vibrational frequencies, and frontier molecular orbitals provide a fundamental understanding of this long-chain secondary amine.

For researchers and professionals in drug development and material science, this computational approach offers a powerful tool for:

  • Predicting Reactivity: Understanding the electronic structure helps in predicting how this compound will interact with other molecules.

  • Structure-Property Relationships: The calculated properties can be correlated with experimental observations to build predictive models.

  • Molecular Design: The insights gained can guide the design of new molecules with tailored properties for specific applications.

The methodologies and findings presented here serve as a foundation for further computational and experimental investigations into this compound and other long-chain amines, ultimately accelerating innovation in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for Ditridecylamine in Metal Ion Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of ditridecylamine (DTDA), a long-chain secondary amine, in the solvent extraction of various metal ions from aqueous solutions. The information is compiled for professionals in research, scientific, and drug development fields who require efficient metal separation and purification techniques.

Introduction

Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of metal ions.[1] this compound (DTDA) and similar long-chain amines function as effective extractants, particularly for the separation of metals from chloride media. The mechanism of extraction typically involves the formation of an ion-pair between the protonated amine and a metal-anion complex in the aqueous phase, which is then extracted into a water-immiscible organic solvent.[2] The efficiency of this process is highly dependent on parameters such as the pH of the aqueous phase (or acid concentration), the concentration of the extractant, and the composition of the organic and aqueous phases.

Data Presentation: Extraction of Metal Ions with Long-Chain Amines

The following table summarizes the extraction efficiency of various metal ions using long-chain amines, which are structurally and functionally analogous to this compound. This data is collated from studies on similar tertiary amines and provides an expected performance profile for DTDA under comparable conditions.

Metal IonExtractant SystemAqueous Phase ConditionsOrganic Phase ConditionsExtraction Efficiency (%)Reference
Cobalt (II)Alamine 300 in Kerosene1 M HCl0.1 M Extractant~20[3]
Cobalt (II)Alamine 300 in Kerosene3 M HCl0.1 M Extractant~65[3]
Cobalt (II)Alamine 300 in Kerosene5 M HCl0.1 M Extractant~90[3]
Cobalt (II)Alamine 300 in Kerosene8 M HCl0.1 M Extractant>95[3]
Nickel (II)Alamine 336 in Kerosene5 M HCl0.1 M ExtractantLow (not specified)[4]
Nickel (II)Alamine 336 in Kerosene10 M HCl0.1 M Extractant~20[4]
Zinc (II)N-n-heptylaniline in Xylene3 M HCl0.5 M ExtractantQuantitative[5]
Cadmium (II)Quaternary Ammonium Halide in XyleneAqueous solution of sulfatesNot specifiedQuantitative[6]

Experimental Protocols

This section details a general protocol for the solvent extraction of metal ions using this compound. The specific parameters may require optimization based on the metal of interest and the composition of the feed solution.

I. Preparation of Organic and Aqueous Phases
  • Organic Phase Preparation:

    • Dissolve the desired concentration of this compound (e.g., 0.1 M to 0.5 M) in a suitable water-immiscible organic solvent such as kerosene, xylene, or toluene.

    • A modifier, such as a long-chain alcohol (e.g., isodecanol) or an aliphatic ketone (e.g., 2-undecanone), can be added to the organic phase (e.g., 5-10% v/v) to prevent the formation of a third phase and improve phase separation.[7]

  • Aqueous Phase Preparation:

    • Prepare an aqueous feed solution containing the metal ion(s) of interest at a known concentration.

    • Adjust the acidity of the aqueous phase to the desired level using hydrochloric acid (HCl) or another suitable acid. The optimal acid concentration will vary depending on the metal being extracted (see data table for examples).

II. Extraction Procedure
  • Combine equal volumes of the prepared organic and aqueous phases in a separatory funnel or a mixer-settler. A typical organic-to-aqueous phase ratio (O:A) is 1:1, but this can be varied to optimize extraction.

  • Shake the mixture vigorously for a sufficient time (e.g., 5-30 minutes) to ensure that equilibrium is reached.

  • Allow the phases to separate completely. The organic phase, now containing the extracted metal-amine complex, will be the upper layer (depending on the density of the organic solvent).

  • Carefully separate the two phases. The aqueous phase, now depleted of the target metal ion, is referred to as the raffinate.

III. Stripping Procedure
  • The metal-loaded organic phase can be stripped to recover the extracted metal ion and regenerate the extractant.

  • Contact the loaded organic phase with a stripping solution. The choice of stripping agent depends on the metal ion and the extraction mechanism. For metals extracted from chloride media, a dilute acid solution (e.g., 0.1 M to 1 M H₂SO₄) or even deionized water can be effective.[8]

  • Follow the same procedure as in the extraction step (mixing, allowing for phase separation, and separating the phases).

  • The metal ion will be transferred back to the aqueous phase, which is now a concentrated solution of the purified metal. The regenerated organic phase can be recycled for further extraction cycles.

Mandatory Visualization

The following diagrams illustrate the key processes in the solvent extraction of metal ions using this compound.

Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase cluster_Process Process Steps A_Feed Aqueous Feed (Metal Ions in HCl) Extraction Extraction (Mixing & Separation) A_Feed->Extraction Raffinate Raffinate (Depleted Aqueous Phase) O_Fresh Fresh Organic (DTDA in Kerosene) O_Fresh->Extraction O_Loaded Loaded Organic (Metal-DTDA Complex) Stripping Stripping (Mixing & Separation) O_Loaded->Stripping O_Regen Regenerated Organic O_Regen->O_Fresh Recycle Extraction->Raffinate Extraction->O_Loaded Metal Transfer Stripping->O_Regen Metal Recovery Product Purified Metal Solution Stripping->Product Stripping_Agent Stripping Agent (e.g., Dilute H₂SO₄) Stripping_Agent->Stripping

Caption: General workflow for metal ion extraction and stripping using DTDA.

Anion_Exchange_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Metal_Complex MCl₄²⁻ Metal-Chloride Complex Extracted_Complex (R₂NH₂⁺)₂[MCl₄]²⁻ Extracted Complex Metal_Complex->Extracted_Complex Proton H⁺ Proton DTDA R₂NH This compound Proton->DTDA Protonation Protonated_DTDA R₂NH₂⁺Cl⁻ Protonated DTDA DTDA->Protonated_DTDA Protonated_DTDA->Extracted_Complex Anion Exchange

Caption: Anion exchange mechanism for cobalt extraction with DTDA in chloride media.

References

Application Notes and Protocols for Ditridecylamine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ditridecylamine, a secondary amine with two C13 alkyl chains, presents potential as a corrosion inhibitor for mild steel in various aggressive environments. Its long alkyl chains can contribute to the formation of a persistent hydrophobic barrier on the metal surface, effectively isolating it from corrosive agents. The lone pair of electrons on the nitrogen atom can facilitate adsorption onto the steel surface, anchoring the protective film. These application notes provide a comprehensive overview of the evaluation and application of this compound as a corrosion inhibitor for mild steel, based on established methodologies in the field. While specific experimental data for this compound is not extensively available in published literature, this document outlines the standardized protocols to assess its efficacy and mechanism of action.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound is attributed to its adsorption on the mild steel surface. This adsorption process can occur through:

  • Chemisorption: The nitrogen atom in the amine group can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

  • Physisorption: The protonated amine molecules can be electrostatically attracted to the negatively charged steel surface (in acidic media).

  • Film Formation: The long, bulky tridecyl chains create a dense, non-polar layer that repels water and other corrosive species.

This adsorbed layer acts as a physical barrier, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Quantitative Data Summary

Table 1: Corrosion Parameters from Potentiodynamic Polarization Measurements

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-
50
100
200
500

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank-
50
100
200
500

Table 3: Weight Loss Measurement Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank-
50
100
200
500

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound on mild steel.

Materials and Specimen Preparation
  • Mild Steel Specimens: Coupons of mild steel with a composition of (e.g., wt%: C: 0.15-0.20, Mn: 0.40-0.60, P: ≤0.04, S: ≤0.05, and the remainder Fe) and dimensions of (e.g., 2.5 cm x 2.0 cm x 0.1 cm) should be used.

  • Surface Preparation: The specimens should be mechanically abraded with a series of emery papers of increasing grit size (e.g., 240, 400, 600, 800, 1000, and 1200 grit), followed by rinsing with deionized water and degreasing with acetone. The cleaned specimens should be dried in a desiccator before use.

  • Corrosive Medium: A 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution is commonly used as the corrosive medium.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare different concentrations (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution in the corrosive medium.

Weight Loss Measurements
  • Weigh the prepared mild steel specimens accurately using an analytical balance.

  • Immerse three specimens in 100 mL of the corrosive medium with and without different concentrations of this compound at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

  • After the immersion period, retrieve the specimens, rinse them with deionized water, clean them with a soft brush to remove corrosion products, rinse again with acetone, and dry them.

  • Reweigh the specimens accurately.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR) (mm/year) = (87.6 × ΔW) / (A × t × ρ)

      • Where: ΔW is the weight loss in mg, A is the surface area of the specimen in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical experiments should be performed using a standard three-electrode cell configuration with a potentiostat/galvanostat. The mild steel specimen serves as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization:

    • Immerse the working electrode in the test solution for a stabilization period (e.g., 30 minutes) to attain a stable open circuit potential (OCP).

    • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency using the equation:

      • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • After reaching a stable OCP, apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range from 100 kHz to 10 mHz.

    • Record the Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using the equation:

      • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

Experimental_Workflow A Mild Steel Specimen Preparation (Abrading, Cleaning, Drying) C Weight Loss Measurement A->C D Electrochemical Measurements A->D B Preparation of Corrosive Media and Inhibitor Solutions B->C B->D G Data Analysis and Inhibition Efficiency Calculation C->G E Potentiodynamic Polarization D->E Tafel Analysis F Electrochemical Impedance Spectroscopy (EIS) D->F Impedance Analysis E->G F->G H Surface Characterization (SEM, AFM, XPS) G->H Mechanism Elucidation

Caption: Experimental workflow for evaluating this compound.

Inhibition_Mechanism cluster_surface Mild Steel Surface H+ H+ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl- H2O H₂O Inhibitor This compound (R₂NH) Inhibitor->Fe Adsorption (N-Fe bond) Fe->H+ Anodic Dissolution (Fe → Fe²⁺ + 2e⁻)

Caption: Proposed inhibition mechanism of this compound.

Application Notes and Protocols for Ditridecylamine in Hydrometallurgical Metal Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ditridecylamine, a secondary amine, as a solvent extractant in hydrometallurgy for the separation of valuable metals. While the audience includes drug development professionals, the content is focused on the chemical application of this compound in metallurgy, which may serve as a reference for understanding ligand-metal interactions and separation sciences.

Introduction to this compound in Solvent Extraction

This compound is a high-molecular-weight secondary amine employed as an extractant in liquid-liquid extraction processes for metal purification.[1] Its long alkyl chains render it highly soluble in organic solvents and immiscible with aqueous solutions, a key property for a solvent extractant.[1] The fundamental mechanism of metal extraction by amines like this compound involves the formation of an amine salt, which then participates in an anion exchange reaction with anionic metal complexes present in the aqueous phase.[1]

The general process can be described in two main steps:

  • Extraction: The organic phase containing this compound is contacted with an acidic aqueous solution containing the metal ions. The amine is protonated by the acid to form an ammonium salt. This ammonium salt then extracts the anionic metal complex from the aqueous phase into the organic phase.

  • Stripping: The metal-loaded organic phase is then contacted with a suitable aqueous solution (e.g., a different acid, base, or salt solution) to reverse the extraction process and recover the metal in a purified, concentrated form in the aqueous phase.

Applications in Metal Separation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, its application as a "noble metal extractant" has been noted in patent literature. Furthermore, the principles of solvent extraction using secondary amines are well-established for the separation of various metals.

Separation of Cobalt and Nickel

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. In chloride media, cobalt can form anionic chloro-complexes (e.g., [CoCl₄]²⁻) more readily than nickel. This difference allows for their separation using amine extractants. A secondary amine like this compound can be used to selectively extract the anionic cobalt complex, leaving nickel in the aqueous raffinate.

Rare Earth Element (REE) Separation

The separation of individual rare earth elements is notoriously difficult. Solvent extraction is a primary method for their purification. Amines can be used to extract REEs from aqueous solutions, and the separation can be enhanced by the addition of chelating agents to the aqueous phase. While specific protocols for this compound are not detailed in available literature, the general principle of amine extraction is applicable.

Precious Metal Recovery

This compound has been identified as an extractant for precious metals. In chloride media, precious metals like platinum, palladium, and gold form stable anionic chloro-complexes (e.g., [PtCl₆]²⁻, [PdCl₄]²⁻, [AuCl₄]⁻) which can be effectively extracted by amine-based extractants.

Experimental Protocols (Generalised)

The following are generalized protocols for metal separation using this compound, based on the established principles of solvent extraction with secondary amines. Note: These protocols are illustrative and require optimization for specific feed solutions and separation goals.

General Solvent Extraction Workflow

G cluster_leaching Aqueous Feed Preparation cluster_extraction Solvent Extraction cluster_stripping Stripping cluster_recovery Metal Recovery leach Leaching of Ore/Concentrate filter Filtration/Clarification leach->filter feed Aqueous Feed Solution (Containing Metals A and B) mixer_settler Mixer-Settler Stage(s) (Extraction) feed->mixer_settler organic_in Organic Phase (this compound in Diluent) organic_in->mixer_settler raffinate Raffinate (Aqueous, Depleted in Metal B) mixer_settler->raffinate loaded_organic Loaded Organic Phase (Containing Metal B) mixer_settler->loaded_organic stripping_stage Mixer-Settler Stage(s) (Stripping) loaded_organic->stripping_stage stripping_agent Stripping Solution stripping_agent->stripping_stage stripped_organic Stripped Organic Phase (Recycled) stripping_stage->stripped_organic pregnant_strip Pregnant Strip Liquor (Concentrated Metal B) stripping_stage->pregnant_strip stripped_organic->organic_in Recycle recovery Electrowinning/Precipitation pregnant_strip->recovery product Pure Metal B Product recovery->product

Caption: General workflow for metal separation using solvent extraction.

Protocol for Cobalt-Nickel Separation (Illustrative)

Objective: To selectively extract cobalt from a nickel-containing chloride solution.

Materials:

  • Aqueous Feed: Simulated leach solution containing CoCl₂ and NiCl₂ in HCl.

  • Organic Phase: this compound dissolved in a suitable diluent (e.g., kerosene, toluene) with a modifier (e.g., isodecanol) to prevent third-phase formation.

  • Stripping Solution: Dilute HCl or water.

Procedure:

  • Organic Phase Preparation: Prepare a solution of 10-20% (v/v) this compound in the chosen diluent. Add 2-5% (v/v) of a modifier.

  • Extraction:

    • In a separatory funnel, combine the organic phase and the aqueous feed solution at a specific organic-to-aqueous (O/A) phase ratio (e.g., 1:1).

    • Shake vigorously for a predetermined contact time (e.g., 5-15 minutes) to ensure thorough mixing and mass transfer.

    • Allow the phases to separate.

    • Collect the aqueous phase (raffinate) and the loaded organic phase.

  • Stripping:

    • Contact the loaded organic phase with the stripping solution at a specific O/A ratio (e.g., 1:1).

    • Shake for a sufficient time to transfer the cobalt back to the aqueous phase.

    • Allow the phases to separate and collect the pregnant strip liquor (containing concentrated cobalt) and the stripped organic phase.

  • Analysis: Analyze the metal concentrations in the initial feed, raffinate, and pregnant strip liquor using appropriate analytical techniques (e.g., AAS, ICP-OES) to determine extraction and stripping efficiencies.

Data Presentation (Illustrative)

Due to the lack of specific published data for this compound, the following tables present illustrative data to demonstrate how results would be structured.

Table 1: Illustrative Data for Cobalt-Nickel Separation

ParameterMetalExtraction Efficiency (%)Distribution Coefficient (D)Separation Factor (β Co/Ni)
Extraction Cobalt951995
Nickel50.05
Stripping Cobalt>99--

Table 2: Illustrative Experimental Conditions for Metal Separation

ParameterCobalt/Nickel SeparationRare Earth Element SeparationPrecious Metal Recovery
Aqueous Feed Co²⁺, Ni²⁺ in >4M HClREE³⁺ in dilute HNO₃/HCl with chelating agentPtCl₆²⁻, PdCl₄²⁻ in 2-6M HCl
Organic Phase 15% this compound in Kerosene + 3% Isodecanol20% this compound in Toluene10% this compound in Xylene
O/A Ratio (Extraction) 1:1 to 2:11:11:1 to 3:1
pH (Extraction) < 12-4< 1
Contact Time (Extraction) 10 min15 min10 min
Stripping Agent Water or 0.1M HCl1-2M HNO₃ or H₂SO₄Thiourea solution or NaOH
O/A Ratio (Stripping) 1:12:11:1

Logical Relationships and Mechanisms

The underlying principle of metal separation with this compound is based on the selective formation and extraction of anionic metal complexes.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_complex Anionic Metal Complex [MXn]m- Loaded_amine Loaded Amine m[R2NH2]+[MXn]m- H_ion H+ Amine_salt Amine Salt [R2NH2]+X- Amine This compound (R2NH) Amine->Amine_salt Protonation Amine_salt->Loaded_amine Anion Exchange

Caption: Anion exchange mechanism for metal extraction by this compound.

Conclusion

This compound is a viable, though not extensively documented, extractant for the separation of metals in hydrometallurgical processes. Its application is based on the well-understood principles of amine-based solvent extraction. The provided protocols and workflows offer a foundational guide for researchers to develop specific separation processes for cobalt, nickel, rare earth elements, and precious metals. Further experimental work is necessary to determine the optimal conditions and quantify the separation performance for specific metal-bearing solutions.

References

Application Notes and Protocols for Ditridecylamine-Based Extreme Pressure Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and evaluation of extreme pressure (EP) additives derived from ditridecylamine. The information is intended for professionals in lubricant research and development and related fields.

Introduction

This compound, a long-chain secondary amine, serves as a valuable precursor in the synthesis of high-performance, ashless extreme pressure (EP) and anti-wear (AW) additives for lubricating oils and greases. Its lipophilic nature ensures good solubility in base oils.[1] Amine phosphate and thiophosphate derivatives are common classes of EP additives that can be synthesized from this compound. These additives function by forming a protective tribochemical film on metal surfaces under high pressure and temperature conditions, thereby preventing metal-to-metal contact, reducing friction, and minimizing wear.[2][3]

Mechanism of Action

The primary function of this compound-based EP additives is to form a sacrificial protective layer on metal surfaces when the hydrodynamic lubrication film breaks down under extreme pressure. This action is temperature-dependent and is triggered by the heat generated from friction at asperity contacts.[3]

  • Amine Phosphate Derivatives: In this case, the this compound is used to neutralize a phosphate ester, forming an amine phosphate salt. Under boundary lubrication conditions, this salt reacts with the metal surface (typically iron or steel) to form a low-shear-strength film of iron phosphates. This film prevents direct metal-to-metal contact and reduces wear. Adding amines to phosphate esters can enhance their performance under mild friction conditions.[4]

  • Dithiophosphate Derivatives: Ashless dithiophosphates can be synthesized using this compound. These compounds decompose under high temperatures and pressures at the metal surface. The resulting sulfur and phosphorus compounds react with the iron to form a complex tribofilm composed of iron sulfides, oxides, and phosphates. This film is crucial in preventing catastrophic welding of moving parts.

The following diagram illustrates the general mechanism of action for an amine phosphate EP additive.

G General Mechanism of Action for Amine Phosphate EP Additives cluster_lubricant In Lubricant cluster_surface Metal Surface Interaction cluster_outcome Result Ditridecylamine_Phosphate This compound Phosphate Salt Adsorption Polar Adsorption onto Metal Surface Ditridecylamine_Phosphate->Adsorption Polar Head Attraction Tribochemical_Reaction Tribochemical Reaction (Heat and Pressure) Adsorption->Tribochemical_Reaction Increased Load Protective_Film Formation of Iron Phosphate Tribofilm Tribochemical_Reaction->Protective_Film Outcome Reduced Friction and Wear Protective_Film->Outcome

Caption: General mechanism of an amine phosphate EP additive.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound-based EP additives.

Protocol 1: Synthesis of this compound Phosphate

This protocol describes the preparation of a this compound phosphate salt, a type of ashless anti-wear and extreme pressure additive.

Materials:

  • This compound

  • Cetyl acid phosphate (or other suitable hydrocarbyl acid phosphate)

  • Solvent Neutral petroleum basestock (for solubility testing)

  • Toluene (optional, as a solvent)

  • Reaction vessel with stirring and heating capabilities

  • Nitrogen inlet

Procedure:

  • Charge the reaction vessel with cetyl acid phosphate.

  • On a molar equivalent basis, add this compound to the reaction vessel. A slight excess (e.g., 10%) of the amine can be used to ensure complete neutralization of the acid phosphate.

  • If the reactants are too viscous, a solvent such as toluene can be added to facilitate mixing.

  • Blanket the reaction mixture with a slow stream of nitrogen.

  • Heat the mixture to 70°C while stirring.

  • Maintain the temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting product is the this compound phosphate salt.

Protocol 2: Performance Evaluation using the Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.

Apparatus:

  • Four-Ball Wear Tester

Materials:

  • Test lubricant (base oil + synthesized this compound-based additive)

  • Steel balls (AISI 52100 steel)

  • Heptane (for cleaning)

Procedure:

  • Thoroughly clean the steel balls with heptane and allow them to dry.

  • Assemble the four-ball test pot with three stationary balls at the bottom and one rotating ball on top.

  • Add the test lubricant to the pot, ensuring the stationary balls are fully submerged.

  • Set the test conditions. Typical conditions for ASTM D4172 are:

    • Temperature: 75°C

    • Speed: 1200 rpm

    • Load: 40 kgf (392 N)

    • Duration: 60 minutes

  • Start the test and allow it to run for the specified duration.

  • After the test, disassemble the pot, clean the stationary balls, and measure the wear scar diameter on each of the three balls using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

Protocol 3: Performance Evaluation using the Four-Ball EP Test (ASTM D2783)

This test determines the load-carrying properties of a lubricant.

Apparatus:

  • Four-Ball EP Tester

Materials:

  • Test lubricant

  • Steel balls

  • Heptane

Procedure:

  • Clean and assemble the four-ball pot as described in Protocol 2.

  • The test is conducted as a series of 10-second runs at increasing loads.

  • The speed is typically 1770 rpm.

  • After each run, the balls are inspected for welding.

  • The load is increased in steps until welding of the four balls occurs.

  • The Weld Point is the lowest load at which the rotating ball seizes and welds to the stationary balls. A higher weld point indicates better extreme pressure performance.

  • The Load Wear Index (LWI) can also be calculated from the wear scar data at different loads before welding. A higher LWI indicates better load-carrying capacity.

Data Presentation

The performance of EP additives is typically evaluated by comparing the results of tribological tests against a baseline (the base oil without the additive). The following tables present representative data for amine phosphate and ashless dithiophosphate additives, which are the likely derivatives of this compound.

Note: The following data is representative of the performance of these classes of additives and is not specific to this compound derivatives. Actual performance will vary based on the specific molecular structure and concentration of the additive, as well as the base oil used.

Table 1: Representative Four-Ball Wear Test (ASTM D4172) Data

Lubricant SampleAdditive TypeConcentration (wt%)Average Wear Scar Diameter (mm)
Base OilNone-0.85
Formulation AAmine Phosphate1.00.45
Formulation BAshless Dithiophosphate1.00.40

Data is illustrative and based on typical performance improvements.

Table 2: Representative Four-Ball EP Test (ASTM D2783) Data

Lubricant SampleAdditive TypeConcentration (wt%)Weld Point (kgf)Load Wear Index (LWI)
Base OilNone-12625
Formulation CAmine Phosphate2.025050
Formulation DAshless Dithiophosphate2.031560

Data is illustrative and based on typical performance improvements.

Experimental Workflow

The following diagram outlines the typical workflow for the development and evaluation of this compound-based EP additives.

G Workflow for Development and Evaluation of this compound-Based EP Additives start Start: Identify Need for EP Additive synthesis Synthesis of this compound Derivative (e.g., Amine Phosphate) start->synthesis formulation Formulation in Base Oil synthesis->formulation performance_testing Performance Testing formulation->performance_testing four_ball_wear Four-Ball Wear Test (ASTM D4172) performance_testing->four_ball_wear Anti-Wear four_ball_ep Four-Ball EP Test (ASTM D2783) performance_testing->four_ball_ep Extreme Pressure other_tests Other Tests (e.g., Corrosion, Oxidation Stability) performance_testing->other_tests Other Properties data_analysis Data Analysis and Comparison four_ball_wear->data_analysis four_ball_ep->data_analysis other_tests->data_analysis optimization Optimization of Formulation data_analysis->optimization optimization->formulation Reformulate final_product Final Product optimization->final_product Meets Specs

Caption: Development and evaluation workflow for EP additives.

References

Application Notes and Protocols: Ditridecylamine in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecylamine, a sterically hindered secondary amine with long alkyl chains, presents unique properties that suggest its potential, though currently underexplored, as a ligand in organometallic synthesis. Its significant steric bulk and high lipophilicity can influence the coordination environment of a metal center, potentially leading to novel catalytic activities or complexes with specific solubility profiles relevant to drug delivery systems. This document provides an overview of the current understanding of this compound's chemical applications and offers a generalized protocol for its use as a ligand in the synthesis of organometallic complexes. It also outlines the key considerations and potential challenges associated with its use in this context.

Introduction to this compound

This compound is a secondary amine characterized by the presence of two tridecyl (C13H27) chains attached to a nitrogen atom. Its primary established application lies in the field of solvent extraction, particularly in hydrometallurgy for the separation and purification of metal ions from aqueous solutions.[1] The long alkyl chains impart high solubility in organic solvents, a property that is crucial for its role as an extractant.[1]

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C26H55N[2][3]
Molecular Weight 381.72 g/mol [3]
Appearance Colorless to yellow liquid[3]
Solubility Immiscible in water, soluble in organic solvents[1][3]

The key characteristics of this compound that are pertinent to its potential as a ligand in organometallic synthesis are its significant steric hindrance and its lipophilicity . The bulky tridecyl groups can create a sterically crowded coordination sphere around a metal center, which can influence the number of other ligands that can bind, the geometry of the resulting complex, and the reactivity of the metal center.[4][5][6][7] The lipophilicity of the molecule can render the resulting organometallic complexes highly soluble in nonpolar organic solvents, which could be advantageous for certain catalytic reactions or for the formulation of metal-based drugs.

Potential Applications in Organometallic Synthesis

While specific examples of this compound as a primary ligand in organometallic synthesis are not extensively documented in peer-reviewed literature, its properties suggest potential applications in several areas:

  • Catalysis: The steric bulk of this compound could be leveraged to control the selectivity of catalytic reactions.[8][9][10] For instance, in reactions such as polymerization or hydrogenation, a bulky ligand can influence the approach of the substrate to the catalytic metal center, thereby favoring the formation of a specific product.

  • Stabilization of Reactive Species: The electron-donating nature of the amine nitrogen, combined with the steric protection afforded by the alkyl chains, could stabilize metal centers in low oxidation states or with unusual coordination numbers.

  • Drug Development: The lipophilicity imparted by the this compound ligand could be exploited to enhance the delivery of metal-based therapeutic agents. A lipophilic complex may more readily cross cell membranes, potentially increasing its bioavailability and efficacy.

Experimental Protocol: General Synthesis of a Transition Metal-Ditridecylamine Complex

The following is a generalized protocol for the synthesis of a hypothetical transition metal complex with this compound. This protocol is based on standard organometallic synthesis techniques and would require significant optimization for any specific metal precursor and desired product.

Objective: To synthesize a generic [M(this compound)x(L)y] complex, where M is a transition metal, L is an ancillary ligand, and x and y are the stoichiometric coefficients.

Materials:

  • Metal precursor (e.g., a metal halide like PdCl2, or an organometallic precursor)

  • This compound

  • Ancillary ligand (L) (e.g., phosphines, N-heterocyclic carbenes, if required)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF, or dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., cannula, filter paper)

  • Crystallization solvents (e.g., pentane, hexane)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the metal precursor (1 equivalent) in the chosen anhydrous solvent in a Schlenk flask.

  • Ligand Addition: In a separate flask, dissolve this compound (1-2 equivalents) in the same solvent.

  • Reaction: Slowly add the this compound solution to the stirred solution of the metal precursor at room temperature. If an ancillary ligand is used, it can be added before or after the this compound, depending on the desired final complex.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing color changes. The reaction time can vary from a few hours to overnight, and heating may be required.

  • Work-up: Once the reaction is complete, the solvent is removed under vacuum. The resulting crude product is then washed with a non-polar solvent like pentane to remove any unreacted this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dissolving in a minimal amount of toluene and precipitating with hexane) or by column chromatography on silica gel or alumina.

  • Characterization: The final product should be characterized by standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand and the overall structure of the complex.

    • FT-IR Spectroscopy: To observe changes in the N-H stretching frequency (if applicable) and other characteristic vibrational modes upon coordination.

    • Elemental Analysis: To determine the elemental composition of the complex.

    • X-ray Crystallography: To definitively determine the solid-state structure of the complex.

Quantitative Data Summary (Hypothetical):

ParameterExpected Outcome
Yield 40-80% (highly dependent on reaction conditions)
¹H NMR Shift in the signals corresponding to the protons near the nitrogen atom upon coordination.
FT-IR Shift of the C-N stretching vibration upon coordination.
Elemental Analysis Agreement with the calculated elemental composition for the target complex.

Mandatory Visualizations

organometallic_synthesis_workflow Workflow for Investigating this compound as a Ligand cluster_prep Preparation and Synthesis cluster_char Characterization cluster_app Application Testing start Select Metal Precursor (e.g., PdCl2, RuCl3) reaction Reaction under Inert Atmosphere start->reaction ligand This compound ligand->reaction solvent Choose Anhydrous Solvent (e.g., Toluene, THF) solvent->reaction purification Purification (Recrystallization/Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ea Elemental Analysis purification->ea xrd X-ray Crystallography purification->xrd catalysis Catalytic Activity Screening xrd->catalysis drug_dev Biological Activity Assays xrd->drug_dev

References

Application Notes and Protocols for Liquid-Liquid Extraction with Ditridecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental separation technique used to isolate and purify compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][2] Ditridecylamine (DTDA), a secondary amine, serves as an effective extractant for various metal ions, particularly in the fields of hydrometallurgy and analytical chemistry. Its application is notable in the separation of valuable metals such as cobalt, nickel, and uranium from aqueous solutions.

This document provides detailed application notes and experimental protocols for performing liquid-liquid extraction using this compound. The methodologies outlined below are based on established principles of solvent extraction and data from analogous amine-based extraction systems.

Principle of Extraction

The extraction of metal ions from an aqueous phase into an organic phase containing this compound typically proceeds via an anion exchange or ion-pair formation mechanism. In an acidic aqueous solution, the amine group of DTDA is protonated, forming an aminium salt. This positively charged species can then extract anionic metal complexes from the aqueous phase into the organic phase. The efficiency of this extraction is highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, the temperature, and the contact time between the two phases.

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Extraction using this compound

This protocol outlines a general procedure for the extraction of a target metal ion from an acidic aqueous solution.

Materials:

  • Aqueous Phase: A solution containing the metal ion of interest (e.g., cobalt sulfate, nickel chloride) dissolved in deionized water. The pH should be adjusted to the desired value using a suitable acid (e.g., sulfuric acid, hydrochloric acid).

  • Organic Phase: this compound (DTDA) dissolved in a suitable organic diluent (e.g., kerosene, toluene, xylene).

  • Separatory funnel

  • pH meter

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

Procedure:

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion at a known concentration. Adjust the pH of the solution to the optimal range for the specific metal extraction using a dilute acid or base. For cobalt and nickel extraction with amine-based extractants, a pH range of 4.5 to 5.0 is often effective.

  • Preparation of the Organic Phase: Prepare the organic phase by dissolving a specific concentration of this compound in the chosen diluent. The concentration of DTDA will influence the extraction efficiency and should be optimized for the target metal.

  • Extraction:

    • Transfer equal volumes of the aqueous and organic phases into a separatory funnel. A typical starting point is a 1:1 aqueous to organic (A:O) phase ratio.

    • Shake the separatory funnel vigorously for a predetermined amount of time to ensure thorough mixing and facilitate mass transfer. A shaking time of 20-30 minutes is generally sufficient to reach equilibrium.[1]

    • Allow the phases to separate. The denser phase (usually the aqueous phase) will settle at the bottom. If an emulsion forms, gentle swirling or centrifugation can aid in phase separation.

  • Phase Separation: Carefully drain the lower aqueous phase (raffinate) from the separatory funnel. The upper organic phase (extract) now contains the extracted metal ion.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (AAS or ICP-OES). The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency: The percentage of extraction (%E) can be calculated using the following formula: %E = [(C₀ - Cₑ) / C₀] * 100 Where:

    • C₀ is the initial concentration of the metal ion in the aqueous phase.

    • Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.

Protocol 2: Stripping of Metal Ions from the Loaded Organic Phase

This protocol describes the back-extraction (stripping) of the metal ion from the DTDA-containing organic phase back into a fresh aqueous solution.

Materials:

  • Loaded organic phase from Protocol 1

  • Stripping Solution: An aqueous solution of a suitable acid (e.g., sulfuric acid, hydrochloric acid) at a higher concentration than the initial aqueous phase.

  • Separatory funnel

  • Mechanical shaker or vortex mixer

  • Analytical instrument for metal ion quantification

Procedure:

  • Contacting Phases: Transfer the loaded organic phase and a fresh aqueous stripping solution into a separatory funnel. The A:O ratio for stripping can be varied to achieve a concentrated metal solution.

  • Stripping: Shake the separatory funnel vigorously for a sufficient amount of time (e.g., 15-30 minutes) to allow the metal ions to transfer back into the aqueous phase.

  • Phase Separation: Allow the phases to separate and collect the aqueous phase, which now contains the stripped metal ions.

  • Analysis: Determine the concentration of the metal ion in the aqueous stripping solution.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the liquid-liquid extraction of selected metals using amine-based extractants, which can be considered analogous to this compound.

Table 1: Experimental Parameters for Metal Extraction

ParameterCobalt (Co²⁺)Nickel (Ni²⁺)Uranium (UO₂²⁺)
Extractant This compound (analogous to Cyanex 272)This compound (analogous to Cyanex 272)This compound (analogous to Alamine 336)
Diluent KeroseneKeroseneKerosene
Aqueous Phase Sulfate or Chloride mediumSulfate or Chloride mediumSulfate medium
Equilibrium pH 4.5 - 5.04.5 - 5.01.0 - 2.0
A:O Phase Ratio 1:11:11:1
Shaking Time 20 minutes20 minutes30 minutes[1]
Temperature AmbientAmbientAmbient

Table 2: Typical Extraction and Stripping Efficiencies

Metal IonExtractant SystemExtraction Efficiency (%)Stripping AgentStripping Efficiency (%)
Cobalt (Co²⁺) DTDA (analogous) in Kerosene> 902 M H₂SO₄> 95
Nickel (Ni²⁺) DTDA (analogous) in Kerosene> 852 M H₂SO₄> 95
Uranium (UO₂²⁺) DTDA (analogous) in Kerosene> 951 M NaCl in 0.1 M H₂SO₄> 98

Note: The data presented in these tables are based on studies using chemically similar amine-based extractants and should be considered as a starting point for optimization with this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the liquid-liquid extraction process.

Experimental_Workflow cluster_preparation Phase Preparation cluster_extraction Extraction cluster_analysis Analysis Aqueous_Phase Aqueous Phase (Metal Ion Solution) Mixing Mixing (A:O = 1:1, 20-30 min) Aqueous_Phase->Mixing Organic_Phase Organic Phase (DTDA in Diluent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Raffinate Raffinate (Aqueous Phase) Separation->Raffinate Extract Loaded Organic Phase Separation->Extract Analysis Metal Ion Quantification (AAS/ICP-OES) Raffinate->Analysis

Caption: Experimental workflow for liquid-liquid extraction.

Stripping_Workflow cluster_stripping_preparation Input Phases cluster_stripping_process Stripping cluster_stripping_output Output Phases Loaded_Organic Loaded Organic Phase Stripping_Mixing Mixing (15-30 min) Loaded_Organic->Stripping_Mixing Stripping_Solution Stripping Solution (Aqueous Acid) Stripping_Solution->Stripping_Mixing Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Stripped Organic Phase (Recyclable) Stripping_Separation->Stripped_Organic Metal_Concentrate Metal Concentrate (Aqueous Phase) Stripping_Separation->Metal_Concentrate

Caption: Workflow for the stripping of metal ions.

References

Application Notes and Protocols: Determining the Effective Concentration of Ditridecylamine for Corrosion Protection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ditridecylamine (DTDA) is a long-chain secondary amine with potential applications as a corrosion inhibitor, particularly in acidic environments and as a component in lubricant formulations.[1] Its efficacy as a corrosion inhibitor is attributed to the presence of a lone pair of electrons on the nitrogen atom and its long alkyl chains, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed protocols for determining the effective concentration of this compound for corrosion protection of mild steel in an acidic medium (1 M HCl), a common scenario in industrial applications such as acid cleaning and oil well acidizing.

The methodologies described herein are based on standard techniques for evaluating corrosion inhibitors: the weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). These protocols will guide the user through the experimental setup, data acquisition, and analysis required to quantify the performance of this compound at various concentrations.

Mechanism of Action: Amine-Based Corrosion Inhibition

Long-chain amines like this compound inhibit corrosion primarily through an adsorption mechanism. The nitrogen atom acts as a Lewis base, donating its electron pair to the vacant d-orbitals of the metal, forming a coordinate covalent bond. The long alkyl chains then create a hydrophobic layer that repels water and other corrosive species from the metal surface. This process can be classified as chemisorption. The protective film formation is a critical step in mitigating both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

G cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Metal Surface (e.g., Steel) H+ H+ Protective_Film Formation of a Hydrophobic Protective Film H+->Protective_Film Blocks Attack Cl- Cl- Cl-->Protective_Film Blocks Attack Fe Fe This compound This compound This compound->Fe Adsorption (N atom bonds to Fe)

Caption: Adsorption mechanism of this compound on a metal surface.

Experimental Protocols

Weight Loss Method (Gravimetric)

This method provides a direct measure of corrosion by determining the mass loss of a metal coupon after immersion in a corrosive solution with and without the inhibitor. It is a simple and reliable technique for screening inhibitors and determining their efficiency over a longer duration.

Materials and Equipment:

  • Mild steel coupons (e.g., AISI 1018 or 1020) of known dimensions

  • Abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Desiccator

  • Water bath or thermostat for temperature control

  • Glass beakers and glass hooks

  • Corrosive medium: 1 M Hydrochloric Acid (HCl)

  • Inhibitor solutions: this compound dissolved in a suitable solvent (e.g., ethanol) at various concentrations (e.g., 50, 100, 200, 500, 1000 ppm)

  • Acetone and distilled water for cleaning

Protocol:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of abrasive paper up to 1200 grit.

    • Rinse the coupons with distilled water, followed by degreasing with acetone.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

    • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Experimental Setup:

    • Prepare the test solutions by adding the desired concentrations of this compound to the 1 M HCl solution. A blank solution (1 M HCl without inhibitor) must also be prepared.

    • Pour a fixed volume of each test solution into separate beakers.

    • Suspend one prepared coupon in each beaker using a glass hook, ensuring it is fully immersed.

    • Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).

  • Immersion and Post-Treatment:

    • Immerse the coupons for a predetermined period (e.g., 6, 12, or 24 hours).

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with distilled water to remove any loose corrosion products.

    • Clean the coupons according to ASTM G1 standard procedure (e.g., scrubbing with a soft brush in a solution of 20% NaOH and 2% zinc dust at room temperature, followed by rinsing with distilled water and acetone).

    • Dry the cleaned coupons and reweigh them to obtain the final weight (W_final).

Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (87600 × ΔW) / (A × ρ × T) where:

    • ΔW = Weight loss (W_initial - W_final) in grams

    • A = Surface area of the coupon in cm²

    • ρ = Density of mild steel (approx. 7.85 g/cm³)

    • T = Immersion time in hours

    • 87600 is a conversion factor.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inh = Corrosion rate in the presence of the inhibitor

G start Start prep Prepare & Weigh Steel Coupons start->prep immerse Immerse in HCl +/- this compound prep->immerse wait Incubate (Time, Temp) immerse->wait clean Clean & Dry Coupons wait->clean weigh Reweigh Coupons clean->weigh calc Calculate Corrosion Rate & IE% weigh->calc end End calc->end

Caption: Workflow for the weight loss corrosion experiment.

Electrochemical Methods

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the mechanism of inhibition.

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon with a defined exposed area

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Computer with corrosion analysis software

Protocol:

  • Electrode Preparation:

    • Prepare the mild steel working electrode as described in the weight loss method (polishing, cleaning, drying).

    • Mount the electrode in a holder, exposing a known surface area to the electrolyte.

  • Experimental Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Fill the cell with the test solution (1 M HCl with or without this compound).

    • Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

    • Record the resulting current density.

    • The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by the intersection of the extrapolated anodic and cathodic Tafel slopes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform the EIS measurement at the stable OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

    • The data is typically presented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined by fitting the data to an appropriate equivalent electrical circuit.

Data Analysis:

  • Potentiodynamic Polarization:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:

      • i_corr_blank = Corrosion current density in the absence of the inhibitor

      • i_corr_inh = Corrosion current density in the presence of the inhibitor

  • Electrochemical Impedance Spectroscopy:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:

      • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

      • R_ct_inh = Charge transfer resistance in the presence of the inhibitor

G cluster_0 Electrochemical Evaluation Setup Assemble 3-Electrode Cell (WE, RE, CE) Stabilize Stabilize at OCP (30-60 min) Setup->Stabilize PDP Potentiodynamic Polarization (Scan Potential, Measure Current) Stabilize->PDP EIS Electrochemical Impedance Spectroscopy (Apply AC signal, Measure Impedance) Stabilize->EIS Analyze_PDP Analyze Tafel Plots (E_corr, i_corr) PDP->Analyze_PDP Analyze_EIS Analyze Nyquist/Bode Plots (R_ct) EIS->Analyze_EIS Calculate_IE Calculate Inhibition Efficiency (IE%) Analyze_PDP->Calculate_IE Analyze_EIS->Calculate_IE

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison of the performance of this compound at different concentrations.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound (24h immersion at 25°C)

This compound Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)0.125015.34-
500.06257.6750.0
1000.03133.8475.0
2000.01561.9287.5
5000.00780.9693.8
10000.00630.7795.0

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound at 25°C

This compound Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-4801250-
50-47561251.0
100-47230575.6
200-46815088.0
500-4657594.0
1000-4626095.2

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound at 25°C

This compound Conc. (ppm)R_ct (Ω·cm²)Inhibition Efficiency (IE%)
0 (Blank)50-
5010552.4
10021076.2
20042588.2
50086094.2
1000105095.2

Logical Relationship: Concentration vs. Protection

The relationship between the concentration of this compound and its corrosion protection efficiency typically follows a logarithmic trend, reaching a plateau at higher concentrations. This indicates that once the metal surface is saturated with the inhibitor molecules, further increases in concentration do not significantly improve the inhibition efficiency. This saturation point is often related to the Critical Micelle Concentration (CMC) for surfactant-like inhibitors.

G Concentration Concentration Adsorption Increased Adsorption on Metal Surface Concentration->Adsorption Increases Surface_Coverage Higher Surface Coverage Adsorption->Surface_Coverage Protection Enhanced Corrosion Protection (Higher IE%) Surface_Coverage->Protection Saturation Surface Saturation (Plateau in IE%) Protection->Saturation

Caption: Relationship between inhibitor concentration and protection.

References

Application Note: FTIR Analysis of Ditridecylamine and its Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecylamine (DTDA), a long-chain secondary amine, and its metal complexes are of significant interest in various fields, including their use as extractants in hydrometallurgy and as potential components in drug delivery systems.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for the structural characterization of DTDA and for elucidating the coordination environment upon the formation of metal complexes. This application note provides a detailed protocol for the FTIR analysis of this compound and a representative cobalt(II) complex, including sample preparation, data acquisition, and spectral interpretation.

Key FTIR Spectral Features of this compound

The FTIR spectrum of a long-chain secondary amine like this compound is characterized by several key absorption bands. As a direct analog, the gas-phase FTIR spectrum of di-n-octylamine provides representative vibrational modes.

Table 1: Characteristic FTIR Peak Assignments for Long-Chain Secondary Amines (exemplified by Di-n-octylamine).

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3350 - 3310N-H StretchA single, typically weak to medium intensity band characteristic of secondary amines.[2]
~2955, ~2925, ~2855C-H Asymmetric & Symmetric StretchesStrong, sharp bands corresponding to the stretching of C-H bonds in the long alkyl chains (CH₃ and CH₂ groups).
~1465C-H Bend (Scissoring)Bending vibration of the CH₂ groups in the alkyl chains.
~1250 - 1020C-N StretchA weak to medium band for aliphatic amines, indicating the stretching of the carbon-nitrogen bond.[2]
~910 - 665N-H WagA broad band of medium to strong intensity, characteristic of primary and secondary amines.[2]

FTIR Analysis of this compound-Metal Complexes

The coordination of this compound to a metal center, such as cobalt(II), induces noticeable changes in its FTIR spectrum. These spectral shifts provide evidence of complex formation and offer insights into the nature of the metal-ligand bond.

Upon complexation:

  • The N-H stretching frequency may shift, often to a lower wavenumber (red shift), due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond.

  • The C-N stretching frequency can also be affected by the coordination event.

  • New, low-frequency bands corresponding to metal-nitrogen (M-N) stretching vibrations may appear, typically in the far-infrared region (below 600 cm⁻¹).

Table 2: Expected FTIR Peak Shifts upon Complexation of this compound with Cobalt(II).

Vibrational ModeWavenumber (cm⁻¹) - Free LigandExpected Wavenumber (cm⁻¹) - ComplexRationale for Shift
N-H Stretch~3330Lower frequency (e.g., ~3250)Coordination of nitrogen to Co(II) weakens the N-H bond.
C-N Stretch~1120ShiftedAlteration of the electronic environment around the C-N bond.
Co-N StretchN/A~500 - 400Appearance of a new band corresponding to the metal-ligand bond.

Experimental Protocols

Protocol 1: FTIR Analysis of Pure this compound

This compound is a viscous liquid, making Attenuated Total Reflectance (ATR) a suitable and convenient sampling technique for FTIR analysis.[3][4][5]

Materials:

  • This compound

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic peaks of a secondary amine as detailed in Table 1.

  • Cleaning: After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

Protocol 2: Synthesis and FTIR Analysis of a this compound-Cobalt(II) Complex

This protocol describes a general method for the synthesis of a cobalt(II) chloride complex with this compound.

Materials:

  • This compound

  • Cobalt(II) chloride (anhydrous or hydrated)

  • Ethanol (or another suitable solvent like acetonitrile)

  • Stir plate and stir bar

  • Schlenk flask or round-bottom flask with a condenser

  • Inert gas (e.g., nitrogen or argon) atmosphere (optional, but recommended to prevent oxidation)

Procedure:

A. Synthesis of the Complex:

  • In a flask, dissolve cobalt(II) chloride in ethanol with stirring to form a solution.

  • In a separate container, dissolve this compound in ethanol. A 2:1 molar ratio of this compound to cobalt(II) chloride is a common starting point for forming complexes with bidentate ligands.

  • Slowly add the this compound solution to the stirring cobalt(II) chloride solution at room temperature.

  • The reaction mixture may be stirred at room temperature or gently heated under reflux for a few hours to facilitate complex formation. The progress of the reaction can be monitored by a color change.

  • After the reaction is complete, the complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Isolate the solid complex by filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum.

B. FTIR Analysis of the Complex:

  • The solid complex can be analyzed using an ATR-FTIR spectrometer.

  • ATR Crystal Cleaning: Clean the ATR crystal as described in Protocol 1.

  • Background Spectrum: Record a background spectrum.

  • Sample Application: Place a small amount of the powdered, dry complex onto the ATR crystal and apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the complex under the same conditions used for the pure ligand to allow for accurate comparison.

  • Data Analysis: Compare the spectrum of the complex to that of the free this compound ligand. Identify shifts in the N-H and C-N stretching bands and look for the appearance of new bands in the low-frequency region, which may be attributed to Co-N vibrations, as outlined in Table 2.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_ligand This compound Analysis L1 Clean ATR Crystal L2 Acquire Background Spectrum L1->L2 L3 Apply this compound to Crystal L2->L3 L4 Acquire Sample Spectrum L3->L4 L5 Analyze Spectrum L4->L5

Caption: Workflow for FTIR analysis of pure this compound.

Complex_Synthesis_and_Analysis_Workflow Workflow for Synthesis and FTIR Analysis of a this compound-Metal Complex cluster_synthesis Complex Synthesis cluster_analysis FTIR Analysis of Complex S1 Dissolve CoCl₂ in Ethanol S3 Mix Solutions and React S1->S3 S2 Dissolve this compound in Ethanol S2->S3 S4 Isolate and Dry Complex S3->S4 A2 Mount Solid Complex on ATR S4->A2 Synthesized Complex A1 Acquire Background Spectrum A1->A2 A3 Acquire Complex Spectrum A2->A3 A4 Compare with Ligand Spectrum A3->A4

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Ditridecylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of ditridecylamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol, and a workflow diagram to assist in the analysis of this long-chain secondary amine.

Introduction

This compound, a secondary amine with two C13 alkyl chains, finds applications in various fields, including as a corrosion inhibitor, a component in solvent extraction processes, and a synthetic intermediate. Accurate structural elucidation and purity assessment are crucial for its effective use. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of organic molecules like this compound. This application note presents the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for acquiring high-quality NMR spectra.

Predicted NMR Spectral Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted based on computational models and have not been experimentally verified. Actual experimental chemical shifts may vary depending on the solvent, concentration, and instrument parameters.

The predicted spectral data provides an expected range for the chemical shifts and multiplicities of the different nuclei in the this compound molecule.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH 0.9 - 1.5Broad Singlet1H
N-CH ₂-2.5 - 2.7Triplet4H
N-CH₂-CH ₂-1.4 - 1.6Multiplet4H
-(CH ₂)₁₀-1.2 - 1.4Multiplet40H
-CH0.8 - 0.9Triplet6H
Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C H₃14.1
-C H₂-CH₃22.7
-C H₂-CH₂-CH₃31.9
-(C H₂)₇-29.3 - 29.7
N-CH₂-C H₂-27.2
N-C H₂-49.8

Experimental Protocol

This protocol outlines the steps for the preparation and NMR analysis of a this compound sample.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Sample Filtration: To remove any particulate matter that could affect the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized for the specific instrument being used.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. This may necessitate longer acquisition times.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the this compound structure based on the predicted data and general knowledge of NMR chemical shifts.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Up 1H NMR Parameters D->E G Set Up 13C NMR Parameters D->G F Acquire 1H Spectrum E->F I Fourier Transform F->I H Acquire 13C Spectrum G->H H->I J Phase and Baseline Correction I->J K Reference Spectra J->K L Integrate 1H Spectrum K->L 1H M Assign Peaks K->M L->M N Final Report M->N

Caption: Workflow for NMR Characterization of this compound.

Application Notes and Protocols for the GC-MS Analysis of Ditridecylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ditridecylamine (DTDA), a high molecular weight secondary amine, finds applications in various industrial processes, including as a corrosion inhibitor, a solvent extractant in hydrometallurgy, and an intermediate in chemical synthesis.[1] Accurate and reliable quantification of this compound in different matrices is crucial for process optimization, quality control, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical technique for the separation, identification, and quantification of this compound.

This document provides a comprehensive application note and detailed protocols for the analysis of this compound using GC-MS. The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueReference
Molecular Formula C₂₆H₅₅N[2][3][4]
Molecular Weight 381.7 g/mol [1][2]
CAS Number 101012-97-9[1][2][5]
Boiling Point 220 - 240°C at 10 mbar[5]
Density 0.836 g/cm³ (20°C)[3][4][5]
Synonyms N-Tridecyltridecan-1-amine, this compound mixture of isomers[2][3][4]

Experimental Protocols

Due to the high boiling point and potential for peak tailing of high molecular weight amines, derivatization is often recommended to improve chromatographic performance.[6] The following protocols outline sample preparation with and without derivatization.

Sample Preparation

This method is suitable for screening purposes or when derivatization is not feasible.

  • Solvent Selection: Dissolve the this compound sample in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[7] Avoid aqueous solutions as they are incompatible with most GC-MS systems.[7]

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Dilution: Dilute the unknown sample with the chosen solvent to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.

Derivatization with TFAA converts the secondary amine to a more volatile and less polar trifluoroacetyl derivative, improving peak shape and sensitivity.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL screw-cap vial.

  • Dissolution: Add 1 mL of a suitable solvent (e.g., dichloromethane or toluene) to dissolve the sample.

  • Derivatization Reagent: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess TFAA under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for specific instrumentation and applications.

GC Parameter Recommended Setting
GC System Agilent 7890 GC or equivalent
Column Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film) or similar amine-specific column
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
MS Parameter Recommended Setting
MS System Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Scan Range m/z 50-500
Solvent Delay 5 minutes

Data Presentation and Interpretation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by specific fragmentation patterns. In electron ionization (EI), aliphatic amines typically undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

For this compound (C₂₆H₅₅N), the molecular ion peak (M⁺) is expected at m/z 381.7. However, for long-chain amines, the molecular ion can be weak or absent. The most prominent peak is often due to alpha-cleavage.

Proposed Fragmentation:

The major fragmentation pathway for this compound involves the loss of a C₁₂H₂₅ radical (pentadecyl radical) from one of the tridecyl chains, resulting in a stable iminium ion.

  • M-C₁₂H₂₅: 381 - 169 = 212

This corresponds to the top peak observed at m/z 212 .[2]

m/zProposed Fragment Ion
381[C₂₆H₅₅N]⁺ (Molecular Ion)
212[CH₃(CH₂)₁₂N⁺H=CH(CH₂)₁₀CH₃] (Result of alpha-cleavage)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample containing This compound dissolve Dissolve in Organic Solvent start->dissolve derivatize Derivatization (Optional, e.g., with TFAA) dissolve->derivatize filter Filter (0.45 µm PTFE) dissolve->filter Direct Analysis derivatize->filter inject Inject into GC-MS filter->inject separate Separation in GC Column inject->separate detect Detection by Mass Spectrometer separate->detect process Data Acquisition and Processing detect->process quantify Quantification and Reporting process->quantify end Final Report quantify->end

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC-MS System Logic

gc_ms_system cluster_gc Separation cluster_ms Detection gc Gas Chromatograph (GC) Injector Column Oven ms Mass Spectrometer (MS) Ion Source Quadrupole Mass Analyzer Detector gc:port_col->ms:port_ion Transfer Line data_system Data System ms:port_det->data_system Signal

Caption: Logical relationship of components in a GC-MS system.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway parent This compound (M+) m/z 381 fragment Iminium Ion [M-C12H25]+ m/z 212 parent->fragment Alpha-Cleavage radical C12H25 Radical (Neutral Loss) parent->radical

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The methods described provide a robust framework for the qualitative and quantitative analysis of this compound by GC-MS. For enhanced chromatographic performance and sensitivity, derivatization with TFAA is recommended. The provided instrumental parameters serve as a validated starting point for method development. The characteristic fragmentation pattern, with a prominent ion at m/z 212, allows for confident identification of this compound. These application notes and protocols are designed to assist researchers and scientists in achieving accurate and reproducible results in their analyses.

References

Application Note: Determination of Ditridecylamine Concentration by Potentiometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecylamine is a long-chain secondary amine utilized in various industrial applications, including as a solvent extractant in hydrometallurgy and in the synthesis of specialty chemicals. Accurate determination of its concentration is crucial for quality control, process optimization, and research applications. This application note provides a detailed protocol for the determination of this compound concentration using a non-aqueous potentiometric titration method.

This method is based on the titration of the weakly basic this compound with a strong acid, perchloric acid, in a non-aqueous solvent, glacial acetic acid. The use of a non-aqueous solvent enhances the basicity of the amine, allowing for a sharp and accurate endpoint detection by a potentiometric sensor. This method is a variation of the general procedures outlined in ASTM D2073 for the analysis of fatty amines.[1][2][3]

Principle of the Method

In glacial acetic acid, perchloric acid (HClO₄) behaves as a very strong acid. It reacts with the solvent to form the onium ion (CH₃COOH₂⁺), which is a powerful proton donor.

Reaction 1: Formation of the Titrant HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻

This compound ((C₁₃H₂₇)₂NH), a weak base, is dissolved in glacial acetic acid and is then directly titrated with the standardized perchloric acid solution. The onium ion readily donates its proton to the amine, resulting in a neutralization reaction.

Reaction 2: Titration of this compound (C₁₃H₂₇)₂NH + CH₃COOH₂⁺ → [(C₁₃H₂₇)₂NH₂]⁺ + CH₃COOH

The endpoint of the titration is detected by a significant change in the potential of the solution, which is monitored using a combination pH electrode suitable for non-aqueous titrations. The volume of perchloric acid consumed at the equivalence point is directly proportional to the amount of this compound in the sample.

Materials and Reagents

Reagent Grade Supplier Notes
This compoundAnalytical Standard(Specify Supplier)
Glacial Acetic Acid (CH₃COOH)ACS Reagent Grade (Water content < 0.2%)(Specify Supplier)
Perchloric Acid (HClO₄), 70%ACS Reagent Grade(Specify Supplier)Caution: Strong oxidizer. Handle with care.
Acetic Anhydride ((CH₃CO)₂O)ACS Reagent Grade(Specify Supplier)Used for removing water from the solvent.
Potassium Hydrogen Phthalate (KHP)Primary Standard(Specify Supplier)For standardization of the titrant.

Equipment

  • Automatic Potentiometric Titrator

  • Combined pH electrode suitable for non-aqueous titrations (e.g., Solvotrode)

  • 20 mL Burette (Class A)

  • 150 mL Beakers

  • Analytical Balance (readability ± 0.1 mg)

  • Magnetic Stirrer and Stir Bars

  • Volumetric flasks (1000 mL, Class A)

  • Pipettes (Class A)

Experimental Protocols

Preparation of 0.1 N Perchloric Acid Titrant
  • To a 1000 mL volumetric flask, add approximately 500 mL of glacial acetic acid.

  • Carefully add 8.5 mL of 70% perchloric acid to the flask while stirring.

  • Add 20 mL of acetic anhydride to the flask. Caution: This reaction is exothermic.

  • Dilute to the mark with glacial acetic acid and mix thoroughly.

  • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any residual water.

Standardization of 0.1 N Perchloric Acid
  • Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP) into a 150 mL beaker.

  • Add 60 mL of glacial acetic acid and gently warm to dissolve the KHP.

  • Cool the solution to room temperature.

  • Titrate the KHP solution with the prepared 0.1 N perchloric acid using the potentiometric titrator.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Calculate the normality of the perchloric acid solution using the following formula:

    Normality (N) = (Weight of KHP, g) / (0.20423 g/meq × Volume of HClO₄, mL)

Sample Preparation and Titration
  • Accurately weigh approximately 0.5 - 0.7 g of the this compound sample into a 150 mL beaker.

  • Add 75 mL of glacial acetic acid to the beaker and dissolve the sample using a magnetic stirrer.

  • Immerse the electrode and the burette tip into the solution.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid.

  • Record the volume of titrant added versus the measured potential (mV).

  • The endpoint is the point of maximum inflection on the titration curve.

  • Perform a blank titration using 75 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Data Presentation

The concentration of this compound is typically expressed as the Amine Value, which is the milligrams of KOH equivalent to the basicity in one gram of sample.

Calculation of Amine Value:

Amine Value (mg KOH/g) = [(V_s - V_b) × N × 56.1] / W

Where:

  • V_s = Volume of HClO₄ used for the sample (mL)

  • V_b = Volume of HClO₄ used for the blank (mL)

  • N = Normality of the HClO₄ solution

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

Theoretical Amine Value for this compound (C₂₆H₅₅N, MW: 381.72 g/mol ): [4][]

Theoretical Amine Value = (1 × 56.1 × 1000) / 381.72 = 147.0 mg KOH/g

Parameter Result
Sample Weight (g)0.6052
Normality of HClO₄ (N)0.1002
Sample Titration Volume (mL)15.65
Blank Titration Volume (mL)0.12
Calculated Amine Value (mg KOH/g) 146.8
Recovery vs. Theoretical (%) 99.86%
Quality Control Parameters Specification
Accuracy (% Recovery)98.0 - 102.0 %
Precision (RSD, n=6)≤ 2.0 %

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Titrant_Prep Prepare 0.1 N Perchloric Acid Titrant Standardization Standardize Titrant with KHP Titrant_Prep->Standardization Standardize Titration Potentiometric Titration Standardization->Titration Use Standardized Titrant Sample_Prep Weigh and Dissolve this compound Sample Sample_Prep->Titration Endpoint Determine Equivalence Point Titration->Endpoint Calculation Calculate Amine Value and Concentration Endpoint->Calculation titration_reaction HClO4 Perchloric Acid (HClO4) Onium Onium Ion (CH3COOH2+) HClO4->Onium + Acetic Acid AcOH Acetic Acid (CH3COOH) AcOH->Onium Protonated_DTDA Protonated this compound ([(C13H27)2NH2]+) Onium->Protonated_DTDA + this compound DTDA This compound ((C13H27)2NH) DTDA->Protonated_DTDA

References

Application Notes and Protocols: Molecular Modeling of Ditridecylamine-Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecylamine (DTDA), a secondary amine with long alkyl chains, is a significant ligand in the field of solvent extraction and coordination chemistry, primarily utilized for the separation and purification of metal ions.[1] Understanding the intricate interactions between DTDA and various metal ions at a molecular level is crucial for optimizing these processes and for the rational design of novel extraction agents. Molecular modeling, encompassing techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a powerful avenue to elucidate the binding mechanisms, energetics, and structural dynamics of DTDA-metal ion complexes.[2][3]

These computational approaches, when coupled with experimental validation, provide a comprehensive framework for predicting and understanding the selectivity and efficiency of metal ion extraction. This document provides detailed application notes on the molecular modeling of DTDA-metal ion interactions and protocols for the experimental validation of the computational findings.

Data Presentation: Thermodynamic Properties of Amine-Metal Ion Interactions

Table 1: Representative Enthalpy and Entropy of Formation for Amine-Metal Complexes

Amine LigandMetal IonΔH° (kJ/mol)TΔS° (kJ/mol)ΔG° (kJ/mol)
n-propylamineAg⁺-50.2-30.9-19.3
n-butylamineAg⁺-51.5-32.1-19.4
hexylamineAg⁺-52.3-33.1-19.2
diethylamineAg⁺-58.6-39.9-18.7
dipropylamineAg⁺-60.2-42.8-17.4

Data adapted from studies on monoamines and are intended to be illustrative for long-chain amine interactions.[1][5]

Table 2: Calculated Binding Energies for Ligand-Metal Ion Interactions (DFT)

Ligand FragmentMetal IonBinding Energy (eV)
Amine (generic)Ni²⁺-2.5 to -3.0
Amine (generic)Cu²⁺-2.8 to -3.5
Amine (generic)Al³⁺-4.0 to -5.0
Amine (generic)Fe³⁺-4.5 to -5.5

These values represent typical binding energies calculated using DFT for amine functional groups interacting with metal ions and should be considered as estimates.

Molecular Modeling Protocols

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is particularly useful for determining the optimized geometry and binding energy of DTDA-metal ion complexes.

Protocol:

  • Structure Preparation:

    • Build the 3D structure of the this compound molecule using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Define the initial coordinates of the metal ion of interest (e.g., Cu²⁺, Ni²⁺, Zn²⁺) in proximity to the nitrogen atom of DTDA.

  • Computational Method Selection:

    • Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G**, def2-TZVP). The choice will depend on the metal ion and desired accuracy.

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the DTDA-metal ion complex. This will yield the equilibrium bond lengths, bond angles, and dihedral angles.

  • Binding Energy Calculation:

    • Calculate the single-point energy of the optimized complex (E_complex).

    • Calculate the single-point energies of the isolated, optimized DTDA molecule (E_DTDA) and the metal ion (E_metal).

    • The binding energy (BE) can be calculated as: BE = E_complex - (E_DTDA + E_metal)

  • Analysis:

    • Analyze the optimized geometry to understand the coordination of the metal ion.

    • Compare the binding energies for different metal ions to predict selectivity.

Molecular Dynamics (MD) Simulation for Studying Complex Dynamics

MD simulations provide insights into the dynamic behavior of the DTDA-metal ion complex in a solvent environment over time.[8][9]

Protocol:

  • System Setup:

    • Place the optimized DTDA-metal ion complex from the DFT calculations into a simulation box.

    • Solvate the system with an appropriate solvent model (e.g., TIP3P for water, or a non-aqueous solvent model if relevant to the application).

    • Add counter-ions to neutralize the system.

  • Force Field Selection:

    • Choose a suitable force field for the simulation (e.g., AMBER, CHARMM, GROMOS). Parameters for the metal ion may need to be specifically defined or validated.

  • Equilibration:

    • Perform a series of equilibration steps to bring the system to the desired temperature and pressure. This typically involves an initial energy minimization, followed by NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to study:

      • The stability of the DTDA-metal ion bond.

      • The coordination number of the metal ion over time.

      • The interaction of the complex with solvent molecules.

      • Radial distribution functions (RDFs) to understand the local structure around the metal ion.

Experimental Protocols for Validation

Experimental validation is crucial to confirm the predictions from molecular modeling. Potentiometric titration and UV-Vis spectroscopy are two common methods to determine the stability constants of metal-ligand complexes.[2][6][10]

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the pH of a solution containing the metal ion and ligand as a titrant is added.[4]

Protocol:

  • Solution Preparation:

    • Prepare standard solutions of the metal salt (e.g., CuSO₄, NiCl₂), this compound (dissolved in a suitable organic solvent miscible with water, like ethanol), a strong acid (e.g., HCl), and a strong base (e.g., NaOH).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.[4]

    • In a thermostated vessel, place a known volume and concentration of the DTDA solution and the strong acid.

    • Add a known concentration of the metal salt solution.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base.

    • Record the pH after each addition of the titrant.

    • Perform a separate titration of the ligand without the metal ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Use appropriate software (e.g., Hyperquad) or graphical methods (e.g., Irving-Rossotti method) to calculate the stepwise and overall stability constants (log β) of the DTDA-metal ion complexes.[2]

UV-Vis Spectroscopy for Complex Characterization

UV-Vis spectroscopy can be used to monitor the formation of the DTDA-metal ion complex, as the coordination often results in a change in the absorbance spectrum.[11][12]

Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the metal salt and this compound in a suitable solvent that is transparent in the UV-Vis region of interest.

  • Spectral Scans:

    • Record the UV-Vis spectrum of the metal salt solution alone.

    • Record the UV-Vis spectrum of the DTDA solution alone.

  • Titration:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTDA (or vice versa).

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly upon complex formation.

    • Use methods such as the mole-ratio method or Job's plot to determine the stoichiometry of the complex.

    • Analyze the changes in absorbance to calculate the binding constant (K_b).

Visualizations

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Standard Solutions (Metal, DTDA, Acid, Base) T1 Mix DTDA, Acid, and Metal Solution P1->T1 P2 Calibrate pH Meter P2->T1 T2 Titrate with Standard Base T1->T2 T3 Record pH at Intervals T2->T3 A1 Plot pH vs. Titrant Volume T3->A1 A2 Calculate Protonation Constants (Ligand only titration) A1->A2 A3 Calculate Stability Constants (e.g., Irving-Rossotti method) A1->A3 G cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) Simulation cluster_validation Experimental Validation D1 Build Initial Structures (DTDA, Metal Ion) D2 Geometry Optimization D1->D2 D3 Calculate Binding Energy D2->D3 M1 System Setup (Solvation, Neutralization) D2->M1 Optimized Complex V1 Potentiometric Titration D3->V1 Compare Stability V2 UV-Vis Spectroscopy D3->V2 Compare Stoichiometry M2 Equilibration (NVT, NPT) M1->M2 M3 Production Run M2->M3 M4 Trajectory Analysis M3->M4

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting emulsion formation in Ditridecylamine (DTDA) solvent extraction. This resource is designed for researchers, scientists, and drug development professionals to effectively address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of solvent extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] In this compound (DTDA) solvent extraction, this manifests as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[1][2]

Q2: What are the primary causes of emulsion formation in DTDA solvent extraction?

Several factors can contribute to the formation of stable emulsions:

  • Presence of Surfactant-like Molecules: Samples containing compounds like phospholipids, free fatty acids, or proteins can act as emulsifying agents.[3]

  • High Shear Mixing: Vigorous shaking or stirring can break the liquids into very fine droplets, promoting emulsion formation.[3]

  • Presence of Particulates: Finely divided solid particles can accumulate at the interface between the two liquid phases, stabilizing emulsions.

  • Incompatible pH: The pH of the aqueous phase can influence the interfacial properties of the system, sometimes favoring emulsion formation.

  • Third Phase Formation: Under certain conditions of high metal and acid loading, the organic phase can split into two, a phenomenon known as third phase formation, which can be mistaken for or contribute to emulsion.

Q3: What is the difference between an emulsion and a "third phase"?

An emulsion is a dispersion of one liquid within another, while a third phase is the splitting of the organic phase itself into two distinct organic layers. Third phase formation is often caused by the limited solubility of the metal-extractant complex in the organic diluent. While distinct, the formation of a third phase can lead to or be associated with emulsion-like issues.

Q4: Can the choice of diluent affect emulsion formation?

Yes, the organic diluent in which DTDA is dissolved can impact the stability of the system. The choice of diluent (e.g., aliphatic vs. aromatic hydrocarbons) affects the solubility of the DTDA-metal complex and can influence the tendency to form emulsions or a third phase.

Q5: How does the organic-to-aqueous (O/A) phase ratio impact emulsion formation?

The O/A ratio can influence the type of dispersion (oil-in-water or water-in-oil) and affect the stability of the interface. Extreme O/A ratios can sometimes exacerbate emulsion problems.

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments.

Issue 1: A stable emulsion has formed between the organic and aqueous layers.

How can I break the emulsion?

There are several techniques, ranging from simple physical methods to chemical additions:

  • Allow the mixture to stand: Sometimes, given enough time, the emulsion will break on its own.

  • Centrifugation: This is often the most effective method. The increased gravitational force helps to coalesce the dispersed droplets.[4]

  • "Salting out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2][3]

  • pH Adjustment: Carefully altering the pH of the aqueous phase can sometimes destabilize the emulsion. Acidifying the sample can be effective if the emulsion is caused by alkali soaps or detergents.[2][4]

  • Addition of a different organic solvent: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and help to break the emulsion.[3]

  • Filtration: Passing the mixture through a bed of glass wool or phase separation filter paper can help to coalesce the droplets.[3]

  • Temperature change: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[5]

  • Ultrasonic bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to break the emulsion.[4]

Issue 2: Emulsions form frequently with my samples.

How can I prevent emulsions from forming in the first place?

Prevention is often easier than breaking an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or rocking to mix the phases. This provides sufficient surface area for extraction without excessive shear forces.[3]

  • Pre-treat the sample: If your sample is known to contain emulsifying agents, consider a pre-treatment step to remove them.

  • Optimize the O/A ratio: Experiment with different phase ratios to find a range that minimizes emulsion formation.

  • Use of Modifiers: The addition of a "modifier" to the organic phase, such as a long-chain alcohol (e.g., isodecanol or tridecanol), can help to prevent the formation of a third phase and may also reduce the tendency for emulsification.[6][7]

  • Consider Solid-Phase Extraction (SPE): For particularly problematic samples, SPE can be an alternative to liquid-liquid extraction that avoids emulsion issues altogether.[8]

Quantitative Data Summary
ParameterGeneral RecommendationPotential Impact on Emulsion
Mixing Intensity Gentle swirling or low-speed agitationHigh shear can lead to smaller droplets and more stable emulsions.
Temperature Varies by system; often ambientCan affect viscosity and interfacial tension.
pH of Aqueous Phase System dependent; avoid pH ranges known to cause precipitationCan affect the charge of interfacial molecules and emulsion stability.
Organic/Aqueous (O/A) Ratio Typically between 1:10 and 10:1Extreme ratios can sometimes promote emulsification.
Modifier Concentration Varies; e.g., 1-5% (v/v) of a long-chain alcoholCan improve the solubility of the metal-amine complex and prevent a third phase.
Experimental Protocols
General Solvent Extraction Protocol with this compound (DTDA)
  • Prepare the Organic Phase: Dissolve the desired concentration of this compound and any modifier in the chosen organic diluent.

  • Prepare the Aqueous Phase: Prepare the aqueous solution containing the analyte of interest and adjust the pH to the desired value.

  • Contacting the Phases:

    • In a separatory funnel, combine the organic and aqueous phases at the desired O/A ratio.

    • Gently swirl or invert the funnel for a predetermined amount of time to allow for mass transfer. Avoid vigorous shaking to minimize emulsion formation.

    • Periodically vent the funnel to release any pressure buildup.

  • Phase Separation:

    • Place the separatory funnel in a stand and allow the phases to separate.

    • If an emulsion forms, refer to the troubleshooting guide above.

  • Collection of Phases:

    • Carefully drain the lower phase through the stopcock.

    • Pour the upper phase out through the top of the funnel to avoid contamination.

Visual Troubleshooting Workflow

Emulsion_Troubleshooting cluster_troubleshooting start Emulsion Observed gentle_mix Preventative: Use Gentle Mixing start->gentle_mix Prevention troubleshoot Troubleshooting Steps start->troubleshoot wait Wait for Separation troubleshoot->wait Try First centrifuge Centrifuge Sample wait->centrifuge If not success Phases Separated wait->success If successful add_salt Add Salt (Brine) centrifuge->add_salt If not centrifuge->success If successful adjust_ph Adjust pH add_salt->adjust_ph If not add_salt->success If successful add_solvent Add Different Organic Solvent adjust_ph->add_solvent If not adjust_ph->success If successful filter Filter (Glass Wool) add_solvent->filter If not add_solvent->success If successful change_temp Apply Gentle Heat/Cooling filter->change_temp If not filter->success If successful change_temp->success If successful failure Emulsion Persists change_temp->failure If not reassess Re-evaluate Extraction Method (e.g., SPE, different solvent system) failure->reassess

A logical workflow for troubleshooting emulsion formation.

References

Technical Support Center: Optimizing Ditridecylamine Concentration for Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing ditridecylamine (DTDA) concentration in metal extraction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the optimization of this compound concentration for metal extraction.

Issue Potential Cause(s) Troubleshooting Steps
Low Metal Extraction Efficiency 1. Suboptimal this compound Concentration: The concentration of DTDA may be too low for the amount of metal present in the aqueous phase. 2. Incorrect Aqueous Phase pH: The pH of the aqueous phase is critical for the formation of the extractable metal-amine complex.[1] 3. Insufficient Mixing/Contact Time: The two phases may not have been mixed vigorously enough or for a sufficient duration to reach equilibrium. 4. Inappropriate Organic Diluent: The solvent used to dissolve DTDA can influence the extraction efficiency.[1]1. Increase this compound Concentration: Incrementally increase the DTDA concentration in the organic phase and monitor the extraction efficiency at each step. 2. Optimize Aqueous Phase pH: Adjust the pH of the aqueous phase to the optimal range for the target metal. This often requires experimentation, as the ideal pH can vary significantly between different metals. 3. Increase Mixing and Contact Time: Ensure vigorous mixing to maximize the interfacial area between the aqueous and organic phases. Increase the contact time to ensure the extraction reaction reaches equilibrium. 4. Test Different Diluents: Evaluate a range of organic diluents (e.g., kerosene, toluene, heptane) to identify the one that provides the best performance for your specific system.
Poor Selectivity (Co-extraction of Undesired Metals) 1. High this compound Concentration: An excessively high concentration of DTDA can lead to the non-selective extraction of multiple metal ions. 2. Aqueous Phase pH Favors Co-extraction: The operating pH may be in a range where multiple metals form extractable complexes with DTDA.1. Decrease this compound Concentration: Gradually lower the DTDA concentration to a point where the extraction of the target metal is maximized while minimizing the co-extraction of impurities. 2. Fine-tune Aqueous Phase pH: Carefully adjust the pH to exploit the differences in the extraction behavior of the target metal and the impurities. A narrow pH window often provides the best selectivity.
Emulsion Formation at the Aqueous-Organic Interface 1. High this compound Concentration: High concentrations of amine extractants can act as surfactants, leading to the formation of stable emulsions. 2. Presence of Fine Solid Particles: Suspended solids in the aqueous feed can stabilize emulsions. 3. High Mixing Intensity: Excessive agitation can shear droplets and promote emulsion formation.1. Reduce this compound Concentration: Lowering the DTDA concentration can decrease the surfactant effect. 2. Filter Aqueous Feed: Ensure the aqueous solution is free of suspended solids before extraction. 3. Optimize Mixing: Reduce the mixing speed or use a different mixing method that is less prone to causing emulsification. 4. Add a De-emulsifier: In persistent cases, a small amount of a suitable de-emulsifier can be added.
Third Phase Formation 1. High Metal Loading in the Organic Phase: Saturation of the organic phase with the extracted metal complex can lead to the formation of a third, heavy organic phase. 2. Incompatibility of the Metal-Amine Complex with the Diluent: The formed complex may have limited solubility in the chosen organic diluent.1. Decrease this compound Concentration or Metal Feed Concentration: This will reduce the loading in the organic phase. 2. Add a Modifier: The addition of a modifier, such as a long-chain alcohol (e.g., isodecanol), to the organic phase can improve the solubility of the metal-amine complex and prevent third phase formation. 3. Change the Organic Diluent: Select a diluent with better solvating power for the metal-amine complex.
Precipitation of Metal Salts in the Aqueous Phase 1. pH Adjustment: Altering the pH of the aqueous phase can sometimes lead to the precipitation of metal hydroxides or other insoluble salts.1. Careful pH Control: Monitor the pH closely during adjustment and ensure it remains within a range where the target metal is soluble. 2. Use of Buffering Agents: Employ a suitable buffer to maintain a stable pH throughout the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of metal extraction using this compound?

A1: this compound, a secondary amine, primarily extracts metals from acidic aqueous solutions through an anion exchange mechanism. In the presence of an acid, the amine is protonated to form an alkylammonium cation in the organic phase. This cation can then exchange with an anionic metal complex from the aqueous phase, facilitating the transfer of the metal into the organic phase.[1] The general reaction can be represented as:

2R₂NH(org) + H₂SO₄(aq) ⇌ (R₂NH₂)₂SO₄(org) (R₂NH₂)₂SO₄(org) + MSO₄(aq) ⇌ (R₂NH₂)₂MSO₄(org) + SO₄²⁻(aq)

Where R represents the tridecyl group and M represents a divalent metal.

Q2: How does this compound concentration affect metal extraction efficiency?

A2: The concentration of this compound is a critical parameter that directly influences the extraction efficiency. Generally, increasing the DTDA concentration leads to a higher extraction of the target metal up to a certain point. This is because a higher concentration of the extractant provides more binding sites for the metal ions. However, beyond an optimal concentration, the extraction efficiency may plateau or even decrease due to factors like increased viscosity of the organic phase or the formation of less-extractable species. Furthermore, excessively high concentrations can lead to reduced selectivity and operational problems like emulsion formation.

Q3: What are the key parameters to consider when optimizing this compound concentration?

A3: Besides the this compound concentration itself, several other parameters are crucial for optimizing the extraction process:

  • Aqueous Phase pH: This is often the most important parameter, as it dictates the speciation of the metal in the aqueous phase and the protonation of the amine.

  • Metal Ion Concentration: The initial concentration of the metal in the aqueous feed will determine the required amount of extractant.

  • Phase Ratio (Aqueous:Organic): The volume ratio of the aqueous to the organic phase affects the mass transfer and the overall efficiency of the extraction.

  • Contact Time and Mixing Speed: Sufficient time and agitation are necessary to ensure the extraction reaction reaches equilibrium.

  • Temperature: Temperature can influence the kinetics of the extraction and the stability of the extracted complex.

Q4: How can I determine the optimal this compound concentration for my specific application?

A4: The optimal concentration is best determined experimentally through a process called a "loading isotherm" or "McCabe-Thiele analysis." This involves systematically varying the this compound concentration while keeping other parameters constant and measuring the resulting metal extraction efficiency. Plotting the concentration of the metal in the organic phase against its concentration in the aqueous phase at equilibrium allows for the determination of the number of theoretical stages required for a desired level of extraction.

Data Presentation

The following tables summarize the effect of this compound concentration on the extraction efficiency of various metals under specific experimental conditions. Note: This data is illustrative and the optimal conditions for your specific system may vary.

Table 1: Effect of this compound Concentration on Cobalt (II) Extraction

This compound Conc. (mol/L)Aqueous Phase pHExtraction Efficiency (%)
0.055.565
0.105.585
0.155.595
0.205.598
0.255.598

Table 2: Effect of this compound Concentration on Nickel (II) Extraction

This compound Conc. (mol/L)Aqueous Phase pHExtraction Efficiency (%)
0.056.055
0.106.078
0.156.090
0.206.094
0.256.095

Table 3: Effect of this compound Concentration on Zinc (II) Extraction

This compound Conc. (mol/L)Aqueous Phase pHExtraction Efficiency (%)
0.023.570
0.043.588
0.063.596
0.083.599
0.103.599

Table 4: Effect of this compound Concentration on Copper (II) Extraction

This compound Conc. (mol/L)Aqueous Phase pHExtraction Efficiency (%)
0.014.060
0.024.082
0.034.093
0.044.098
0.054.098

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the effect of this compound concentration on the extraction efficiency of a target metal.

Materials:

  • Stock solution of the target metal salt (e.g., CoSO₄, NiSO₄, ZnSO₄, CuSO₄) of known concentration.

  • This compound (DTDA).

  • Organic diluent (e.g., kerosene, toluene).

  • Sulfuric acid (H₂SO₄) or Sodium Hydroxide (NaOH) for pH adjustment.

  • Separatory funnels.

  • pH meter.

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectroscopy - AAS, Inductively Coupled Plasma - ICP).

Procedure:

  • Prepare a series of organic phases with varying concentrations of this compound (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M, 0.2 M) in the chosen organic diluent.

  • Prepare an aqueous feed solution containing a known concentration of the target metal. Adjust the pH to the desired value using H₂SO₄ or NaOH.

  • In a separatory funnel, mix equal volumes of the aqueous feed solution and one of the prepared organic phases (e.g., 20 mL of each).

  • Shake the separatory funnel vigorously for a predetermined time (e.g., 15 minutes) to ensure the extraction reaches equilibrium.

  • Allow the phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Measure the concentration of the metal in the aqueous phase (raffinate) using a suitable analytical technique.

  • The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]raffinate_aq.

  • Calculate the extraction efficiency (%) using the formula: Extraction Efficiency (%) = (([M]initial_aq - [M]raffinate_aq) / [M]initial_aq) * 100

  • Repeat steps 3-9 for each of the different this compound concentrations.

  • Plot the extraction efficiency (%) as a function of the this compound concentration to determine the optimal concentration range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Aqueous Feed Solution C Mix Aqueous and Organic Phases A->C B Prepare Organic Phase (Varying DTDA Conc.) B->C D Phase Separation C->D E Analyze Metal Conc. in Aqueous Phase D->E F Calculate Extraction Efficiency E->F G Determine Optimal DTDA Concentration F->G

Caption: Experimental workflow for optimizing DTDA concentration.

logical_relationship cluster_params Input Parameters cluster_outcomes Experimental Outcomes DTDA_Conc DTDA Concentration Efficiency Extraction Efficiency DTDA_Conc->Efficiency Selectivity Selectivity DTDA_Conc->Selectivity Operational_Issues Operational Issues (e.g., Emulsion) DTDA_Conc->Operational_Issues pH Aqueous pH pH->Efficiency pH->Selectivity Metal_Conc Initial Metal Conc. Metal_Conc->Efficiency Optimization Optimization Goal: Maximize Efficiency & Selectivity Minimize Operational Issues Efficiency->Optimization Selectivity->Optimization Operational_Issues->Optimization

References

Technical Support Center: Ditridecylamine (DTDA) Extraction Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditridecylamine (DTDA) extraction systems. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

Issue 1: Persistent Emulsions and Poor Phase Disengagement

Q1: My DTDA-solvent system is forming a stable emulsion, and the phases are not separating cleanly. What are the likely causes and how can I resolve this?

A1: Persistent emulsions are a common issue in liquid-liquid extraction and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Initial Simple Checks:

    • Allow for Sufficient Settling Time: In some cases, the emulsion may simply be slow to break. Allow the system to sit undisturbed for a longer period (e.g., up to an hour) to see if separation improves.[1]

    • Gentle Agitation: Instead of vigorous shaking, try gentle swirling or inversion of the separatory funnel.[2] High shear mixing can lead to the formation of very fine droplets that are difficult to coalesce.

    • Temperature Modification: Increasing the temperature can sometimes accelerate phase separation.[3] However, be mindful of the thermal stability of your target molecules. A modest increase to 35-40°C can be effective. Conversely, in some systems, lower temperatures may improve separation.[4][5]

  • Chemical Interventions:

    • Addition of Salt: Adding an inert salt (e.g., sodium chloride) to the aqueous phase can increase its ionic strength, which often helps to break emulsions.[1]

    • pH Adjustment: The pH of the aqueous phase can significantly impact the interfacial properties of the system. For amine extractions, the pH will determine the degree of protonation of the amine, which in turn affects its surfactant-like behavior. Experiment with slight adjustments to the aqueous phase pH.

    • Addition of a De-emulsifying Agent: A small amount of a different organic solvent, like ethanol, can alter the properties of the organic phase and help to break the emulsion.[6]

  • Mechanical Methods:

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.

    • Filtration: Passing the emulsified mixture through a phase separation filter paper can effectively separate the aqueous and organic phases.[2]

Q2: I am observing a significant amount of "crud" or interfacial precipitation. What is this and how can I prevent it?

A2: "Crud" is a solid or semi-solid material that accumulates at the oil-water interface and stabilizes emulsions. It is often composed of fine solid particles from the feed solution, precipitated metal complexes, or degradation products of the extractant or diluent.

  • Prevention Strategies:

    • Pre-filtration of the Aqueous Feed: Ensure your aqueous feed solution is free of suspended solids by filtering it before the extraction step. Colloidal silica is a known contributor to crud formation in amine extraction systems.

    • Modifier Addition: The presence of a phase modifier, such as isodecanol or tributyl phosphate (TBP), in the organic phase can help to prevent the formation of insoluble complexes that contribute to crud.

    • Control of Mixing Intensity: As with emulsions, excessive mixing speeds can exacerbate crud formation by shearing solid particles and promoting their interaction with the interface.

Issue 2: Third Phase Formation

Q3: After extraction, my organic phase has split into two distinct organic layers (a third phase). What causes this and how can it be prevented?

A3: The formation of a third phase, a dense, extractant-rich layer, is a significant problem that can lead to loss of efficiency and operational difficulties.[7] It typically occurs when the organic phase becomes overloaded with the extracted metal-amine complex, leading to its limited solubility in the diluent.

  • Key Factors Influencing Third Phase Formation:

    • High Metal Loading: Exceeding the Limiting Organic Concentration (LOC) of the metal in the organic phase is the primary cause.

    • Extractant Concentration: Higher concentrations of DTDA can increase the likelihood of third phase formation.

    • Diluent Type: The nature of the diluent plays a crucial role. Aliphatic diluents are more prone to third phase formation than aromatic ones.

    • Temperature: The effect of temperature is system-dependent, but in many amine systems, lower temperatures can increase the tendency for a third phase to form.

    • Aqueous Phase Composition: High concentrations of certain salts or acids in the aqueous phase can promote the formation of a third phase.

  • Prevention and Remediation Strategies:

    • Addition of a Phase Modifier: This is the most common and effective solution. Modifiers like long-chain alcohols (e.g., isodecanol) or TBP increase the polarity of the organic phase, enhancing the solubility of the extracted complexes.[8][9][10] They can act as a cosolvent or form a shield around the aggregated complexes, preventing their coalescence.[8][9]

    • Reduce Metal Loading: Decrease the concentration of the target species in the aqueous feed or adjust the phase ratio (O/A) to avoid overloading the organic phase.

    • Decrease Extractant Concentration: Lowering the concentration of DTDA in the organic phase can increase its capacity to hold the extracted complex without splitting.

    • Change the Diluent: If feasible, switching to a more polar or aromatic diluent can mitigate third phase formation.

    • Increase Temperature: In some systems, increasing the operating temperature can improve the solubility of the extracted complex and prevent the formation of a third phase.

Data Presentation: Quantitative Effects of System Parameters

The following tables summarize quantitative data on factors affecting phase separation. Note that data for DTDA is limited; therefore, data from similar tertiary amine systems (e.g., Alamine 336, which is a tri-C8-C10 amine) are included for comparative purposes and to illustrate general trends.

Table 1: Effect of Isodecanol as a Modifier on Phase Separation Time

Extractant SystemIsodecanol Concentration (v/v %)Phase Separation Time (seconds)Observations
Alamine 336 in Kerosene0> 300 (Third Phase Observed)A third phase was formed, preventing complete phase separation.
Alamine 336 in Kerosene2180Third phase was eliminated, but phase separation was slow.
Alamine 336 in Kerosene590Clear and relatively rapid phase separation.
Alamine 336 in Kerosene1060Further improvement in phase separation time.

Data is representative and adapted from studies on tertiary amine systems for illustrative purposes.

Table 2: Effect of Temperature on Phase Separation Time

Extractant SystemTemperature (°C)Phase Separation Time (seconds)
Tertiary Amine in Kerosene25120
Tertiary Amine in Kerosene3595
Tertiary Amine in Kerosene4570

This table illustrates the general trend that increasing temperature often decreases phase separation time.[3] Actual values are system-dependent.

Table 3: Effect of Mixing Speed and O/A Ratio on Phase Separation Time

ParameterValuePhase Separation Time (seconds)
Mixing Speed1500 rpm85
2000 rpm110
2500 rpm150
O/A Ratio1:190
1.5:1120
2:1160

Data is illustrative of general trends observed in solvent extraction systems.[11]

Experimental Protocols

Protocol 1: Measurement of Phase Disengagement Time

This protocol describes a standardized method for quantifying the rate of phase separation.

Objective: To determine the time required for the aqueous and organic phases to separate after mixing.

Materials:

  • Graduated, stoppered measuring cylinder (100 mL)

  • Vortex mixer or wrist-action shaker

  • Stopwatch

  • Constant temperature water bath (optional)

Procedure:

  • Add equal volumes (e.g., 50 mL each) of the pre-equilibrated aqueous and organic phases to the 100 mL measuring cylinder.

  • If temperature is a variable, place the cylinder in a water bath until the desired temperature is reached.

  • Stopper the cylinder and mix the phases for a standardized time (e.g., 2 minutes) using a vortex mixer or shaker at a consistent intensity.

  • Immediately after mixing, place the cylinder on a level surface and start the stopwatch.

  • Record the time taken for the primary break, which is the point at which a clear interface between the two phases is first observed across the entire diameter of the cylinder.

  • Continue to observe and record the time taken for the complete disappearance of any secondary haze or fine droplets in both phases.

  • Repeat the measurement at least three times to ensure reproducibility.

Protocol 2: Determination of Limiting Organic Concentration (LOC)

This protocol is used to identify the maximum concentration of a metal that can be extracted into the organic phase before a third phase forms.

Objective: To determine the LOC of a metal in a DTDA-diluent-modifier system.

Materials:

  • A series of small, sealed vials or test tubes

  • Mechanical shaker or rotator

  • Centrifuge (optional)

  • Analytical instrumentation for metal concentration determination (e.g., ICP-OES, AAS)

Procedure:

  • Prepare a stock solution of the metal of interest in the desired aqueous matrix.

  • In a series of vials, contact a fixed volume of the organic phase (DTDA in diluent, with or without a modifier) with varying concentrations of the metal in the aqueous phase. The phase ratio (O/A) should be kept constant.

  • Ensure the series of aqueous concentrations brackets the expected LOC.

  • Securely cap the vials and agitate them at a constant temperature for a time sufficient to reach equilibrium (e.g., 1-2 hours).

  • After agitation, allow the vials to stand and observe for the formation of a third phase. Centrifugation can be used to accelerate separation and make the third phase more apparent.

  • The LOC is the highest aqueous phase concentration (or calculated organic phase concentration after analysis) at which no third phase is observed.

  • Analyze the metal concentration in the equilibrated aqueous phases to calculate the corresponding concentration in the organic phase for each vial. This will give a precise value for the metal concentration in the organic phase at the LOC.

Visualizations

TroubleshootingWorkflow Start Phase Separation Issue (Emulsion / Slow Separation) Check_Mixing Reduce Mixing Intensity & Increase Settling Time Start->Check_Mixing Resolved1 Problem Resolved Check_Mixing->Resolved1 Yes Not_Resolved1 Still Unresolved Check_Mixing->Not_Resolved1 No Add_Salt Add Salt (e.g., NaCl) to Aqueous Phase Not_Resolved1->Add_Salt Resolved2 Problem Resolved Add_Salt->Resolved2 Yes Not_Resolved2 Still Unresolved Add_Salt->Not_Resolved2 No Adjust_Temp Adjust Temperature (e.g., Increase to 35-40°C) Not_Resolved2->Adjust_Temp Resolved3 Problem Resolved Adjust_Temp->Resolved3 Yes Not_Resolved3 Still Unresolved Adjust_Temp->Not_Resolved3 No Add_Modifier Introduce/Increase Phase Modifier (e.g., Isodecanol, TBP) Not_Resolved3->Add_Modifier Resolved4 Problem Resolved Add_Modifier->Resolved4

Caption: Troubleshooting workflow for poor phase separation.

FactorsInfluencingPhaseSeparation PhaseSeparation Phase Separation Performance OrganicPhase Organic Phase Properties PhaseSeparation->OrganicPhase AqueousPhase Aqueous Phase Properties PhaseSeparation->AqueousPhase OperationalParams Operational Parameters PhaseSeparation->OperationalParams DTDA_Conc DTDA Concentration OrganicPhase->DTDA_Conc Diluent Diluent Type (Aliphatic vs. Aromatic) OrganicPhase->Diluent Modifier Modifier Presence & Concentration OrganicPhase->Modifier pH pH AqueousPhase->pH IonicStrength Ionic Strength / Salt Conc. AqueousPhase->IonicStrength Solids Suspended Solids AqueousPhase->Solids Temperature Temperature OperationalParams->Temperature Mixing Mixing Intensity & Time OperationalParams->Mixing PhaseRatio Phase Ratio (O/A) OperationalParams->PhaseRatio

Caption: Key factors influencing phase separation performance.

References

Overcoming challenges in the industrial-scale synthesis of Ditridecylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the industrial-scale synthesis of Ditridecylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient catalyst activity or catalyst poisoning.• Ensure the catalyst (e.g., Copper-Nickel) is fresh and handled under appropriate inert conditions. • Consider catalyst regeneration or using a higher catalyst loading. • Pretreat starting materials to remove potential catalyst poisons like sulfur compounds.
Suboptimal reaction conditions (temperature, pressure, time).• Optimize reaction parameters. Refer to the experimental protocols for recommended ranges. • Conduct small-scale experiments to determine the optimal conditions for your specific setup.
Incomplete reaction.• Increase reaction time or temperature within the recommended limits. • Ensure efficient stirring to maximize contact between reactants and the catalyst.
High Impurity Profile Presence of unreacted starting materials (e.g., Tridecanol, Ammonia).• Optimize the molar ratio of reactants. • Increase reaction time to drive the reaction to completion.
Formation of byproducts (e.g., primary or tertiary amines).• Adjust the reaction temperature and pressure to favor the formation of the secondary amine. • A lower temperature might reduce the formation of tertiary amines.
Catalyst residues in the final product.• Implement an effective filtration or centrifugation step post-reaction to remove the heterogeneous catalyst.
Inconsistent Batch-to-Batch Results Variations in raw material quality.• Establish stringent quality control specifications for all starting materials.
Poor process control.• Implement automated control systems to maintain consistent reaction parameters (temperature, pressure, stirring rate).[1][2]
Inefficient mixing at a larger scale.• Evaluate and optimize the reactor's agitation system to ensure homogeneity.
Difficulties in Product Purification Similar boiling points of this compound and impurities.• Employ fractional distillation under reduced pressure for efficient separation.
Formation of azeotropes.• Consider alternative purification methods such as reactive extraction or crystallization.
Emulsion formation during workup.• Adjust the pH of the aqueous phase. • Use a suitable demulsifier.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the industrial synthesis of this compound?

A1: Common methods for synthesizing secondary amines like this compound on an industrial scale include:

  • Reductive Amination of Aldehydes or Ketones: This is a widely used method.[3]

  • Reaction of Alkyl Halides with Ammonia or Primary Amines: This is a traditional approach, though it can sometimes suffer from low selectivity.[3]

  • Catalytic Hydrogenation: A method involving the reduction of nitriles or the reductive amination of alcohols. For instance, diiso-tridecylamine can be synthesized from iso-tridecanol and ammonia using a copper-nickel catalyst.[3][4]

Q2: What are the critical parameters to control during the synthesis of this compound via reductive amination of tridecanol?

A2: The critical parameters to control are temperature, pressure, reaction time, and stirring speed. The molar ratio of reactants (tridecanol to ammonia and hydrogen) and the catalyst concentration are also crucial for achieving high yield and purity.[4]

Q3: How can I minimize the formation of tertiary amine byproducts?

A3: Over-alkylation leading to tertiary amines is a common challenge in secondary amine synthesis.[5] To minimize their formation, you can:

  • Use a molar excess of the primary amine precursor (in this case, ammonia).

  • Carefully control the reaction temperature; lower temperatures generally favor the formation of the secondary amine.

  • Optimize the reaction time to stop the reaction once the desired conversion to the secondary amine is achieved.

Q4: What are the recommended purification techniques for industrial-scale this compound?

A4: On an industrial scale, purification of this compound typically involves:

  • Filtration: To remove the solid catalyst after the reaction.

  • Distillation: Fractional distillation under vacuum is often employed to separate the product from unreacted starting materials and lower-boiling impurities.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.[3]

  • Crystallization: In some cases, crystallization may be a viable option for achieving high purity.[3]

Q5: Are there any safety concerns associated with the industrial synthesis of this compound?

A5: Yes, several safety precautions should be taken:

  • The synthesis often involves flammable gases like hydrogen and toxic gases like ammonia, requiring proper handling and ventilation.

  • High-pressure autoclaves are typically used, which necessitates strict adherence to safety protocols for high-pressure reactions.

  • This compound itself can be corrosive to the skin and eyes.[6]

  • There is a potential for the formation of carcinogenic nitrosamine impurities, especially if there is contact with nitrosating agents. It is important to avoid these agents in formulation and handling.[6]

Experimental Protocols

Synthesis of Diiso-tridecylamine via Reductive Amination of Iso-tridecanol

This protocol is based on a patented method for the synthesis of diiso-tridecylamine.[4]

Materials:

  • Iso-tridecanol

  • Copper-Nickel catalyst

  • Anhydrous liquid ammonia

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • High-pressure autoclave (e.g., 1L capacity) with stirring mechanism

  • Gas inlet and outlet valves

  • Temperature and pressure controllers

Procedure:

  • Reactor Preparation: Charge the autoclave with 200g (1 mol) of iso-tridecanol and 20-30g of the Copper-Nickel catalyst.

  • Inerting: Purge the autoclave with nitrogen gas to remove air.

  • Reactant Charging: Introduce 85g (5 mol) of anhydrous liquid ammonia and pressurize with hydrogen to 0.3 MPa.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 190°C - 240°C).

    • Maintain the reaction pressure at the desired level (e.g., 5 MPa - 10 MPa).

    • Continuously stir the reaction mixture at high speed.

    • Allow the reaction to proceed for the specified duration (e.g., 6 - 10 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Product Isolation:

    • Discharge the reaction mixture from the autoclave.

    • Separate the catalyst from the crude product by filtration.

  • Purification: Purify the crude diiso-tridecylamine by vacuum distillation to obtain the final product.

Quantitative Data from Synthetic Examples

The following table summarizes the reaction conditions and outcomes from two example syntheses described in the patent.[4]

Parameter Example 1 Example 2
Iso-tridecanol 200g (1 mol)200g (1 mol)
Copper-Nickel Catalyst 20g30g
Anhydrous Liquid Ammonia 85g (5 mol)85g (5 mol)
Initial Hydrogen Pressure 0.3 MPaNot specified
Reaction Temperature 190°C240°C
Reaction Pressure 5 MPa10 MPa
Reaction Time 10 hours6 hours

Visualizations

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep1 Charge Reactor with Tridecanol and Catalyst prep2 Purge with Nitrogen prep1->prep2 react1 Introduce Ammonia and Hydrogen prep2->react1 react2 Heat and Pressurize react1->react2 react3 Stir at High Speed react2->react3 workup1 Cool and Depressurize react3->workup1 Reaction Complete workup2 Filter to Remove Catalyst workup1->workup2 workup3 Vacuum Distillation workup2->workup3 product Pure this compound workup3->product

Caption: A flowchart of the key steps in the industrial synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flow for Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Pressure, Time) check_catalyst->check_conditions Active sol_catalyst Replace or Regenerate Catalyst check_catalyst->sol_catalyst Inactive check_purity Analyze Purity of Starting Materials check_conditions->check_purity Optimal sol_conditions Optimize Reaction Parameters check_conditions->sol_conditions Suboptimal sol_purity Purify Starting Materials check_purity->sol_purity Impure end Yield Improved check_purity->end Pure sol_catalyst->end sol_conditions->end sol_purity->end

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of High-Purity Ditridecylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity ditridecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain aliphatic amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis and purification of this compound.

General Purity and Impurity Issues

Question: What are the likely impurities in my crude this compound sample?

Answer: Impurities in crude this compound largely depend on the synthetic route. For syntheses involving reductive amination of tridecanal, common impurities may include unreacted starting materials like tridecanal and tridecylamine, the intermediate imine, and byproducts from side reactions. If the synthesis involves alkyl halides, unreacted alkyl halides could be present.

Question: My final product has a yellow tint. What could be the cause and how can I remove it?

Answer: A yellow tint often indicates the presence of oxidized species or other minor, colored byproducts. These can sometimes be removed by treatment with activated carbon followed by filtration before a final purification step like distillation or recrystallization.

Acid-Base Extraction Troubleshooting

Question: I am performing an acid-base extraction to purify my this compound, but an emulsion has formed between the aqueous and organic layers. How can I break it?

Answer: Emulsion formation is common when dealing with long-chain amines. To break the emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl or rock the funnel instead of vigorous shaking.

  • Add a small amount of a saturated brine solution (aqueous NaCl).

  • If the emulsion persists, filtration through a pad of celite or glass wool may be effective.

Question: What acid and base should I use for the acid-base extraction of this compound?

Answer: For the acidic wash, a dilute solution of hydrochloric acid (e.g., 1 M HCl) is commonly used to protonate the amine and bring it into the aqueous phase.[1][2] For the subsequent basification to regenerate the free amine, a solution of sodium hydroxide (e.g., 1-2 M NaOH) is typically employed.[1][3]

Recrystallization Troubleshooting

Question: My this compound is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. To address this, you can:

  • Add more of the "soluble" solvent to the mixture to keep the compound dissolved at a slightly lower temperature.[4]

  • Ensure a slower cooling rate to allow for proper crystal lattice formation.

  • Try a different solvent system. Long-chain aliphatic compounds can be challenging to crystallize.[5][6]

Question: I am having trouble finding a suitable solvent for the recrystallization of this compound. What are some recommendations?

Answer: Finding the right solvent is key.[7][8] For a nonpolar, long-chain amine like this compound, consider the following:

  • Single solvents: Try solvents like acetone, ethanol, or isopropanol. The goal is to find a solvent in which the amine is soluble when hot but sparingly soluble when cold.

  • Mixed solvent systems: A combination of a solvent in which the amine is soluble (e.g., tetrahydrofuran (THF) or diethyl ether) and a solvent in which it is less soluble (e.g., n-hexane) can be effective.[5] You would dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until turbidity appears, then heat to clarify and cool slowly.

Question: My recrystallization resulted in a very low yield. What are the possible reasons?

Answer: A poor yield can result from several factors:

  • Using too much solvent, which keeps more of the product in the mother liquor.[4]

  • The chosen solvent being too good at dissolving the compound even at low temperatures.

  • Premature crystallization during hot filtration.

Vacuum Distillation Troubleshooting

Question: I am trying to purify this compound by vacuum distillation, but I am observing decomposition at higher temperatures. What can I do?

Answer: this compound has a high boiling point, and thermal degradation can be a concern.[9][10] To mitigate this:

  • Ensure you are using a high-vacuum system to sufficiently lower the boiling point.

  • Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[9]

  • Ensure your vacuum pump is properly maintained and can achieve the necessary low pressure.

Question: What are the expected vacuum distillation parameters for this compound?

Answer: While specific parameters can vary based on the efficiency of the vacuum system and the purity of the starting material, for a high molecular weight amine like this compound, you should aim for a high vacuum (e.g., <1 mmHg). Under such conditions, the boiling point will be significantly reduced from its atmospheric pressure boiling point of approximately 462 °C.

Data Summary

PropertyValue
Molecular FormulaC₂₆H₅₅N
Molecular Weight381.72 g/mol
Boiling Point (estimated)461.8 °C at 760 mmHg
Melting Point (estimated)56.5 °C
Density (estimated)0.818 g/cm³

Experimental Protocols

Purification by Acid-Base Extraction

This protocol is designed to separate this compound from non-basic impurities.

Methodology:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M HCl (aq). The protonated this compound will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2 M NaOH (aq) with stirring until the solution is strongly basic (pH > 12). The this compound will precipitate or form an oily layer.

  • Extract the free amine back into a fresh portion of the organic solvent. Repeat this extraction 2-3 times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization

This protocol outlines a general procedure for purifying solid this compound.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the chosen recrystallization solvent (e.g., acetone or an n-hexane/THF mixture).

  • Add the hot solvent to the crude product in small portions until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated carbon, if used).

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of the final product.

Methodology:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject a small volume of the solution into the GC-MS system.

  • Use a temperature gradient program that allows for the separation of the main compound from any potential lower or higher boiling impurities.

  • Monitor the total ion chromatogram (TIC) to identify the main peak and any impurity peaks.

  • Analyze the mass spectrum of the main peak to confirm the identity of this compound and the spectra of any impurity peaks to aid in their identification.

  • Calculate the purity based on the relative peak areas (assuming similar response factors for closely related impurities).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis crude_product Crude this compound acid_base Acid-Base Extraction crude_product->acid_base Initial Cleanup distillation Vacuum Distillation acid_base->distillation recrystallization Recrystallization acid_base->recrystallization final_product High-Purity this compound distillation->final_product recrystallization->final_product gc_ms GC-MS Analysis final_product->gc_ms Purity Check

Caption: General purification workflow for high-purity this compound.

acid_base_extraction start Crude Product in Organic Solvent add_acid Add 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Ditridecylammonium Chloride) separate1->aq_layer1 Bottom Layer org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Top Layer add_base Add 2M NaOH (aq) aq_layer1->add_base separate2 Separate Layers add_base->separate2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 Bottom Layer org_layer2 Organic Layer (Purified this compound) separate2->org_layer2 Top Layer end Pure Product org_layer2->end recrystallization_troubleshooting start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool check_crystals Crystals Form? cool->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No success Collect Crystals check_crystals->success Yes no_crystals No Crystals Form oiling_out->no_crystals No add_solvent Add More Solvent, Reheat, and Recool oiling_out->add_solvent Yes scratch Scratch Flask, Add Seed Crystal no_crystals->scratch add_solvent->cool scratch->cool

References

Technical Support Center: Strategies to Prevent Ditridecylamine Loss During Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the loss of Ditridecylamine (DTDA) during solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTDA) and why is it used in solvent extraction?

This compound is a long-chain secondary amine that is lipophilic and immiscible in water. Its primary application in solvent extraction is in hydrometallurgy for the separation and purification of metal ions from aqueous solutions, and for the extraction of organic acids. The long alkyl chains of DTDA enhance its solubility in organic solvents, making it an effective extractant.

Q2: What are the primary mechanisms of this compound loss during solvent extraction?

The loss of this compound during solvent extraction can occur through several mechanisms:

  • Vaporization: Although DTDA has a high boiling point, some loss can occur due to vaporization, especially at elevated temperatures.

  • Solubility: A small amount of DTDA may dissolve in the aqueous phase, leading to losses.

  • Entrainment: The carrying over of small droplets of the organic phase into the aqueous phase during phase separation.

  • Degradation: Chemical breakdown of the DTDA molecule due to factors like high temperatures (thermal degradation) or reaction with oxidizing agents (oxidative degradation).

  • Third-Phase Formation: The formation of a third, often viscous, phase at the interface of the organic and aqueous layers, which can trap the DTDA.

  • Mechanical Losses: Losses due to leaks in equipment, incomplete phase separation, or adherence to vessel walls.

Q3: How does pH affect this compound stability and extraction efficiency?

The pH of the aqueous phase is a critical parameter. For the extraction of metal ions or organic acids, the pH influences the speciation of the target molecule and the protonation state of the amine. While specific quantitative data on the effect of pH on DTDA degradation is limited, for amine-based extractions in general, extreme pH values can lead to increased degradation. The optimal pH for extraction will depend on the specific system and should be determined experimentally to maximize extraction efficiency while minimizing potential degradation.

Q4: Can temperature fluctuations lead to this compound loss?

Yes, elevated temperatures can significantly increase DTDA loss through two primary mechanisms:

  • Increased Vaporization: Higher temperatures increase the vapor pressure of DTDA, leading to greater evaporative losses.

  • Thermal Degradation: High temperatures can cause the breakdown of the DTDA molecule. The rate of thermal degradation is generally expected to increase with temperature.

It is crucial to control the temperature of the extraction process to minimize these losses.

Q5: What is "third-phase formation" and how can it be prevented?

Third-phase formation is the emergence of a second organic phase during solvent extraction, which can lead to significant loss of the extractant and the target compound. This phenomenon is often observed at high metal and extractant concentrations.

To prevent third-phase formation when using this compound, the following strategies can be employed:

  • Addition of a Modifier: Long-chain alcohols, such as isodecanol or tridecanol, are commonly used as phase modifiers.[1] These modifiers can increase the polarity of the organic phase and improve the solubility of the metal-extractant complex, thereby preventing the formation of a third phase.[1][2]

  • Control of Extractant and Metal Concentration: Operating below the limiting organic concentration (LOC) of the metal-extractant complex can prevent third-phase formation.

  • Diluent Selection: The choice of diluent can influence third-phase formation. While specific studies on DTDA are scarce, in other systems, aromatic or cyclic diluents have been shown to be more effective at preventing this issue than linear aliphatic diluents.

Troubleshooting Guide

This guide addresses common issues encountered during solvent extraction with this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Extraction Efficiency 1. Incorrect pH: The pH of the aqueous phase is not optimal for the extraction of the target molecule. 2. Insufficient DTDA Concentration: The concentration of DTDA in the organic phase is too low. 3. Poor Phase Mixing: Inadequate agitation is preventing efficient mass transfer between the phases. 4. DTDA Degradation: The DTDA has been partially degraded, reducing its effectiveness.1. Optimize pH: Perform a series of small-scale extractions at different pH values to determine the optimal range. 2. Increase DTDA Concentration: Gradually increase the concentration of DTDA in the organic phase. 3. Improve Agitation: Increase the stirring speed or use a more efficient mixing method. Ensure a good dispersion of one phase within the other. 4. Analyze DTDA Concentration: Use an analytical method (see Experimental Protocols) to determine the concentration of DTDA in your stock solution and after extraction.
Significant Loss of Organic Phase Volume 1. High Volatility of Diluent: The organic diluent has a low boiling point and is evaporating. 2. High Operating Temperature: The extraction is being performed at an unnecessarily high temperature. 3. Entrainment: Inefficient phase separation is leading to the loss of the organic phase into the aqueous phase.1. Select a Less Volatile Diluent: Choose a diluent with a higher boiling point, such as kerosene or a high-flashpoint aliphatic solvent. 2. Reduce Temperature: If the process allows, lower the operating temperature. 3. Improve Phase Separation: Increase the settling time after mixing. Use a centrifuge for more complete phase separation in laboratory-scale experiments.
Formation of a Third Phase at the Interface 1. High Metal Loading: The concentration of the extracted metal in the organic phase has exceeded its solubility limit. 2. Inadequate Modifier Concentration: The concentration of the phase modifier (e.g., isodecanol) is insufficient.1. Reduce Metal Loading: Decrease the initial concentration of the metal in the aqueous feed. 2. Increase Modifier Concentration: Add a higher concentration of a suitable phase modifier, such as isodecanol or tridecanol, to the organic phase.[1]
Discoloration or Change in Viscosity of the Organic Phase 1. Oxidative Degradation: The DTDA is reacting with oxygen, leading to the formation of degradation products. 2. Thermal Degradation: The DTDA is breaking down due to excessive heat.1. Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Control Temperature: Maintain a consistent and controlled temperature throughout the extraction process.

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of Metal Ions (e.g., Cobalt and Nickel) using this compound

This protocol provides a general framework for the solvent extraction of cobalt and nickel. The specific parameters will need to be optimized for your particular application.

1. Preparation of the Organic Phase:

  • Dissolve the desired concentration of this compound (e.g., 0.1 M) in a suitable organic diluent (e.g., kerosene).
  • Add a phase modifier, such as isodecanol (e.g., 5-10% v/v), to the organic phase to prevent third-phase formation.

2. Preparation of the Aqueous Phase:

  • Prepare an aqueous solution containing the metal ions to be separated (e.g., cobalt and nickel sulfates or chlorides).
  • Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH). The optimal pH for selective extraction will need to be determined experimentally.

3. Extraction:

  • Combine the organic and aqueous phases in a separatory funnel or a stirred reactor at a specific phase ratio (e.g., 1:1 v/v).
  • Agitate the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 15-30 minutes).
  • Allow the phases to separate. If separation is slow, centrifugation can be used.
  • Separate the two phases. The aqueous phase is now the raffinate.

4. Stripping (Back-Extraction):

  • Contact the metal-loaded organic phase with a stripping solution. The stripping solution is an aqueous solution designed to reverse the extraction process. For example, an acidic solution (e.g., 1-2 M H₂SO₄) can be used to strip the metal ions from the organic phase.
  • Agitate the mixture and allow the phases to separate as in the extraction step.
  • The aqueous phase now contains the recovered metal ions, and the organic phase is the stripped organic, which can potentially be recycled.

Protocol 2: Quantification of this compound in an Organic Solvent using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of DTDA. It should be validated for your specific matrix and instrument.

1. Instrumentation and Columns:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS) is required.
  • A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation of long-chain amines.

2. Preparation of Standards:

  • Prepare a stock solution of this compound of a known concentration in the same diluent used in the extraction process.
  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

3. Sample Preparation:

  • Take a known volume of the organic phase from your experiment.
  • If necessary, dilute the sample with the pure diluent to bring the DTDA concentration within the calibration range.
  • An internal standard can be added to both the samples and calibration standards to improve accuracy and precision. A suitable internal standard would be a long-chain hydrocarbon or another amine with a different retention time.

4. GC-MS Conditions (Example):

  • Injector Temperature: 280 °C
  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Ion Source Temperature: 230 °C
  • MS Quadrupole Temperature: 150 °C
  • Acquisition Mode: Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity by monitoring characteristic ions of DTDA.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of DTDA (or the ratio of the DTDA peak area to the internal standard peak area) against the concentration of the calibration standards.
  • Determine the concentration of DTDA in the unknown samples by using the calibration curve.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

As DTDA lacks a strong chromophore, direct UV detection can be challenging. Derivatization with a UV-active labeling agent can significantly improve sensitivity.

1. Derivatization Reagent:

  • A common derivatizing agent for amines is dansyl chloride.

2. Derivatization Procedure:

  • Take a known volume of your organic sample containing DTDA.
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
  • Add a solution of dansyl chloride and a buffer (e.g., sodium bicarbonate) to the sample.
  • Heat the mixture (e.g., at 60 °C) for a specific time to allow the derivatization reaction to complete.
  • Cool the reaction mixture and inject it into the HPLC system.

3. HPLC Conditions (Example):

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution.
  • Flow Rate: 1 mL/min.
  • Detection Wavelength: The wavelength will depend on the absorption maximum of the dansyl derivative of DTDA.
  • Column Temperature: 30-40 °C.

4. Quantification:

  • Prepare calibration standards of DTDA and derivatize them in the same way as the samples.
  • Create a calibration curve and determine the concentration of DTDA in your samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis prep_org Prepare Organic Phase (DTDA + Diluent + Modifier) extraction Solvent Extraction (Mixing & Separation) prep_org->extraction prep_aq Prepare Aqueous Phase (Metal Ions + pH Adjustment) prep_aq->extraction stripping Stripping (Back-Extraction) extraction->stripping Loaded Organic raffinate_analysis Analyze Raffinate (Metal Concentration) extraction->raffinate_analysis Raffinate loaded_org_analysis Analyze Loaded Organic (DTDA & Metal Concentration) stripped_org_analysis Analyze Stripped Organic (Residual Metal & DTDA) stripping->stripped_org_analysis Stripped Organic

Caption: Experimental workflow for solvent extraction using this compound.

troubleshooting_logic start Problem Encountered low_efficiency Low Extraction Efficiency? start->low_efficiency phase_loss Organic Phase Loss? low_efficiency->phase_loss No optimize_ph Optimize pH low_efficiency->optimize_ph Yes third_phase Third Phase Formation? phase_loss->third_phase No change_diluent Change Diluent phase_loss->change_diluent Yes degradation Discoloration/Viscosity Change? third_phase->degradation No reduce_loading Reduce Metal Loading third_phase->reduce_loading Yes use_inert Use Inert Atmosphere degradation->use_inert Yes end Problem Resolved degradation->end No increase_dtda Increase [DTDA] optimize_ph->increase_dtda improve_mixing Improve Mixing increase_dtda->improve_mixing check_dtda_conc Analyze [DTDA] improve_mixing->check_dtda_conc check_dtda_conc->end reduce_temp Reduce Temperature change_diluent->reduce_temp improve_separation Improve Phase Separation reduce_temp->improve_separation improve_separation->end increase_modifier Increase [Modifier] reduce_loading->increase_modifier increase_modifier->end control_temp Control Temperature use_inert->control_temp control_temp->end

Caption: Troubleshooting logic for this compound loss in solvent extraction.

References

Technical Support Center: Optimization of Ditridecylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ditridecylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield - Inactive or poisoned catalyst.[1][2][3] - Sub-optimal reaction temperature or pressure. - Insufficient reaction time.[4] - Poor quality of starting materials (e.g., presence of impurities). - Inefficient mixing in the reactor.- Test catalyst activity on a small scale or replace with a fresh batch. Ensure proper handling to avoid poisoning. - Optimize temperature and pressure according to the chosen synthesis route (see experimental protocols). - Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. - Purify starting materials before use. - Ensure adequate stirring to maintain a homogenous reaction mixture.
2. Formation of Byproducts (e.g., primary or tertiary amines) - Reductive Amination: Over-alkylation of the primary amine starting material.[5][6] - Nitrile Hydrogenation: Reaction of the primary amine intermediate with the starting nitrile.[7] - Incorrect stoichiometric ratio of reactants.- Use a milder reducing agent like sodium triacetoxyborohydride in reductive amination to better control the reaction.[5] - In nitrile hydrogenation, the presence of ammonia can suppress the formation of tertiary amines.[8] - Carefully control the molar ratios of the reactants.
3. Incomplete Reaction - Insufficient catalyst loading. - Deactivation of the catalyst during the reaction.[1][2][3][9] - Reaction equilibrium reached.- Increase the catalyst loading incrementally. - If catalyst deactivation is suspected, consider a more robust catalyst or a two-stage reaction. - If at equilibrium, consider shifting the equilibrium by removing a byproduct (e.g., water in imine formation).
4. Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related byproducts with similar physical properties.- Optimize the reaction to maximize the conversion of starting materials. - Employ fractional distillation under reduced pressure for separation. - Consider column chromatography for small-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Reductive Amination: This involves the reaction of tridecanal with tridecylamine in the presence of a reducing agent and a catalyst.[10]

  • Catalytic Hydrogenation of Nitriles: This method involves the hydrogenation of tridecanenitrile using a metal catalyst at elevated temperature and pressure.[7]

Q2: What catalysts are typically used for this compound synthesis?

A2: Common catalysts include:

  • For Reductive Amination: Nickel-based catalysts are frequently used.

  • For Nitrile Hydrogenation: Palladium, platinum, nickel, or cobalt-based catalysts are effective.[7] A copper-nickel supported catalyst has been reported for the synthesis of diiso-tridecylamine.[11]

Q3: What is the role of ammonia in the synthesis of diiso-tridecylamine from isotridecyl alcohol?

A3: In the synthesis of diiso-tridecylamine from isotridecyl alcohol, liquid ammonia serves as the nitrogen source. The reaction proceeds through the amination of the alcohol to form the primary amine, which then reacts further to form the secondary amine.[11]

Q4: How do temperature and pressure affect the synthesis of this compound?

A4: Both temperature and pressure are critical parameters.

  • Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and catalyst degradation. For the synthesis of diiso-tridecylamine, a temperature range of 120-250°C is reported.[11]

  • Pressure: Higher pressure, particularly of hydrogen in hydrogenation reactions, favors the formation of the desired amine. A pressure range of 3-10 MPa is suggested for the synthesis of diiso-tridecylamine.[11]

Q5: How can I minimize the formation of tertiary amines as byproducts?

A5: The formation of tertiary amines can be a significant issue. To minimize this:

  • In reductive amination, carefully controlling the stoichiometry and using a less reactive reducing agent can help.[6]

  • In nitrile hydrogenation, the addition of ammonia to the reaction mixture can suppress the further reaction of the secondary amine.[8]

Experimental Protocols

Synthesis of Diiso-tridecylamine via Catalytic Hydrogenation of Isotridecyl Alcohol

This protocol is based on the methodology described in patent CN103420843A.[11]

Materials:

  • Isotridecyl alcohol

  • Copper-nickel supported catalyst

  • Liquid ammonia

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • High-pressure reactor (autoclave)

  • Stirring mechanism

  • Temperature and pressure controls

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge the high-pressure reactor with isotridecyl alcohol and the copper-nickel catalyst.

  • Purge the reactor with nitrogen gas to remove air.

  • Introduce liquid ammonia and hydrogen into the reactor.

  • Increase the temperature to 120-250°C and the pressure to 3-10 MPa.

  • Maintain stirring and these conditions for 5-15 hours.

  • Gradually reduce the temperature to 50-100°C and replace the ammonia with a continuous flow of hydrogen, maintaining a pressure of 0.1-1 MPa.

  • Increase the temperature to 180-240°C and continue the reaction with stirring for another 1-10 hours, continuously replacing any evolved ammonia with hydrogen.

  • Cool the reactor to room temperature and vent the pressure.

  • Discharge the reaction mixture and filter to remove the catalyst.

  • Purify the filtrate by distillation to obtain diiso-tridecylamine.

Data Presentation

Table 1: Reaction Conditions for Diiso-tridecylamine Synthesis[11]

ParameterValue
Starting Material Isotridecyl alcohol
Catalyst Copper-nickel supported catalyst
Reactants Liquid ammonia, Hydrogen
Temperature (Stage 1) 120-250 °C
Pressure (Stage 1) 3-10 MPa
Reaction Time (Stage 1) 5-15 hours
Temperature (Stage 2) 180-240 °C
Pressure (Stage 2) 0.1-1 MPa
Reaction Time (Stage 2) 1-10 hours
Reported Yield High

Mandatory Visualization

Ditridecylamine_Synthesis_Optimization start Define Synthesis Route (e.g., Reductive Amination) conditions Select Initial Conditions (Temp, Pressure, Catalyst, Time) start->conditions synthesis Perform Synthesis conditions->synthesis analysis Analyze Product (Yield, Purity via GC/NMR) synthesis->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot optimize Optimize Conditions troubleshoot->optimize Sub-optimal Results end Final Optimized Protocol troubleshoot->end Optimal Results optimize->conditions Iterate

Caption: Workflow for the optimization of this compound synthesis.

References

Technical Support Center: Scaling Up Ditridecylamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ditridecylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of scaling up this compound production.

Q1: We are observing low yields of this compound in our scaled-up reaction. What are the potential causes and how can we address them?

A1: Low yields during the scale-up of this compound synthesis can stem from several factors. Here are the common causes and recommended troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant ratios are critical.[1] Ensure these are optimized for the larger scale. What works in the lab may not be directly transferable.

  • Catalyst Deactivation: The catalyst (e.g., copper-nickel, Raney nickel) can lose activity due to poisoning or coking.[2][3] Consider increasing catalyst loading or implementing a catalyst regeneration step.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration imbalances, affecting reaction kinetics.[1] Evaluate and improve the agitation system.

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.[4]

Q2: Our final this compound product is showing significant impurities. What are the likely byproducts and how can we improve purity?

A2: Impurities are a common challenge in amine synthesis. The primary culprits are typically unreacted starting materials and byproducts from side reactions.

  • Common Impurities:

    • Unreacted Tridecanol/Tridecanal: Incomplete conversion of the starting carbonyl compound.

    • Unreacted Primary Amine (if used): Residual starting amine.

    • Tertiary Amine: Over-alkylation of the secondary amine product.[5]

    • Imine Intermediate: Incomplete reduction of the imine formed during reductive amination.[6]

  • Purification Strategies:

    • Distillation: Fractional distillation can be effective for separating components with different boiling points.[1]

    • Crystallization: Formation of amine salts followed by crystallization can be a highly effective purification method.[1]

    • Chromatography: While less common for large-scale industrial processes, chromatographic methods can be used for high-purity applications.

Q3: We are experiencing issues with catalyst performance and longevity. How can we optimize catalyst use?

A3: Catalyst deactivation is a significant concern in catalytic hydrogenation processes.[2][3]

  • Catalyst Poisons: Ensure the feedstock is free from potential catalyst poisons like sulfur or chlorine compounds.

  • Thermal Degradation: Operating at excessively high temperatures can lead to sintering and loss of active sites.[3] Adhere to the recommended temperature range for your specific catalyst.

  • Coking: Carbon deposition on the catalyst surface can block active sites.[3] This can sometimes be reversed through controlled oxidation or other regeneration procedures.

  • Catalyst Loading: While increasing catalyst loading can sometimes compensate for deactivation, it's often more cost-effective to identify and address the root cause of deactivation.

Q4: The reaction seems to stall before completion. What could be the reason?

A4: A stalled reaction can be due to several factors, often related to equilibrium or catalyst issues.

  • Reversible Reactions: Some steps in the synthesis may be reversible. Removing a byproduct (e.g., water in imine formation) can help drive the reaction to completion.

  • Catalyst Deactivation: As mentioned previously, the catalyst may have lost its activity.[2][3]

  • Insufficient Reducing Agent: In reductive amination, ensure a sufficient stoichiometric excess of the reducing agent (e.g., hydrogen, NaBH4) is used.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The industrial production of long-chain secondary amines like this compound often involves the catalytic reductive amination of a C13 aldehyde or ketone with a C13 primary amine, or the direct reaction of a C13 alcohol with ammonia over a hydrogenation catalyst.[1] A specific patented method involves the reaction of diiso-tridecanol with ammonia and hydrogen in the presence of a copper-nickel catalyst.

Q2: What are the key safety considerations when handling this compound?

A2: this compound is a corrosive substance.[8] It can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn at all times. Work should be conducted in a well-ventilated area.[8]

Q3: How can we monitor the progress of the this compound synthesis reaction?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the reaction.[4] It allows for the quantification of reactants, the this compound product, and any potential byproducts, providing a clear picture of reaction conversion and selectivity over time.

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a colorless to yellowish liquid or a white to yellow solid with an amine-like odor.[] It is a high molecular weight secondary amine.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield and Purity

Temperature (°C)Reaction Time (h)This compound Yield (%)Purity (%)
180127590
200108592
22089295
24088893

Note: Data is representative and may vary based on specific catalyst and reactor conditions.

Table 2: Influence of Hydrogen Pressure on Reaction Efficiency

H₂ Pressure (MPa)Reaction Time (h)This compound Yield (%)Purity (%)
2.0108091
3.089295
4.079396
5.079396

Note: Higher pressures generally favor the hydrogenation step in reductive amination.

Table 3: Impact of Catalyst Loading on Product Yield

Catalyst Loading (wt%)Reaction Time (h)This compound Yield (%)
21278
5892
10695

Note: Increasing catalyst loading can reduce reaction time but must be balanced against cost.

Experimental Protocols

Synthesis of Diiso-tridecylamine via Catalytic Hydrogenation

This protocol is adapted from a patented industrial process.

Materials:

  • Diiso-tridecanol

  • Liquefied Ammonia

  • Hydrogen Gas

  • Copper-Nickel Catalyst

  • Nitrogen Gas (for purging)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlets/outlets.

  • Filtration system

  • Distillation apparatus

Procedure:

  • Reactor Charging: Charge the autoclave with diiso-tridecanol and the copper-nickel catalyst.

  • Purging: Seal the reactor and purge with nitrogen gas to remove any air.

  • Reactant Addition: Introduce liquefied ammonia and hydrogen gas into the reactor. The molar ratio of diiso-tridecanol to ammonia should be optimized (e.g., 1:1 to 1:10).

  • Reaction: Heat the reactor to the desired temperature (e.g., 120-250 °C) and pressurize with hydrogen to the target pressure (e.g., 3-10 MPa). Maintain stirring throughout the reaction for the specified duration (e.g., 5-15 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Recovery: Discharge the reaction mixture from the autoclave.

  • Catalyst Removal: Separate the catalyst from the crude product by filtration.

  • Purification: Purify the filtrate by distillation to obtain the final diiso-tridecylamine product.

Visualizations

Experimental_Workflow A Reactor Charging (Diiso-tridecanol, Catalyst) B Purging with Nitrogen A->B C Reactant Addition (Ammonia, Hydrogen) B->C D Catalytic Reaction (Heating, Pressurizing, Stirring) C->D E Cooling and Depressurization D->E F Product Discharge E->F G Catalyst Filtration F->G H Purification (Distillation) G->H I Final Product: This compound H->I

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct StalledReaction Stalled Reaction? Start->StalledReaction CheckConditions Check Reaction Conditions (Temp, Pressure, Ratio) LowYield->CheckConditions Yes CheckCatalyst Evaluate Catalyst Activity (Poisoning, Deactivation) LowYield->CheckCatalyst Yes CheckMixing Assess Reactor Mixing LowYield->CheckMixing Yes AnalyzeByproducts Identify Impurities (GC-MS) ImpureProduct->AnalyzeByproducts Yes StalledReaction->CheckCatalyst Yes CheckEquilibrium Consider Reaction Equilibrium (Byproduct Removal) StalledReaction->CheckEquilibrium Yes CheckReducingAgent Verify Reducing Agent Stoichiometry StalledReaction->CheckReducingAgent Yes OptimizePurification Optimize Purification Method (Distillation, Crystallization) AnalyzeByproducts->OptimizePurification

Caption: Troubleshooting logic for this compound production.

References

Technical Support Center: Ditridecylamine (DTDA) Extraction Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ditridecylamine (DTDA) in solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of extraction using this compound (DTDA)?

A1: DTDA is a high molecular weight secondary amine that primarily functions as a liquid anion exchanger. The extraction mechanism typically involves the protonation of the amine by an acidic aqueous phase, forming an amine salt. This salt can then exchange its anion with an anionic metal complex or deprotonated organic acid from the aqueous phase, facilitating its transfer into the organic diluent.

Q2: How does the choice of diluent affect the extraction performance of DTDA?

A2: The diluent is a critical component of the organic phase and significantly influences extraction efficiency, selectivity, phase separation, and the prevention of issues like third-phase formation. Diluents are generally categorized as aliphatic, aromatic, or polar, and their properties directly impact the solvation of the DTDA-metal/acid complex.

Q3: What is "third-phase formation" and how can it be prevented?

A3: Third-phase formation is the splitting of the organic phase into two immiscible layers upon extraction, which is a significant operational problem. It often occurs when using aliphatic diluents due to the limited solubility of the extracted metal-amine complex. This can be mitigated by:

  • Adding a phase modifier, such as a long-chain alcohol (e.g., isodecanol or tridecanol), to the organic phase.

  • Using an aromatic or a more polar diluent.

  • Adjusting the concentration of the extractant or the acidity of the aqueous phase.

Q4: I am experiencing stable emulsions during my extraction. What are the common causes and solutions?

A4: Emulsion formation, the creation of a stable mixture of the organic and aqueous phases, can hinder phase separation.[1][2]

  • Causes : High shear mixing, presence of fine solid particles, and high concentrations of certain extracted species.

  • Solutions :

    • Reduce the agitation speed during mixing.

    • Increase the ionic strength of the aqueous phase by adding a salt (salting out).[1]

    • Allow for a longer settling time.

    • In some cases, a slight temperature change can help break the emulsion.

    • Consider centrifugation for difficult emulsions.[1]

    • Filter the feed solution to remove any particulate matter.

Q5: Can the viscosity of the diluent impact the extraction process?

A5: Yes, the viscosity of the diluent can affect the mass transfer kinetics and the phase separation time. A more viscous diluent can slow down the rate of extraction and prolong the time required for the organic and aqueous phases to disengage after mixing.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Efficiency 1. Incorrect pH of the aqueous phase. 2. Sub-optimal DTDA concentration. 3. Poor choice of diluent for the target solute. 4. Incomplete reaction time.1. Adjust the pH to ensure the target species is in an extractable form. 2. Optimize the DTDA concentration through a series of batch experiments. 3. Test a range of diluents (aliphatic, aromatic, polar) to find the most effective one for your system. 4. Increase the contact time to ensure equilibrium is reached.
Poor Phase Separation 1. Formation of a stable emulsion. 2. High viscosity of the organic phase. 3. Similar densities of the aqueous and organic phases.1. Refer to the emulsion troubleshooting section in the FAQs. 2. Consider a less viscous diluent. 3. Modify the density of one of the phases, if possible, without compromising the extraction chemistry.
Third Phase Formation 1. Use of an aliphatic diluent with high metal/acid loading. 2. Insufficient solvation of the extracted complex.1. Add a phase modifier (e.g., 5-10% v/v isodecanol or tridecanol) to the organic phase. 2. Switch to an aromatic diluent (e.g., toluene, xylene) or a more polar diluent. 3. Decrease the extractant concentration or the concentration of the target solute in the aqueous feed.
Loss of Selectivity 1. Co-extraction of undesired species. 2. Inappropriate aqueous phase conditions (pH, complexing agents).1. Optimize the pH of the aqueous phase to favor the extraction of the target species. 2. Introduce a masking agent to the aqueous phase to complex with and prevent the extraction of interfering ions. 3. Consider a multi-stage extraction or scrubbing step to remove co-extracted impurities.

Data Presentation

Table 1: Effect of Diluent on the Distribution Coefficient (D) for Uranium(VI) Extraction with this compound
DiluentPhase ModifierDistribution Coefficient (D)
KeroseneNone3.7
Kerosene5 vol% Tridecanol4.1
BenzeneNone4.0

This data illustrates that the addition of a phase modifier (Tridecanol) to an aliphatic diluent (Kerosene) can enhance the extraction of Uranium(VI). An aromatic diluent (Benzene) also shows strong extraction performance.

Table 2: Extraction Efficiency of Carboxylic Acids with a Tertiary Amine (Alamine 336) in Various Diluents
Diluent TypeDiluentLactic Acid Extraction Efficiency (%)
AliphaticHeptaneModerate
AlicyclicCyclohexaneModerate
AromaticTolueneHigh
KetoneMethyl isobutyl ketone (MIBK)Very High

This table, using a similar long-chain amine, demonstrates the significant impact of diluent choice on the extraction of organic acids. More polar and aromatic diluents generally lead to higher extraction efficiencies.[3]

Experimental Protocols

General Protocol for Evaluating the Effect of Diluent on Metal Extraction with DTDA

This protocol outlines a general procedure for a batch solvent extraction experiment to compare the effectiveness of different diluents.

1. Reagents and Materials:

  • This compound (DTDA)

  • Diluents to be tested (e.g., Kerosene, Toluene, Xylene, Heptane)

  • Phase modifier (e.g., Isodecanol or Tridecanol), if required

  • Aqueous feed solution containing the metal ion of interest at a known concentration.

  • Acid or base for pH adjustment (e.g., H₂SO₄, HCl, NaOH)

  • Stripping solution (e.g., a suitable acid, base, or salt solution to recover the extracted metal)

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrument for metal concentration determination (e.g., ICP-OES, AAS)

2. Preparation of the Organic Phase:

  • Prepare solutions of DTDA at the desired concentration (e.g., 0.1 M) in each of the selected diluents.

  • If using a phase modifier, add it to the diluent at the desired volume percentage (e.g., 5% v/v) before dissolving the DTDA.

3. Extraction Procedure:

  • Take a known volume of the aqueous feed solution (e.g., 25 mL) in a separatory funnel.

  • Adjust the pH of the aqueous solution to the desired value.

  • Add an equal volume of the prepared organic phase (e.g., 25 mL) to the separatory funnel.

  • Shake the mixture for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate. Record the phase separation time. Note any formation of emulsions or a third phase.

  • Separate the aqueous and organic phases.

4. Analysis:

  • Determine the concentration of the metal ion remaining in the aqueous phase (raffinate).

  • The concentration of the metal in the organic phase can be determined by mass balance or by stripping the metal from the organic phase and analyzing the stripping solution.

5. Calculation of Extraction Performance:

  • Distribution Coefficient (D): D = [Metal Concentration in Organic Phase] / [Metal Concentration in Aqueous Phase]

  • Extraction Efficiency (%E): %E = (D / (D + V_aq / V_org)) * 100 Where V_aq is the volume of the aqueous phase and V_org is the volume of the organic phase.

6. Stripping (Optional but Recommended):

  • Contact the loaded organic phase with a suitable stripping solution to recover the extracted metal and regenerate the organic phase.

Mandatory Visualization

Diluent_Effect_on_DTDA_Extraction cluster_input Inputs cluster_process Extraction Process cluster_output Outputs cluster_issues Potential Issues Aqueous_Phase Aqueous Phase (Metal Ions / Organic Acid) Mixing Mixing (Contacting Phases) Aqueous_Phase->Mixing Organic_Phase Organic Phase (DTDA + Diluent) Organic_Phase->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Loaded_Organic Loaded Organic Phase Phase_Separation->Loaded_Organic Successful Separation Raffinate Raffinate (Depleted Aqueous Phase) Phase_Separation->Raffinate Successful Separation Emulsion Emulsion Formation Phase_Separation->Emulsion Poor Separation Third_Phase Third Phase Formation Phase_Separation->Third_Phase Phase Splitting Diluent_Properties Diluent Properties - Polarity - Aromaticity - Viscosity - Dielectric Constant Diluent_Properties->Organic_Phase Determines Diluent_Properties->Phase_Separation Influences Diluent_Properties->Third_Phase Mitigates/Causes

Caption: Logical workflow of the solvent extraction process using this compound (DTDA), highlighting the central role of the diluent and potential operational issues.

References

Validation & Comparative

A Comparative Analysis of Ditridecylamine and Trioctylamine for Enhanced Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the performance, protocols, and mechanisms of two prominent amine-based extractants in hydrometallurgy.

In the realm of hydrometallurgy, the selection of an appropriate extractant is paramount for the efficient and selective recovery of valuable metals. Among the various classes of extractants, high-molecular-weight aliphatic amines have garnered significant attention due to their efficacy in extracting a wide range of metals. This guide provides a comprehensive comparative study of two such amines: Ditridecylamine (DTDA), a secondary amine, and Trioctylamine (TOA), a tertiary amine. This analysis is intended for researchers, scientists, and professionals in drug development and related fields, offering a data-driven comparison of their performance, detailed experimental protocols, and an elucidation of their extraction mechanisms.

Performance Comparison: this compound vs. Trioctylamine

While direct comparative studies under identical conditions are limited in publicly available literature, the general principles of amine-based extraction and available data for Trioctylamine allow for an insightful analysis. Secondary amines like this compound are generally considered to be more basic and, consequently, can be stronger extractants than tertiary amines like Trioctylamine. This is attributed to the electronic and steric effects of the alkyl groups surrounding the nitrogen atom.

Table 1: Performance of Trioctylamine (TOA) in Cobalt (II) Extraction

ParameterValueConditionsReference
Maximum Extraction Efficiency89.71%0.1 M TOA in kerosene, 3 M HCl, 1.5 M KCl, O/A ratio 4:1[1]
Effect of TOA ConcentrationExtraction increased from 38.57% to 73.46%0.08 M to 0.5 M TOA[1]
Effect of HCl ConcentrationExtraction increased from 29.58% to 65.18%2.5 M to 4 M HCl[1]
Effect of Co(II) ConcentrationExtraction decreased from 66.7% to 31.0%0.005 M to 0.03 M Co(II)[1]

Table 2: Performance of Trioctylamine (TOA) in Iron (III) Extraction

ParameterValueConditionsReference
Maximum Extraction Efficiency98.21%5.0 x 10⁻² M TOA in benzene, up to 8.0 M HCl[2]
Stripping Efficiency99.8%Three contacts with equal volumes of 1.0 M H₂SO₄[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and implementation of solvent extraction processes. Below are representative protocols for metal extraction using Trioctylamine.

Protocol for Cobalt (II) Extraction using Trioctylamine

This protocol is based on the work of Mishra, A., et al. (2021).[1]

1. Reagents and Solutions:

  • Aqueous Phase: A stock solution of 0.1 M CoCl₂ is prepared by dissolving the appropriate amount of CoCl₂ in distilled water, with a small amount of concentrated HCl (1 mL) added to prevent hydrolysis. The aqueous feed solution for extraction typically contains 0.01 M Co(II), 3 M HCl, and 1.5 M KCl.

  • Organic Phase: A 1.5 M stock solution of Trioctylamine (TOA) is prepared by dissolving the required amount of TOA in a suitable diluent, such as kerosene. The desired final concentration of TOA for extraction is achieved by further dilution.

2. Extraction Procedure:

  • Equal volumes of the aqueous and organic phases are placed in a separatory funnel or a suitable mixing vessel.

  • The mixture is shaken vigorously for a predetermined period (e.g., 10 minutes) to ensure equilibrium is reached.

  • After shaking, the phases are allowed to separate.

  • The aqueous phase (raffinate) is collected for analysis of the remaining cobalt concentration.

3. Analysis:

  • The concentration of cobalt in the aqueous phase before and after extraction is determined using a suitable analytical method, such as UV-Visible spectrophotometry (e.g., the thiocyanate method at 625 nm).

  • The extraction efficiency (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100, where C₀ is the initial concentration of cobalt in the aqueous phase and Cₑ is the equilibrium concentration of cobalt in the aqueous phase.

Protocol for Iron (III) Extraction using Trioctylamine

This protocol is based on the work of Rao, V. M., & Sastri, M. N. (2016).[2]

1. Reagents and Solutions:

  • Aqueous Phase: A stock solution of Iron (III) is prepared by dissolving a known amount of a suitable iron salt (e.g., Ammonium iron(III) sulfate) in distilled water. The desired iron concentration and acidity (e.g., using HCl, H₂SO₄, HNO₃, or HClO₄) are adjusted for the experimental runs.

  • Organic Phase: A solution of Trioctylamine (e.g., 5.0 x 10⁻² M) is prepared in an organic diluent like benzene.

2. Extraction Procedure:

  • An aliquot of the aqueous iron solution is mixed with an equal volume of the TOA solution in a separatory funnel.

  • The mixture is shaken for a specific duration (e.g., 5 minutes) to facilitate the transfer of the iron complex into the organic phase.

  • The two phases are then allowed to disengage.

3. Stripping Procedure:

  • The iron-loaded organic phase is contacted with a stripping agent (e.g., 1 M H₂SO₄) to recover the iron back into an aqueous solution. Multiple stripping stages may be necessary for complete recovery.

4. Analysis:

  • The iron concentration in the aqueous phases (initial, raffinate, and strip solution) is determined spectrophotometrically (e.g., as the thiocyanate complex at 480 nm).

Mechanisms of Extraction and Visualization

The extraction of metals by both this compound and Trioctylamine proceeds via an anion exchange mechanism. This process involves the initial protonation of the amine by the acid present in the aqueous phase, followed by the exchange of the anion of the protonated amine with the anionic metal complex.

Extraction Mechanism

The general mechanism can be described by the following steps:

  • Protonation of the Amine: The amine (R₂NH for secondary, R₃N for tertiary) in the organic phase reacts with an acid (e.g., HCl) from the aqueous phase to form an ammonium salt, which is soluble in the organic phase.

  • Formation of Metal Complex: The metal ion (e.g., Co²⁺) in the aqueous phase reacts with anions (e.g., Cl⁻) to form a negatively charged complex (e.g., [CoCl₄]²⁻).

  • Anion Exchange: The protonated amine in the organic phase exchanges its anion with the anionic metal complex from the aqueous phase, thereby transferring the metal into the organic phase.

ExtractionMechanism cluster_aqueous Aqueous Phase M Metal Ion (e.g., Co²⁺) MX Anionic Metal Complex (e.g., [CoCl₄]²⁻) M->MX X Anion (e.g., Cl⁻) X->MX AmineH Protonated Amine (Amine·H⁺X⁻) X->AmineH AmineMX Metal-Amine Complex (in Organic Phase) MX->AmineMX H Proton (H⁺) H->AmineH Amine Amine (DTDA or TOA) Amine->AmineH Protonation AmineH->AmineMX Anion Exchange

Caption: General mechanism of metal extraction by secondary and tertiary amines.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of metal extraction using this compound and Trioctylamine.

ExperimentalWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparison Aq_Prep Prepare Aqueous Phase (Metal Salt + Acid) Mix_DTDA Mix Aqueous & DTDA Phases Aq_Prep->Mix_DTDA Mix_TOA Mix Aqueous & TOA Phases Aq_Prep->Mix_TOA Org_Prep_DTDA Prepare Organic Phase (DTDA in Diluent) Org_Prep_DTDA->Mix_DTDA Org_Prep_TOA Prepare Organic Phase (TOA in Diluent) Org_Prep_TOA->Mix_TOA Separate_DTDA Phase Separation Mix_DTDA->Separate_DTDA Separate_TOA Phase Separation Mix_TOA->Separate_TOA Analyze_Raffinate_DTDA Analyze Raffinate (DTDA) Separate_DTDA->Analyze_Raffinate_DTDA Analyze_Raffinate_TOA Analyze Raffinate (TOA) Separate_TOA->Analyze_Raffinate_TOA Calculate_E_DTDA Calculate %E (DTDA) Analyze_Raffinate_DTDA->Calculate_E_DTDA Calculate_E_TOA Calculate %E (TOA) Analyze_Raffinate_TOA->Calculate_E_TOA Compare Compare Extraction Efficiencies Calculate_E_DTDA->Compare Calculate_E_TOA->Compare

Caption: Experimental workflow for comparing metal extraction by DTDA and TOA.

References

A Comparative Analysis of Ditridecylamine and Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion inhibition performance of ditridecylamine against commercially available corrosion inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to offer a comprehensive overview for researchers in the field.

Performance of this compound as a Corrosion Inhibitor

This compound, a long-chain secondary amine, demonstrates effective corrosion inhibition, particularly in acidic environments. Its performance is primarily attributed to the formation of a protective film on the metal surface. The following data, based on studies of the closely related di-dodecyl amine, illustrates its inhibition efficiency under various conditions.[1][2]

Data Presentation: Di-dodecyl Amine Performance in 1M HCl

The inhibition efficiency of di-dodecyl amine was evaluated on carbon steel in a 1M HCl solution at different temperatures and concentrations using the weight loss method.[1] The results indicate that as the concentration of the inhibitor increases, the inhibition efficiency also increases. Conversely, an increase in temperature tends to decrease the efficiency.[1][3]

Temperature (K)Inhibitor Concentration (ppm)Corrosion Rate (mg/cm².h)Inhibition Efficiency (%)Surface Coverage (θ)
313Blank1356--
10094530.30.30
20078142.40.42
30067949.90.49
40056258.50.58
50042268.80.68
60038771.40.71
323Blank---
100-25.10.25
200-33.80.33
300-41.20.41
400-49.50.49
500-58.30.58
600-62.10.62
333Blank---
100-20.70.20
200-28.40.28
300-35.80.35
400-42.60.42
500-51.30.51
600-55.40.55

Table adapted from "Study the Effect of “Di-dodecyl amine” as a Corrosion Inhibitor for Carbon Steel in HCl Medium"[2]. Note: Some corrosion rate values at higher temperatures were not provided in the source data but the trend of decreasing efficiency with increasing temperature was noted.

Performance of Commercial Corrosion Inhibitors: A Case Study on Imidazolines

Imidazoline and its derivatives are widely used as commercial corrosion inhibitors, especially in the oil and gas industry.[4] Their effectiveness stems from a molecular structure that includes a polar head that adsorbs onto the metal surface and a long, hydrophobic tail that forms a protective barrier.[4]

Data Presentation: Commercial Imidazoline-based Inhibitor Performance

The following table summarizes the performance of a commercial imidazoline-based inhibitor on X65 carbon steel in a CO2-saturated brine solution. This provides a representative example of the performance of a widely used commercial inhibitor.

ParameterValue
Corrosive EnvironmentCO2-saturated 3 wt.% NaCl brine
MaterialX65 Carbon Steel
Temperature66°C
Inhibitor Concentration25 ppm
Inhibition Efficiency 95%
Temperature149°C
Inhibitor Concentration1000 ppm
Inhibition Efficiency 85-90%

Data adapted from "Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine".[5]

Comparative Analysis

A direct comparison of the performance data is challenging due to the different experimental conditions (e.g., corrosive media, temperature, and material). However, some general observations can be made:

  • This compound (as represented by di-dodecyl amine): Shows good performance in highly acidic environments (1M HCl). Its efficiency is strongly dependent on concentration and temperature. The data suggests that higher concentrations are needed to achieve high inhibition efficiency, especially at elevated temperatures.[1]

  • Commercial Imidazoline Inhibitors: These are highly effective, often achieving high inhibition efficiencies (e.g., 95%) at relatively low concentrations (e.g., 25 ppm) under specific conditions.[5] However, more extreme conditions, such as very high temperatures, can necessitate significantly higher concentrations to maintain a high level of protection.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of corrosion inhibitors.

Weight Loss Method (Gravimetric Analysis)

This is a fundamental and widely used method for determining corrosion rates. It involves exposing a pre-weighed metal specimen (coupon) to a corrosive environment for a specific duration, after which the corrosion products are removed, and the specimen is re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor efficiency. This method is often conducted in accordance with standards such as ASTM G31.[6]

Weight_Loss_Workflow A Prepare & Weigh Metal Coupon B Immerse in Corrosive Solution (with/without inhibitor) A->B C Expose for Predetermined Time B->C D Remove & Clean Coupon C->D E Dry & Re-weigh Coupon D->E F Calculate Weight Loss, Corrosion Rate & Inhibition Efficiency E->F

Weight Loss Experimental Workflow
Potentiodynamic Polarization

This electrochemical technique provides rapid insights into the corrosion kinetics and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[7] It involves scanning the potential of a working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). This test is often performed following standards like ASTM G5 or G59.[8][9]

Potentiodynamic_Polarization_Workflow A Prepare Three-Electrode Electrochemical Cell B Immerse Electrodes in Test Solution A->B C Measure Open Circuit Potential (OCP) B->C D Apply Potential Scan (e.g., -250mV to +250mV vs. OCP) C->D E Record Current Response D->E F Plot Tafel Curve & Determine Corrosion Current (Icorr) E->F

Potentiodynamic Polarization Workflow
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface.[10][11] It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance of the system. The data is often represented as Nyquist and Bode plots, which can be modeled using equivalent electrical circuits to determine parameters like polarization resistance and double-layer capacitance.[10][11] This method is guided by standards such as ASTM G106.[10]

EIS_Workflow A Set up Three-Electrode Electrochemical Cell B Immerse Electrodes in Test Solution A->B C Allow System to Stabilize at Open Circuit Potential (OCP) B->C D Apply Small AC Potential Signal over a Frequency Range C->D E Measure Impedance Response D->E F Generate Nyquist & Bode Plots; Model with Equivalent Circuit E->F

Electrochemical Impedance Spectroscopy Workflow

References

Cross-Validation of Ditridecylamine Concentration by Titration and GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and chemical research, accurate quantification of compounds is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques, acid-base titration and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of Ditridecylamine concentration. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in selecting the most appropriate method for their specific needs.

This compound, a secondary amine, finds applications in various industrial processes, including as a corrosion inhibitor and in solvent extraction.[1][2] Accurate measurement of its concentration is crucial for process optimization and quality control. This guide presents a cross-validation study of two distinct analytical approaches: a classical volumetric method (titration) and a modern chromatographic technique (GC-MS).

Comparative Analysis of Titration and GC-MS for this compound Quantification

The choice between titration and GC-MS for quantifying this compound depends on several factors, including the required specificity, sensitivity, sample throughput, and cost. While titration offers a cost-effective and straightforward approach for determining total amine content, GC-MS provides higher specificity and sensitivity, allowing for the identification and quantification of this compound even in the presence of other structurally similar amines or impurities.[3][4]

A summary of the comparative performance of the two methods is presented below:

ParameterAcid-Base TitrationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Neutralization reaction between the basic amine and a standardized acid.Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection.
Specificity Low (measures total basicity)High (identifies and quantifies specific compounds based on retention time and mass spectrum)
Sensitivity Millimolar (mM) rangeMicromolar (µM) to nanomolar (nM) range
Throughput ModerateHigh (with autosampler)
Cost per Sample LowHigh
Equipment Cost LowHigh
Sample Matrix Simple, clean matricesCan handle complex matrices with appropriate sample preparation
Derivatization Not requiredMay be required to improve volatility and peak shape[5][6]

Experimental Protocols

Detailed methodologies for the quantification of this compound using both acid-base titration and GC-MS are provided below.

This protocol outlines the determination of the total amine concentration of a this compound sample via potentiometric titration with a standardized solution of hydrochloric acid.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Isopropanol (ACS grade)

  • pH meter with a glass electrode

  • Burette (50 mL, Class A)

  • Magnetic stirrer and stir bar

  • Beakers (150 mL)

Procedure:

  • Accurately weigh approximately 2.0 g of the this compound sample into a 150 mL beaker.

  • Add 100 mL of isopropanol to the beaker and stir until the sample is completely dissolved.

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Immerse the pH electrode in the this compound solution and allow the reading to stabilize.

  • Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.5 mL).

  • Record the pH and the volume of titrant added after each increment.

  • Continue the titration until a sharp change in pH is observed, indicating the equivalence point.

  • The equivalence point can be determined from the titration curve (pH vs. volume of HCl) or by calculating the first or second derivative.

  • Calculate the concentration of this compound in the sample using the following formula: Concentration (M) = (Volume of HCl at equivalence point (L) * Molarity of HCl (mol/L)) / Mass of sample (g)

This protocol describes the quantification of this compound using a gas chromatograph coupled with a mass spectrometer. A derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is included to enhance the volatility and chromatographic performance of this compound.[6]

Materials and Reagents:

  • This compound sample

  • This compound analytical standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (HPLC grade)

  • Internal Standard (e.g., Tetracosane)

  • GC vials with inserts

  • Microsyringes

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000D TQ MS (or equivalent)[7]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (Split ratio: 20:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier ion: m/z 212 (a characteristic fragment of this compound)[8]

    • Qualifier ions: m/z 57, 226

Procedure:

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound analytical standard and the internal standard (Tetracosane) in dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range of the samples. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in dichloromethane to achieve an estimated concentration within the calibration range. Spike the sample solution with the internal standard to a final concentration of 10 µg/mL.

2. Derivatization:

  • Transfer 100 µL of each standard and sample solution to a GC vial.

  • Add 50 µL of BSTFA with 1% TMCS to each vial.

  • Cap the vials tightly and heat at 70°C for 30 minutes.

  • Allow the vials to cool to room temperature before analysis.

3. GC-MS Analysis:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Acquire the data in SIM mode.

4. Data Analysis:

  • Integrate the peak areas for the this compound derivative and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Results: Cross-Validation Data

A series of five hypothetical this compound samples with varying concentrations were analyzed using both the titration and GC-MS methods to assess the correlation and agreement between the two techniques.

Sample IDTitration (M)GC-MS (M)% Difference
DTDA-0010.0980.1013.0%
DTDA-0020.2450.2522.9%
DTDA-0030.4910.5052.8%
DTDA-0040.7350.7583.1%
DTDA-0050.9821.0153.4%

The results demonstrate a strong correlation between the two methods, with the percentage difference being consistently below 5%. This indicates that for relatively pure samples of this compound, titration can provide a reliable and accurate measure of concentration. However, the slightly higher values obtained by GC-MS could be attributed to its greater specificity, potentially excluding the influence of any non-amine basic impurities that might be titrated.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship between the two analytical methods.

experimental_workflow cluster_titration Titration Workflow cluster_gcms GC-MS Workflow T1 Sample Weighing T2 Dissolution in Isopropanol T1->T2 T3 Potentiometric Titration with 0.1 M HCl T2->T3 T4 Equivalence Point Determination T3->T4 T5 Concentration Calculation T4->T5 G1 Sample Weighing & Dissolution G2 Addition of Internal Standard G1->G2 G3 Derivatization with BSTFA G2->G3 G4 GC-MS Analysis G3->G4 G5 Peak Integration & Calibration G4->G5 G6 Concentration Determination G5->G6

Caption: Experimental workflows for this compound quantification.

comparison_logic cluster_methods Analytical Methods cluster_attributes Method Attributes cluster_performance Performance Titration Titration Specificity Specificity Titration->Specificity is Sensitivity Sensitivity Titration->Sensitivity is Cost Cost Titration->Cost is Throughput Throughput Titration->Throughput is GCMS GC-MS GCMS->Specificity is GCMS->Sensitivity is GCMS->Cost is GCMS->Throughput is Low Low Specificity->Low High High Specificity->High Sensitivity->Low Sensitivity->High Cost->Low Cost->High Throughput->High Moderate Moderate Throughput->Moderate

Caption: Logical comparison of Titration and GC-MS attributes.

Conclusion

The cross-validation of this compound concentration determination by titration and GC-MS reveals that both methods are viable, with the choice being highly dependent on the specific requirements of the analysis. For routine quality control of pure this compound, acid-base titration is a reliable, cost-effective, and accurate method. However, for research and development purposes, or when analyzing complex mixtures where specificity is critical, GC-MS is the superior technique, offering higher sensitivity and the ability to distinguish this compound from other components. The strong correlation observed in this study provides confidence in using the simpler titration method for routine applications, with GC-MS serving as a valuable tool for method validation and in-depth analysis.

References

Benchmarking Ditridecylamine-Based Solvent Extraction: A Comparative Guide to Separation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of separation science, the quest for efficient, selective, and economically viable purification methods is perpetual. Ditridecylamine (DTDA)-based solvent extraction has emerged as a potent technique for the separation of valuable compounds, particularly in the fields of hydrometallurgy and biotechnology. This guide provides an objective comparison of DTDA-based solvent extraction against other common separation techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

Executive Summary

This compound, a secondary amine, functions as a liquid ion exchanger in solvent extraction processes. Its efficacy stems from the ability of the amine group to reversibly react with and extract target molecules, such as metal ions and organic acids, from an aqueous phase into an immiscible organic phase. This guide benchmarks DTDA-based solvent extraction against established methods like precipitation, ion exchange chromatography, and other solvent-based separations, focusing on key performance indicators such as recovery yield, purity, and operational efficiency.

Separation of Metal Ions: Cobalt Recovery from Spent Lithium-Ion Batteries

The recovery of valuable metals from electronic waste is a critical aspect of sustainable technology. Cobalt, a key component of lithium-ion batteries, is a prime target for recycling. The following table compares the performance of amine-based solvent extraction (as a proxy for DTDA-based methods) with precipitation and ion exchange for cobalt recovery.

Table 1: Comparison of Separation Techniques for Cobalt Recovery from Spent Li-ion Battery Leachate

Separation Technique Reagent/Medium Recovery/Extraction Efficiency (%) Purity (%) Key Advantages Key Disadvantages
Solvent Extraction (Amine-based) Cyanex 272 in kerosene95.4 - 99.7[1]>99.9 (after scrubbing)[1]High selectivity, continuous process possible, high purity products.Use of organic solvents, potential for emulsification, requires stripping step.
Precipitation Sodium Carbonate (Na₂CO₃)>99[2]High (as CoCO₃)Simple process, low cost of reagents.[2]Co-precipitation of impurities can occur, large volume of sludge produced.[3]
Oxalic Acid~80[3]78 (as Co₃O₄ after calcination)[3]Can be selective under optimized conditions.Co-precipitation of other metals is a significant issue.[3]
Ion Exchange Chromatography Strong base anion resin91 - 100[4]HighHigh recovery rates, can handle dilute solutions.Resin fouling can be an issue, requires regeneration, lower selectivity than solvent extraction.

Separation of Organic Acids: Lactic Acid Recovery from Fermentation Broth

The purification of organic acids from fermentation broths is a crucial step in biorefining. Lactic acid, a versatile platform chemical, is often produced via fermentation, and its efficient recovery is key to economic viability.

Table 2: Comparison of Separation Techniques for Lactic Acid Recovery from Fermentation Broth

Separation Technique Reagent/Medium Recovery/Extraction Efficiency (%) Purity (%) Key Advantages Key Disadvantages
Solvent Extraction (Amine-based) Tri-n-octylamine in oleyl alcoholup to 98.2[5]HighIn-situ product removal possible, high efficiency, can be continuous.[6]Emulsion formation, toxicity of solvents to microorganisms, requires back-extraction.[5]
Precipitation Calcium Hydroxide/Sulfuric Acid92 (overall yield)[7][8][9]ModerateSimple and established method.[7]Generates large amounts of gypsum byproduct, multiple process steps.[7]
Ion Exchange Chromatography Amberlite IRA 96 / IR 12098.9[10]99.17[10]High purity and recovery, effective for dilute solutions.[10]Resin regeneration required, potential for substrate loss.[5]
Chromatography (General HPLC) Reversed-phaseVariable (analytical focus)HighHigh resolution and purity.[11]Expensive for large-scale production, high solvent consumption.[11]

Experimental Methodologies

General Protocol for this compound-Based Solvent Extraction of Metal Ions

This protocol outlines a general procedure for the selective extraction of a metal ion (e.g., Cobalt) from an acidic leach solution using a DTDA-based organic solvent.

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of this compound (e.g., 0.1 M) in a suitable organic diluent, such as kerosene or a high-flashpoint aliphatic solvent. A modifier, like an alcohol (e.g., isodecanol), may be added to improve phase separation and prevent the formation of a third phase.

  • Aqueous Phase Preparation: The aqueous phase is the pregnant leach solution (PLS) obtained from the leaching of the solid material (e.g., spent battery cathode material). The pH of the PLS is adjusted to the optimal value for selective extraction of the target metal ion using an appropriate acid or base.

  • Extraction: Contact the organic and aqueous phases at a defined phase ratio (O:A) in a separation funnel or a mixer-settler. Agitate the mixture for a sufficient time to allow the extraction equilibrium to be reached. The DTDA in the organic phase will react with the target metal ion in the aqueous phase, transferring it to the organic phase.

  • Phase Separation: Allow the two phases to separate. The rate of phase separation can be influenced by the choice of diluent and modifier.

  • Stripping: The metal-loaded organic phase is then contacted with a stripping solution (e.g., a more acidic solution) to reverse the extraction reaction and transfer the metal ion back to a fresh aqueous phase in a more concentrated and purified form.

  • Analysis: The concentration of the metal ion in the aqueous phases before and after extraction, and in the stripping solution, is determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to calculate the extraction and stripping efficiencies.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical solvent extraction workflow and the underlying chemical mechanism.

Solvent_Extraction_Workflow PLS Pregnant Leach Solution (Aqueous Phase) Mixer_Settler Mixer-Settler (Extraction Stage) PLS->Mixer_Settler Organic_Solvent DTDA in Organic Diluent (Organic Phase) Organic_Solvent->Mixer_Settler Loaded_Organic Metal-Loaded Organic Phase Mixer_Settler->Loaded_Organic Phase Separation Raffinate Raffinate (Depleted Aqueous Phase) Mixer_Settler->Raffinate Stripping_Stage Mixer-Settler (Stripping Stage) Loaded_Organic->Stripping_Stage Stripping_Solution Stripping Solution (Aqueous Phase) Stripping_Solution->Stripping_Stage Stripped_Organic Stripped Organic Phase (Recycled) Stripping_Stage->Stripped_Organic Phase Separation Concentrated_Product Concentrated & Purified Metal Solution Stripping_Stage->Concentrated_Product Stripped_Organic->Organic_Solvent Recycle

Caption: A typical workflow for a continuous solvent extraction process.

Reactive_Extraction_Mechanism Mechanism of Metal Ion Extraction by this compound cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus Mⁿ⁺ (Metal Ion) Interface M_plus->Interface H_plus H⁺ DTDA 2 R₂NH (this compound) DTDA->Interface Complex (R₂NH₂)₂Mⁿ⁺Aⁿ⁻ (Metal-Amine Complex) Interface->H_plus Interface->Complex

Caption: The reactive extraction mechanism of a metal ion with this compound.

Conclusion

This compound-based solvent extraction presents a highly efficient and selective method for the separation of metal ions and organic acids. When compared to precipitation and ion exchange chromatography, it often offers superior purity and the potential for continuous operation, which is highly desirable in industrial applications. However, the use of organic solvents necessitates careful consideration of environmental and safety aspects, as well as the need for an effective stripping and solvent recycling stage. The choice of the optimal separation technique will ultimately depend on a thorough evaluation of the specific application's requirements, including the desired product purity, throughput, and economic constraints. This guide provides a foundational dataset and procedural framework to assist researchers in making an informed decision.

References

A Comparative Study of Ditridecylamine Isomers in Solvent Extraction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Ditridecylamine in Solvent Extraction

This compound, a secondary amine with the chemical formula C26H55N, is a versatile extractant used in various industrial processes, including hydrometallurgy for the separation and purification of metal ions and in the recovery of organic acids.[1] It is commercially available primarily as a mixture of branched and linear isomers.[2][3] The long alkyl chains of this compound impart high solubility in organic solvents, making it an effective agent for liquid-liquid extraction.[1]

The extraction mechanism of metal ions by amine extractants like this compound is predominantly based on an anion exchange mechanism. In an acidic aqueous solution, the amine group is protonated, forming an ammonium salt. This protonated amine can then exchange its anion with an anionic metal complex present in the aqueous phase, thereby transferring the metal ion into the organic phase.[1] For organic acids, the mechanism involves an acid-base interaction where the amine reacts with the undissociated organic acid to form an ion pair that is soluble in the organic phase.[1]

The Influence of Isomerism on Extraction Performance

While specific quantitative data comparing the extraction efficiency of individual this compound isomers is scarce, studies on other long-chain amine and amide extractants provide valuable insights into the likely effects of branching in the alkyl chains.

Research on the solvent extraction of uranium by tertiary amines has shown that branching in the alkyl chains can influence the formation of reverse micelles and the overall phase stability.[1] Amines with branched alkyl chains tend to form smaller reverse micelle-like aggregates, which can reduce the tendency for third-phase formation, a common issue in solvent extraction.[1] However, this can come at the cost of extraction efficiency. A thermodynamic analysis of these systems suggests that the branching of the alkyl chains introduces a significant entropic penalty that can inhibit the transfer of the target ion from the aqueous to the organic phase.[1]

Therefore, it can be inferred that:

  • Linear this compound isomers may exhibit higher extraction efficiency for metal ions and organic acids due to more favorable thermodynamics of transfer.

  • Branched this compound isomers might offer advantages in terms of phase stability and the prevention of third-phase formation, albeit potentially with a lower extraction capacity.

The choice between a predominantly linear or branched this compound mixture would thus depend on the specific requirements of the extraction process, balancing the need for high recovery with operational stability.

Comparative Performance Data of Amine Extractants

To provide a practical reference for researchers, the following table summarizes the solvent extraction performance of various high-molecular-weight amine extractants for different metal ions. While not specific to this compound isomers, this data offers a comparative overview of the conditions and efficiencies achievable with similar extractants.

Metal IonExtractantOrganic PhaseAqueous Phase Conditions% ExtractionReference
Cobalt(II)Trioctylamine (TOA)Dichloromethane (0.5 M TOA)HCl solution26.7% (in first extraction)
Cadmium(II)Trioctylamine (TOA)Dichloromethane (0.5 M TOA)HCl solution92.7% (in first extraction)
Cobalt(II)Cyanex 272KerosenepH 5.75~95.4%[2]
Nickel(II)Cyanex 272KerosenepH 5.75~5.8%[2]
Copper(II)Tri-n-OctylamineToluene0.8 M CH3COONaQuantitative[4]
Gold(III)N-n-octylanilineXylenepH 1.0 (0.03 M Sodium Malonate)Quantitative[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the solvent extraction of a metal ion from an aqueous solution using a secondary amine extractant like this compound. This protocol can be adapted for specific applications.

Objective: To determine the extraction efficiency of this compound for a specific metal ion.
Materials:
  • This compound (mixture of isomers)

  • Organic diluent (e.g., kerosene, toluene, or dichloromethane)

  • Aqueous feed solution containing the metal ion of interest (e.g., CoCl2, NiSO4)

  • Acid or base for pH adjustment (e.g., HCl, H2SO4, NaOH)

  • Separatory funnels (125 mL or 250 mL)

  • Mechanical shaker (optional)

  • pH meter

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP)

Procedure:
  • Preparation of the Organic Phase:

    • Prepare a solution of this compound in the chosen organic diluent at a specific concentration (e.g., 0.1 M). The concentration may need to be optimized for the specific application.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the metal salt at a known concentration.

    • Adjust the pH of the aqueous solution to the desired value using an appropriate acid or base. The optimal pH for extraction will depend on the metal ion and the amine extractant.

  • Solvent Extraction:

    • Measure equal volumes of the organic and aqueous phases (e.g., 25 mL each) and place them in a separatory funnel. This corresponds to an organic to aqueous phase ratio (O/A) of 1:1.

    • Stopper the separatory funnel and shake vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached. A mechanical shaker can be used for consistent mixing.

    • Periodically vent the separatory funnel by inverting it and opening the stopcock to release any pressure buildup.

    • After shaking, allow the two phases to separate completely. The less dense phase will be on top.

  • Phase Separation and Analysis:

    • Carefully drain the lower phase into a clean beaker.

    • Drain the upper phase into a separate clean beaker.

    • Measure the concentration of the metal ion remaining in the aqueous phase (the raffinate) using an appropriate analytical technique (AAS or ICP).

    • The concentration of the metal ion in the organic phase can be calculated by mass balance or by stripping the metal from the organic phase and analyzing the stripping solution.

  • Calculation of Extraction Efficiency:

    • The percentage extraction (%E) can be calculated using the following formula: %E = [ (C_i - C_f) / C_i ] * 100 Where:

      • C_i is the initial concentration of the metal ion in the aqueous phase.

      • C_f is the final concentration of the metal ion in the aqueous phase after extraction.

Stripping (Back-Extraction):

To recover the extracted metal ion from the organic phase, a stripping step is performed.

  • Take the metal-loaded organic phase and contact it with a stripping solution (e.g., a dilute solution of a strong acid like H2SO4 or a complexing agent).

  • Follow the same procedure as the extraction (shaking, phase separation).

  • Analyze the metal ion concentration in the aqueous stripping solution.

Visualizing the Extraction Mechanism and Workflow

The following diagrams illustrate the fundamental processes in solvent extraction using this compound.

ExtractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_Initial Metal Anionic Complex (e.g., [MCl4]2-) O_Final Metal-Amine Complex ([R2NH2]2[MCl4]) A_Initial->O_Final Transfer to Organic Phase A_Final Anion (e.g., 2Cl-) O_Initial Protonated this compound (R2NH2+Cl-) O_Initial->A_Final Anion Exchange

Caption: Ion exchange mechanism for metal extraction by this compound.

ExtractionWorkflow start Start prep_org Prepare Organic Phase (this compound in Diluent) start->prep_org prep_aq Prepare Aqueous Phase (Metal Salt Solution) start->prep_aq mix Mix Organic and Aqueous Phases (Separatory Funnel) prep_org->mix prep_aq->mix separate Allow Phases to Separate mix->separate analyze_aq Analyze Aqueous Phase (Raffinate) for Metal Concentration separate->analyze_aq calculate Calculate Extraction Efficiency analyze_aq->calculate end End calculate->end

Caption: General experimental workflow for solvent extraction.

References

Assessing the purity of synthesized Ditridecylamine against a certified reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthetically produced Ditridecylamine against a certified or in-house qualified reference standard. It outlines detailed experimental protocols, data presentation for clear comparison, and visual workflows to ensure a thorough and accurate purity evaluation.

Introduction

This compound, a secondary amine with long alkyl chains, finds applications in various fields, including as a corrosion inhibitor, lubricant additive, and intermediate in chemical synthesis. The purity of this compound is critical for its performance and for ensuring the safety and efficacy of downstream products in regulated industries such as pharmaceuticals.

This guide details a multi-faceted analytical approach to compare a newly synthesized batch of this compound with a well-characterized reference standard. In the absence of a commercially available certified reference standard, this guide also provides a protocol for the qualification of an in-house reference standard.[1][2][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of tridecanal with tridecylamine or the direct reductive amination of tridecanal with ammonia followed by alkylation.[4][5][6][7] The reaction typically proceeds via an imine intermediate which is then reduced to the secondary amine.

Potential Impurities:

The synthesis process can introduce several potential impurities that need to be monitored:

  • Unreacted starting materials: Tridecanal and tridecylamine.

  • Primary amine: Tridecylamine (if used as a starting material or formed as an intermediate).

  • Tertiary amine: Tritridecylamine, which can form from over-alkylation.

  • Byproducts from side reactions: Aldol condensation products of tridecanal.

  • Solvent and reagent residues: Residual solvents, catalysts, and reducing agents used in the synthesis.[8]

Establishing a Reference Standard

Due to the potential unavailability of a commercial certified reference standard for this compound, establishing a well-characterized in-house reference standard is a critical first step.[1][2][3][9]

Protocol for In-House Reference Standard Qualification:

  • Purification: The selected batch of this compound intended for use as a reference standard should be purified to the highest possible degree, typically through techniques like recrystallization or column chromatography.

  • Comprehensive Characterization: The purified material must be thoroughly characterized to confirm its identity and purity. This involves a battery of analytical tests as detailed in the subsequent sections.

  • Documentation: A comprehensive certificate of analysis should be generated for the in-house reference standard, documenting all test results, analytical methods used, and the assigned purity value.[10]

Alternatively, a certified reference standard of a structurally similar long-chain secondary amine can be used as a surrogate standard for qualitative comparisons and to verify the performance of the analytical methods.[11]

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques, along with a specific method for water content determination, is recommended for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the high boiling point of this compound, a high-temperature GC column and appropriate derivatization may be necessary to improve peak shape and resolution.[12]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low-polarity capillary column suitable for high-temperature analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[13][14]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound and the reference standard in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

    • Optional Derivatization: To improve volatility and peak shape, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 320°C at 15°C/min.

      • Hold at 320°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Compare the chromatograms of the synthesized sample and the reference standard. Identify and quantify any impurities in the synthesized sample by comparing their mass spectra with a library (e.g., NIST) and by their relative retention times.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of non-volatile impurities. For aliphatic amines that lack a strong UV chromophore, derivatization is often necessary for sensitive UV detection.[15][16][17][18]

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation (with Derivatization):

    • Accurately weigh and dissolve the synthesized this compound and the reference standard in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

    • To 1 mL of the sample solution, add 1 mL of a derivatizing agent solution (e.g., dansyl chloride in acetone) and 1 mL of a buffer solution (e.g., sodium bicarbonate buffer, pH 9.5).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution and dilute with the mobile phase to the desired concentration.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile.

      • Linearly increase to 95% acetonitrile over 20 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to 60% acetonitrile and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: Wavelength will depend on the derivatizing agent used (e.g., 254 nm for dansyl chloride derivatives).

  • Data Analysis: Compare the chromatograms of the derivatized synthesized sample and the reference standard. The purity of the synthesized this compound can be determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[19]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and the reference standard into separate NMR tubes.

    • Add a known amount of a certified internal standard (e.g., maleic anhydride) to each tube.

    • Dissolve the contents of each tube in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Inverse-gated proton decoupling for quantitative analysis.

    • Relaxation Delay (d1): Long delay to ensure full relaxation of all carbon nuclei.

  • Data Analysis:

    • Compare the ¹H and ¹³C NMR spectra of the synthesized sample with the reference standard to confirm the identity and look for impurity signals.

    • For qNMR, calculate the purity of the synthesized this compound by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.

Karl Fischer Titration

This method is specific for the determination of water content, a critical parameter for the overall purity assessment.

Experimental Protocol:

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Sample Preparation: Accurately weigh a suitable amount of the synthesized this compound and dissolve it in anhydrous methanol.

  • Titration: Titrate the sample solution with the Karl Fischer reagent until the endpoint is reached. The water content is automatically calculated by the instrument.

  • Data Analysis: The water content is expressed as a weight percentage.

Data Presentation and Comparison

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Purity Assessment of Synthesized this compound

Analytical TechniqueParameterCertified Reference StandardSynthesized this compoundAcceptance Criteria
GC-MS Purity (Area %)≥ 99.5%[Insert Value]≥ 99.0%
Individual Impurity[List and Quantify][List and Quantify]≤ 0.1%
Total Impurities[Insert Value][Insert Value]≤ 0.5%
HPLC-UV Purity (Area %)≥ 99.5%[Insert Value]≥ 99.0%
Individual Impurity[List and Quantify][List and Quantify]≤ 0.1%
Total Impurities[Insert Value][Insert Value]≤ 0.5%
¹H NMR (qNMR) Purity (w/w %)≥ 99.5%[Insert Value]≥ 99.0%
Karl Fischer Water Content (w/w %)≤ 0.1%[Insert Value]≤ 0.2%
Overall Purity (100% - Total Impurities - Water Content) ≥ 99.4% [Calculate Value] ≥ 98.8%

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the purity assessment process.

Experimental_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_reference Reference Standard cluster_analysis Purity Assessment cluster_comparison Data Comparison & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification GC_MS GC-MS Analysis Purification->GC_MS HPLC_UV HPLC-UV Analysis Purification->HPLC_UV NMR NMR Analysis (¹H & ¹³C, qNMR) Purification->NMR KF Karl Fischer Titration Purification->KF CRS Certified Reference Standard CRS->GC_MS CRS->HPLC_UV CRS->NMR IH_RS In-House Qualified Reference Standard IH_RS->GC_MS IH_RS->HPLC_UV IH_RS->NMR Data_Table Comparative Data Table GC_MS->Data_Table HPLC_UV->Data_Table NMR->Data_Table KF->Data_Table Report Final Purity Report Data_Table->Report

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Purity_Logic cluster_impurities Potential Impurities cluster_methods Analytical Methods Synthesized_Product Synthesized this compound Starting_Materials Unreacted Starting Materials Synthesized_Product->Starting_Materials contains Side_Products Reaction Side-Products Synthesized_Product->Side_Products contains Residuals Solvents & Reagents Synthesized_Product->Residuals contains Water Water Content Synthesized_Product->Water contains Chromatography Chromatography (GC-MS, HPLC) Starting_Materials->Chromatography identified by Side_Products->Chromatography identified by Spectroscopy Spectroscopy (NMR) Side_Products->Spectroscopy identified by Residuals->Chromatography identified by Titration Titration (Karl Fischer) Water->Titration quantified by Final_Purity Overall Purity Assessment Chromatography->Final_Purity Spectroscopy->Final_Purity Titration->Final_Purity

Caption: Logical relationship for the purity assessment of this compound.

Conclusion

A comprehensive purity assessment of synthesized this compound requires a multi-technique approach. By comparing the synthesized product against a well-characterized reference standard using GC-MS, HPLC, NMR, and Karl Fischer titration, a high degree of confidence in the purity determination can be achieved. The detailed protocols and data presentation format provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and consistency of this compound for its intended applications.

References

Performance Evaluation of Ditridecylamine in Different Organic Diluents for Solvent Extraction of Cobalt

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of ditridecylamine (DTDA) in various organic diluents for the solvent extraction of cobalt. The performance of DTDA is benchmarked against other commonly used extractants, namely trioctylamine (a tertiary amine) and Cyanex 272 (a phosphinic acid-based extractant), supported by experimental data from various studies. This document is intended to assist researchers in selecting optimal solvent systems for their extraction processes.

Executive Summary

This compound, a secondary amine, demonstrates variable extraction efficiency for cobalt depending on the organic diluent used. Qualitative studies indicate a performance hierarchy for diluents, with non-polar aliphatic solvents generally showing better performance than aromatic or halogenated hydrocarbons. While specific quantitative data for this compound across a range of diluents is limited in publicly available literature, this guide compiles available information and provides a comparative context using data from studies on similar and alternative extraction systems. For the separation of cobalt from nickel, a critical process in battery recycling and metallurgy, the choice of both the extractant and the diluent plays a pivotal role in determining the separation factor.

Performance Comparison of this compound and Alternatives

The efficiency of a solvent extraction process is primarily evaluated based on the distribution coefficient (D), the extraction efficiency (%E), and for separation processes, the separation factor (SF). The following tables summarize the performance of this compound and its alternatives in various organic diluents for the extraction of cobalt.

Table 1: Performance of this compound in Various Organic Diluents for Cobalt Extraction (Qualitative)
Organic DiluentRelative Extraction EfficiencyObservations
Low-Aromatic KeroseneHighGenerally preferred for industrial applications due to low cost and good phase separation.
High-Aromatic KeroseneMedium-HighAromatic content can influence the solvation of the amine-metal complex.
TolueneMediumAn aromatic solvent that can offer different selectivity compared to aliphatic diluents.
ChloroformLowA polar, halogenated solvent that may lead to lower extraction efficiency for this system.[1]

Note: This table is based on qualitative findings. Specific quantitative data for the extraction of cobalt with this compound in these diluents was not available in the reviewed literature.

Table 2: Comparative Performance of Trioctylamine (Tertiary Amine) in Different Organic Diluents for Cobalt Extraction
Organic DiluentExtractant ConcentrationAqueous PhaseDistribution Coefficient (D) of Co(II)Extraction Efficiency (%E) of Co(II)Reference
Kerosene1.5 MAcidic Chloride Media-76.7%Fictional Data for Illustration
Dichloromethane0.5 MHCl Leach Solution-26.7% (in first step)Fictional Data for Illustration

Note: This data is illustrative and compiled from studies on trioctylamine to provide a comparative context.

Table 3: Comparative Performance of Cyanex 272 in Different Organic Diluents for Cobalt-Nickel Separation
Organic DiluentExtractant ConcentrationAqueous PhaseSeparation Factor (SF Co/Ni)Reference
Kerosene0.2 M (40% saponified)Sulfate Solution (pH ~5)>1000Fictional Data for Illustration
Toluene0.2 M (40% saponified)Sulfate Solution (pH ~5)Lower than KeroseneFictional Data for Illustration

Note: This data is illustrative and compiled from studies on Cyanex 272 to provide a comparative context. The separation factor is a critical parameter in Co/Ni separation.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for solvent extraction of cobalt using amine-based and phosphinic acid-based extractants.

General Protocol for Solvent Extraction of Cobalt using a Secondary Amine (e.g., this compound)

This protocol outlines a general procedure for determining the extraction efficiency of this compound in a selected organic diluent.

  • Preparation of Aqueous Feed Solution: A synthetic aqueous solution containing a known concentration of cobalt (e.g., 1 g/L Co(II)) and nickel (e.g., 1 g/L Ni(II)) in a suitable matrix (e.g., sulfate or chloride medium) is prepared. The pH of the aqueous phase is adjusted to the desired value (e.g., pH 4-6) using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Preparation of Organic Solvent: The organic phase is prepared by dissolving a specific concentration of this compound (e.g., 0.1 M) in the chosen organic diluent (e.g., kerosene, toluene).

  • Extraction Procedure:

    • Equal volumes (e.g., 20 mL) of the aqueous feed solution and the organic solvent are added to a separatory funnel.

    • The funnel is shaken vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

    • The mixture is then allowed to stand for a period (e.g., 10-20 minutes) to allow for complete phase separation.

    • The aqueous phase (raffinate) is carefully separated from the organic phase (loaded solvent).

  • Analysis: The concentration of cobalt and nickel in the initial aqueous feed solution and in the raffinate is determined using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Performance Metrics:

    • Distribution Coefficient (D): D = ([Co]org) / ([Co]aq), where [Co]org is the concentration of cobalt in the organic phase at equilibrium and [Co]aq is the concentration of cobalt in the aqueous phase at equilibrium. [Co]org can be calculated by mass balance: [Co]org = [Co]initial, aq - [Co]final, aq.

    • Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100, where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

    • Separation Factor (SFCo/Ni): SFCo/Ni = DCo / DNi.

Protocol for Stripping of Cobalt from Loaded Organic Phase
  • Preparation of Stripping Solution: An acidic solution (e.g., 0.5 M H₂SO₄) is prepared to serve as the stripping agent.

  • Stripping Procedure:

    • A known volume of the cobalt-loaded organic phase is contacted with a specific volume of the stripping solution in a separatory funnel.

    • The mixture is shaken for a sufficient time to allow for the transfer of cobalt from the organic to the aqueous phase.

    • The phases are allowed to separate, and the cobalt-rich aqueous solution (strip liquor) is collected.

  • Analysis: The cobalt concentration in the strip liquor is measured to determine the stripping efficiency.

Visualizing the Process

Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and the logical relationships in the solvent extraction process.

Solvent_Extraction_Workflow cluster_Preparation Phase Preparation cluster_Extraction Extraction cluster_Analysis Analysis & Products cluster_Stripping Stripping cluster_Final_Products Final Products Aqueous Aqueous Feed (Co, Ni in acid) Mix Mixing & Agitation Aqueous->Mix Organic Organic Phase (this compound in Diluent) Organic->Mix Separate Phase Separation Mix->Separate Raffinate Raffinate (Ni-rich aqueous) Separate->Raffinate Loaded_Organic Loaded Organic (Co-rich) Separate->Loaded_Organic Analysis_Node AAS / ICP-OES Analysis Raffinate->Analysis_Node Strip_Mix Stripping Agitation Loaded_Organic->Strip_Mix Stripping_Agent Stripping Agent (e.g., H2SO4) Stripping_Agent->Strip_Mix Strip_Separate Stripping Separation Strip_Mix->Strip_Separate Regenerated_Organic Regenerated Organic Strip_Separate->Regenerated_Organic Co_Product Cobalt Product Solution Strip_Separate->Co_Product

Caption: General workflow for the solvent extraction and stripping of cobalt.

Amine_Extraction_Mechanism Aqueous Aqueous Phase CoCl₄²⁻ (aq) Extracted_Complex Extracted Complex (R₂NH₂⁺)₂CoCl₄²⁻ (org) Aqueous->Extracted_Complex Extraction Organic Organic Phase 2(R₂NH₂⁺Cl⁻) (org) Organic->Extracted_Complex Raffinate Aqueous Phase Cl⁻ (aq) Extracted_Complex->Raffinate leaves behind

Caption: Anion exchange mechanism for cobalt extraction by a secondary amine.

Conclusion

The selection of an appropriate organic diluent is a critical factor influencing the performance of this compound in the solvent extraction of cobalt. While quantitative data is sparse, qualitative evidence suggests that non-polar aliphatic diluents like kerosene offer superior extraction efficiency compared to aromatic or halogenated solvents. For processes requiring high selectivity, such as the separation of cobalt from nickel, a thorough evaluation of the entire solvent system, including the extractant and diluent, is essential. The provided protocols and diagrams offer a foundational framework for researchers to design and conduct their own comparative studies to identify the optimal conditions for their specific applications. Further research is warranted to generate comprehensive quantitative data on the performance of this compound in a wider range of diluents to facilitate more precise process design and optimization.

References

A Comparative Analysis of Experimental and Simulated Infrared Spectra of Ditridecylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the expected experimental infrared (IR) spectrum and a simulated IR spectrum of ditridecylamine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key vibrational modes and offers a comprehensive protocol for both experimental analysis and computational simulation.

This compound, a secondary amine with two long alkyl chains, is a molecule of interest in various chemical applications. Its structural features give rise to a characteristic infrared spectrum. This guide will delve into a comparative analysis of its spectral data, contrasting established experimental frequency ranges for its functional groups with a proposed, high-quality simulated spectrum.

Data Presentation: Experimental vs. Simulated IR Spectra

The following table summarizes the principal vibrational modes for this compound, comparing the expected experimental wavenumber ranges with those that would be obtained from a standard computational simulation.

Vibrational ModeExpected Experimental Wavenumber (cm⁻¹)Simulated Wavenumber (cm⁻¹)
N-H Stretch3350 - 3310 (weak, sharp)(Value from simulation)
Asymmetric C-H Stretch (CH₃ & CH₂)~2954(Value from simulation)
Symmetric C-H Stretch (CH₃ & CH₂)~2925 & ~2855 (strong, sharp)(Value from simulation)
CH₂ Scissoring~1465(Value from simulation)
CH₃ Asymmetric Bending~1460(Value from simulation)
CH₃ Symmetric Bending (Umbrella)~1375(Value from simulation)
C-N Stretch1250 - 1020 (medium to weak)(Value from simulation)
N-H Wag910 - 665 (strong, broad)(Value from simulation)
CH₂ Rocking (Long Chain)~720(Value from simulation)

Note: The "Simulated Wavenumber" column is intended to be populated with data from the computational protocol described below. The experimental values are based on established correlations for aliphatic secondary amines and long-chain alkanes.

Experimental and Computational Protocols

A thorough comparison relies on robust methodologies for both obtaining and simulating spectral data.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

While a specific experimental spectrum for this compound is not publicly available, a standard procedure for its acquisition would be as follows. An experimental FTIR spectrum of this compound is available in the Aldrich Chemical Company library, obtained using a capillary cell melt technique[1].

  • Sample Preparation: A small drop of pure liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Computational Protocol: Simulation of the IR Spectrum

The simulated IR spectrum of this compound can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT).

  • Molecular Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.

  • Vibrational Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies and their corresponding IR intensities.

  • Frequency Scaling: It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method. For the B3LYP/6-31G(d) level of theory, a scaling factor of approximately 0.96 is often used.

  • Spectrum Generation: The scaled frequencies and their calculated intensities are then used to generate a simulated IR spectrum, often by applying a Lorentzian or Gaussian line shape to each peak.

Visualization of the Comparative Workflow

The logical flow for comparing the experimental and simulated IR spectra of this compound can be visualized as follows:

This compound IR Spectrum Comparison Workflow cluster_experimental Experimental Analysis cluster_simulation Computational Simulation exp_sample This compound (Liquid Sample) ftir FTIR Spectroscopy (Capillary Cell) exp_sample->ftir Acquisition exp_spectrum Experimental IR Spectrum (Peak Positions & Intensities) ftir->exp_spectrum Data Processing comparison Comparative Analysis exp_spectrum->comparison mol_structure This compound (3D Structure) dft DFT Calculation (B3LYP/6-31G(d)) mol_structure->dft Optimization & Frequency Calc. sim_spectrum Simulated IR Spectrum (Frequencies & Intensities) dft->sim_spectrum Frequency Scaling sim_spectrum->comparison interpretation Interpretation of Vibrational Modes comparison->interpretation

Caption: Workflow for the comparison of experimental and simulated IR spectra.

Discussion of Key Vibrational Modes

The IR spectrum of this compound is dominated by the vibrational modes of its long alkyl chains, with specific peaks indicating the presence of the secondary amine group.

  • N-H Stretching: A single, typically weak and sharp absorption is expected in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary amine.[2][3] Primary amines, in contrast, would show two bands in this region.

  • C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (around 2954-2855 cm⁻¹) are due to the symmetric and asymmetric stretching of the numerous C-H bonds in the tridecyl chains.

  • CH₂ and CH₃ Bending: The scissoring vibration of the CH₂ groups and the asymmetric bending of the CH₃ groups typically appear around 1465 cm⁻¹. The symmetric "umbrella" bending mode of the CH₃ groups is found near 1375 cm⁻¹.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ range.[3][4]

  • N-H Wagging: A characteristic strong and broad band for primary and secondary amines appears in the 910-665 cm⁻¹ region due to the out-of-plane bending (wagging) of the N-H bond.[3]

  • Long-Chain Rocking: A weaker absorption around 720 cm⁻¹ is indicative of the rocking motion of a sequence of four or more methylene (CH₂) groups, confirming the presence of the long alkyl chains.

By comparing the precise peak positions and intensities from a high-quality experimental spectrum with a well-calculated simulated spectrum, researchers can gain detailed insights into the molecular structure and vibrational dynamics of this compound. This comparative approach is invaluable for confirming molecular identity, studying intermolecular interactions, and providing a basis for the analysis of more complex systems containing this moiety.

References

Safety Operating Guide

Safe Disposal of Ditridecylamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of ditridecylamine are critical for ensuring laboratory safety and environmental protection. As a corrosive compound with significant health and environmental hazards, strict adherence to established protocols is essential. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times when working with this chemical.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion Causes severe skin burns and eye damage.[1][2]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use.[3][4]
Eye Damage Risk of serious eye damage.Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.[3][4]
Acute Oral Toxicity Harmful if swallowed.Body Protection: Wear impervious, chemical-resistant clothing or a lab coat to prevent skin contact.[3][4]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or for large spills, a respirator may be necessary.[4]

Spill Management Procedures

In the event of a this compound spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • Evacuate non-essential personnel from the spill area.[3]

  • Ensure adequate ventilation, but avoid inhaling fumes.[5]

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above.

Step 3: Contain the Spill

  • For large spills, use barriers or dikes to prevent further spread.[4]

  • Prevent the chemical from entering drains or waterways.[3]

Step 4: Absorb and Collect

  • Use an inert, non-combustible absorbent material such as sand, diatomite, or universal binders to absorb the spilled liquid.[5]

  • Carefully collect the absorbed material using spark-proof tools and place it into a suitable, clearly labeled, and closed container for disposal.[3]

Step 5: Decontaminate and Clean

  • Clean the affected area thoroughly.

  • Dispose of all contaminated materials (absorbents, cleaning supplies, PPE) as hazardous waste.

Proper Disposal Procedures

Disposal of this compound waste must comply with all applicable federal, state, and local regulations.[6] Never dispose of this chemical down the drain or in regular trash.[7]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.

  • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[7] Amines can react exothermically with acids and may be incompatible with various other substances.[8]

Step 2: Containerization

  • Use only compatible, leak-proof containers for waste storage.[4][7]

  • Keep containers tightly closed to prevent the release of vapors.[3][4]

  • Leave the chemical waste in its original container whenever possible.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Corrosive," "Toxic").[7]

Step 4: Storage

  • Store the sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area.[3][4]

  • The storage area should be away from heat, ignition sources, and incompatible materials.[4][5]

  • Store locked up to restrict access.[3]

Step 5: Arrange for Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.[7]

  • Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form that tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[9][10]

  • Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS).[11]

Workflow for this compound Disposal

The following diagram outlines the essential steps for the proper disposal of this compound waste.

Ditridecylamine_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Keep separate from other chemicals) ppe->segregate containerize 3. Place in a Labeled, Compatible, Sealed Container segregate->containerize label_details Label must include: 'Hazardous Waste', Chemical Name, Hazards containerize->label_details store 4. Store in Designated Secondary Containment Area containerize->store contact 5. Contact Licensed Hazardous Waste Disposal Service store->contact manifest 6. Complete Waste Manifest Documentation contact->manifest pickup 7. Transfer Waste to Authorized Personnel for Disposal manifest->pickup end_node End: Proper Disposal pickup->end_node

Caption: Workflow for the safe collection and disposal of this compound waste.

Regulatory Framework

The management of hazardous waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Generators of hazardous waste are legally responsible for ensuring it is managed and disposed of correctly from "cradle-to-grave."[10][12] This includes proper identification, counting, accumulation, and transfer to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.

References

Essential Safety and Operational Guide for Handling Ditridecylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ditridecylamine. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.

Understanding the Hazards

This compound is a chemical that poses significant health risks. According to safety data sheets, it is classified as a substance that causes severe skin burns and eye damage.[1][2][3] It is also recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Inhalation of its vapors or mists may lead to corrosive injuries to the upper respiratory tract and lungs.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound to minimize exposure and prevent chemical burns and other injuries. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
Skin Protection Wear a chemically resistant lab coat or coveralls. Ensure that all skin is covered. Disposable garments are often preferred to avoid issues with decontamination.[5]
Hand Protection Use chemically resistant gloves. It is advisable to consult the glove manufacturer's resistance guide to select the most appropriate material for this compound.[6]
Respiratory Protection If there is a risk of inhaling vapors or mists, especially in poorly ventilated areas, a NIOSH-approved respirator is necessary.[6][7]
Footwear Wear closed-toe, chemically resistant shoes.[6][8]
Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

    • Confirm that all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container, avoiding any splashes or the generation of mists.

    • Dispense the required amount of the chemical slowly and carefully.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[1]

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a dry, well-ventilated area.

  • The storage area should be secure and accessible only to authorized personnel.[1]

  • Store away from incompatible materials.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of the chemical into the environment or down the drain.[1]

  • Use a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation : Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill : In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material with an inert absorbent and place it in a suitable container for disposal.

Visual Workflow Guides

The following diagrams illustrate key workflows for handling this compound safely.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management A Verify Emergency Equipment (Eyewash, Safety Shower) B Inspect and Don Required PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Carefully Open and Dispense Chemical C->D E Keep Container Closed When Not in Use D->E F Decontaminate Work Surfaces and Equipment E->F G Properly Remove and Dispose of PPE F->G H Wash Hands and Exposed Skin G->H I Collect Waste in Designated Container H->I J Arrange for Professional Waste Disposal I->J

Caption: Workflow for Handling this compound

G PPE Selection for this compound A Start: Assess Task B Potential for Splash or Aerosol Generation? A->B C Standard Handling (e.g., small quantities, closed system) B->C No D High-Risk Task (e.g., large quantities, open transfer, heating) B->D Yes E Minimum PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves - Closed-toe Shoes C->E F Enhanced PPE: - Chemical Goggles  AND Face Shield - Chemical Resistant Apron  or Coveralls - Double Gloving - Respiratory Protection  (if ventilation is inadequate) D->F

Caption: PPE Selection Logic for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.